molecular formula C4H2N4O2 B1530939 4-Nitroimidazole-5-carbonitrile CAS No. 208510-03-6

4-Nitroimidazole-5-carbonitrile

Cat. No.: B1530939
CAS No.: 208510-03-6
M. Wt: 138.08 g/mol
InChI Key: UNHKJVQFVZYKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitroimidazole-5-carbonitrile is a useful research compound. Its molecular formula is C4H2N4O2 and its molecular weight is 138.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHKJVQFVZYKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological activity of 4-Nitroimidazole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Nitroimidazole-5-carbonitrile Derivatives

Executive Summary

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, having yielded life-saving drugs for over half a century.[1] While 2- and 5-nitroimidazole derivatives like metronidazole are well-established, the 4-nitroimidazole class, particularly derivatives of this compound, represents a frontier with significant therapeutic potential.[2] These compounds function as bioreductive prodrugs, selectively activated under hypoxic conditions characteristic of anaerobic pathogens and solid tumors.[][4] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and mechanisms of action of this compound derivatives. It details their potent antiparasitic, antimicrobial, and anticancer activities, supported by quantitative data and field-proven experimental protocols, to serve as a vital resource for researchers and drug development professionals.

The 4-Nitroimidazole Scaffold: A Privileged Structure

The imidazole ring is a fundamental component of essential biomolecules like the amino acid histidine.[5] Its synthetic derivatives, particularly those bearing a nitro group, exhibit a remarkable spectrum of biological activities.[4][5] The position of the nitro group—at C2, C4, or C5—profoundly influences the compound's redox potential and, consequently, its biological profile.

Historically, 5-nitroimidazoles have dominated the clinical landscape, primarily for treating infections caused by anaerobic bacteria and protozoa.[] However, research into 4-nitroimidazole derivatives has revealed unique advantages, most notably potent activity against both aerobic and anaerobic Mycobacterium tuberculosis, a trait not observed in their 5-nitro counterparts.[6][7] The this compound core serves as a versatile synthetic intermediate, allowing for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[2][8]

Core Mechanism of Action: Bioreductive Activation

The defining characteristic of nitroimidazole-based drugs is their mechanism of action, which relies on bioreductive activation. This process confers selectivity, as the drugs are primarily activated in the low-oxygen environments of target organisms, sparing host cells in well-oxygenated tissues.[4][9]

The process unfolds in several key steps:

  • Cellular Uptake: The neutral, lipophilic nitroimidazole prodrug passively diffuses into the microbial or cancer cell.

  • Nitro Group Reduction: In the low-redox-potential environment of anaerobic or hypoxic cells, the nitro group (-NO₂) accepts an electron from electron-transfer proteins like ferredoxin or flavodoxin. This reduction is catalyzed by nitroreductases.[]

  • Formation of Reactive Intermediates: This single-electron transfer creates a short-lived, highly reactive nitroso radical anion.[4] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a "futile cycle," effectively preventing drug activation in aerobic cells.[10]

  • Macromolecular Damage: In an anaerobic setting, the reactive intermediates are not re-oxidized and can undergo further reduction. These cytotoxic species covalently bind to and oxidize critical macromolecules, most importantly DNA, causing strand breaks and helical structure disruption, which ultimately leads to cell death.[][9][11]

G cluster_0 Anaerobic / Hypoxic Cell cluster_1 Aerobic (Host) Cell Prodrug 4-Nitroimidazole (R-NO₂) Radical Nitroso Radical Anion (R-NO₂⁻) Prodrug->Radical Reduction Cytotoxic Cytotoxic Intermediates Radical->Cytotoxic Further Reduction DNA Cellular DNA Cytotoxic->DNA Covalent Binding & Oxidative Damage Death Cell Death DNA->Death DNA Strand Breaks Nitroreductase Nitroreductase (e⁻ donor) Nitroreductase->Radical Prodrug_a 4-Nitroimidazole (R-NO₂) Radical_a Nitroso Radical Anion (R-NO₂⁻) Prodrug_a->Radical_a Reduction Radical_a->Prodrug_a Rapid Re-oxidation Oxygen Oxygen (O₂) Radical_a->Oxygen

Fig. 1: Bioreductive activation of 4-nitroimidazoles.

Antiparasitic and Antimicrobial Activity

Derivatives of 4-nitroimidazoles have demonstrated potent activity against a range of protozoan parasites and anaerobic bacteria, positioning them as promising leads for new anti-infective agents.[12][13]

Antiparasitic Efficacy

Studies have shown that 4-nitroimidazole derivatives can be more potent than the standard-of-care drug, metronidazole (a 5-nitroimidazole), against parasites like Entamoeba histolytica and Giardia intestinalis.[12][14] For instance, certain 5-aryl-1-methyl-4-nitroimidazoles exhibited IC₅₀ values significantly lower than metronidazole against these parasites, without a corresponding increase in cytotoxicity to mammalian cells.[12][15] This highlights the potential for developing more effective and safer antiprotozoal drugs from this scaffold.[16]

Antibacterial Spectrum

The antibacterial activity of nitroimidazoles is primarily directed against anaerobic bacteria, although some 4-nitro derivatives also show efficacy against microaerophilic and certain aerobic bacteria like M. tuberculosis.[][6] Novel synthetic derivatives incorporating scaffolds like 1,3,4-oxadiazole have shown potent inhibition of essential bacterial enzymes such as Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), with promising Minimum Inhibitory Concentrations (MICs).[17]

Table 1: Example Antimicrobial Activity of Novel Nitroimidazole Derivatives

Compound Class Target Organism MIC (µg/mL) Reference
5-Sulphanyl-4-nitroimidazole Staphylococcus epidermidis 62.5 [18]
5-Sulphanyl-4-nitroimidazole E. coli 62.5 [18]
Nitroimidazole-oxadiazole (Cmpd 11) E. coli 1.56 - 3.13 [17]
Nitroimidazole-oxadiazole (Cmpd 12) S. aureus 1.56 - 6.25 [17]
4-Nitroimidazole-tetrazole (Cmpd 17) S. aureus (MRSA) Potent Activity [19]

| 4-Nitroimidazole-tetrazole (Cmpd 17) | M. tuberculosis | Potent Activity |[19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Broth Microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]

Causality: This protocol quantifies the lowest concentration of a compound that prevents visible microbial growth. By using serial dilutions, it provides a precise endpoint, which is more quantitative than diffusion-based assays.[23]

Materials:

  • 96-well sterile microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)[20]

  • Positive control (standard antibiotic) and negative control (inoculum only)

  • Sterile diluent (broth or saline)

  • Multichannel pipette

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound directly in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on. Discard 100 µL from the last dilution well. This creates a concentration gradient across the plate.

  • Control Setup: Designate wells for a positive control (broth, inoculum, and a standard antibiotic) and a negative/growth control (broth and inoculum only). A sterility control (broth only) is also essential to check for contamination.[20]

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension to the final required concentration (typically ~5 x 10⁵ CFU/mL). Add an equal volume of this final inoculum to each well (except the sterility control).[22]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[20]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.[20]

Fig. 2: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a perfect rationale for the use of bioreductive 4-nitroimidazole derivatives as anticancer agents.[24] Their activity manifests in two primary ways: direct cytotoxicity and as radiosensitizers.

Direct Hypoxia-Activated Cytotoxicity

Many novel 4-nitroimidazole derivatives have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines, including breast (MCF-7), prostate (PC3, DU145), and leukemia (HL-60, K562).[5][19][25][26] The cytotoxicity is often more pronounced under hypoxic conditions, confirming their intended mechanism of action.[24]

Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected 4-Nitroimidazole Derivatives

Compound Series Cancer Cell Line IC₅₀ (µM or µg/mL) Reference
Imidazole-piperazine (5f, 5k) MCF-7 (Breast) 1.0 µg/mL [5][25]
Imidazole-piperazine (5d) PC3 (Prostate) 4.0 µg/mL [5][25]
Imidazole-piperazine (5m) DU145 (Prostate) 5.0 µg/mL [5][25]
Imidazole-tetrazole (Cmpd 17) HL-60 (Leukemia) Low micromolar [19][26]
Imidazole-tetrazole (Cmpd 17) Capan-1 (Pancreatic) Low micromolar [19][26]

| Imidazole-triazole (21b, hypoxic) | HCT116 (Colon) | 4.69 - 11.56 µM |[24] |

Radiosensitizers

This compound is explicitly explored in the design of radiosensitizers.[2] These compounds enhance the efficacy of radiation therapy by increasing the sensitivity of hypoxic tumor cells to radiation.[2][24] When activated, the radical intermediates can mimic the effects of oxygen by "fixing" radiation-induced DNA damage, making it permanent and irreparable, thereby increasing cell kill in the otherwise radioresistant hypoxic core of tumors.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[27][28]

Causality: The assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[27][28]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compound (4-nitroimidazole derivative)

  • MTT solution (5 mg/mL in sterile PBS)[27]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[27]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[27]

  • MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.[27]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100-200 µL DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[27]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cancer Cells in 96-well Plate B Incubate 24h (Allow Attachment) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent (Incubate 2-4h) D->E F Solubilize Formazan Crystals (e.g., DMSO) E->F G Read Absorbance (~570nm) F->G H Calculate % Viability & Determine IC₅₀ G->H

Fig. 3: Standard workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and potent class of compounds with a broad therapeutic window. Their intrinsic mechanism of hypoxia-selective activation makes them prime candidates for tackling challenges in infectious disease and oncology. The structure-activity relationship studies reveal that subtle modifications, such as substitutions on the imidazole ring or the side chain attached at the carbonitrile position, can fine-tune their biological activity, leading to enhanced potency and selectivity.[5][29]

Future research should focus on synthesizing novel analogues to expand the chemical space, conducting in-depth mechanistic studies to identify specific cellular targets beyond DNA, and advancing promising lead compounds into preclinical and clinical development. The continued exploration of this privileged scaffold holds immense promise for delivering next-generation therapies against the world's most challenging diseases.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Nitroimidazole-5-carbonitrile Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of 4-Nitroimidazole-5-carbonitrile

This compound belongs to the nitroimidazole class of compounds, a group renowned for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] The core of their mechanism often lies in the reductive activation of the nitro group, which leads to the formation of reactive intermediates capable of inducing cellular damage, frequently by disrupting DNA.[][4] Given this potent mechanism, a thorough and multi-faceted evaluation of the cytotoxicity of any new 4-nitroimidazole derivative is not merely a regulatory requirement but a scientific imperative. Understanding the dose-dependent effects on cell viability, the kinetics of cell death, and the underlying molecular pathways is paramount for any researcher or drug development professional aiming to harness its therapeutic potential while ensuring safety.

This guide provides a comprehensive framework for the in vitro evaluation of this compound cytotoxicity. It moves beyond simple protocol recitation to explain the "why" behind the "how," offering a scientifically rigorous and logically structured approach to generating reliable and interpretable data. In alignment with international standards such as ISO 10993-5, this document emphasizes a multi-assay strategy to build a robust safety and efficacy profile.[5][6][7][8]

Foundational Principles: A Multi-Parametric Approach to Cytotoxicity Assessment

A single assay provides only a snapshot of a compound's interaction with a cell. A comprehensive understanding of cytotoxicity necessitates a multi-parametric approach, interrogating different cellular processes to build a cohesive narrative of the compound's effects. This guide focuses on a triad of assays, each providing a unique piece of the puzzle:

  • Metabolic Activity (MTT Assay): This assay quantifies the metabolic health of a cell population.

  • Membrane Integrity (LDH Assay): This method measures the leakage of intracellular components, a hallmark of cell death.

  • Apoptosis Induction (Caspase and Annexin V Assays): These assays elucidate the specific pathways of programmed cell death.

The selection of appropriate cell lines is also critical. While the choice is project-dependent, it is often advisable to test on both target (e.g., cancer cell lines for an oncology application) and non-target (e.g., normal human cell lines like peripheral blood mononuclear cells (PBMCs)) cells to assess selectivity.[9][10][11]

Experimental Workflows: From Theory to Benchtop

Assay 1: Assessing Metabolic Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which in many cases correlates with cell viability.[12][13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the compound-containing medium. Include vehicle (solvent) controls and untreated controls.[4]

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) to assess time-dependent cytotoxicity.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

The percentage of cell viability is calculated relative to the untreated control. A dose-response curve is then plotted to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Assay 2: Evaluating Membrane Integrity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane.[16] Released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled reaction, leads to the formation of a colored product that can be measured spectrophotometrically.[17][18] This assay is a reliable indicator of cell lysis and necrosis.[19]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Controls: Include a "no cell" background control, a vehicle control, an untreated control, and a maximum LDH release positive control (cells treated with a lysis buffer).[4][20]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[4]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[17]

Cytotoxicity is calculated as a percentage of the maximum LDH release control. This provides a quantitative measure of cell membrane damage.

Assay 3: Delineating Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis and is often a target for anticancer therapies.[21][22] Key markers of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[23]

Caption: Workflow for the in vitro assessment of apoptosis induction.

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[22]

  • Cell Preparation: After treatment, harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and a viability dye like propidium iodide (PI) or DAPI.

  • Analysis: Analyze the stained cells by flow cytometry. This allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[24]

Caspases are a family of proteases that are central to the apoptotic process. Assays are available to measure the activity of specific caspases, such as the initiator caspases (caspase-8 and -9) and the executioner caspases (caspase-3 and -7).[23] These assays typically use a caspase-specific substrate that releases a fluorescent or luminescent signal upon cleavage.

  • Cell Lysis: After treatment, lyse the cells to release the caspases.

  • Substrate Addition: Add the appropriate caspase substrate to the cell lysate.

  • Signal Measurement: Measure the resulting fluorescent or luminescent signal using a plate reader.

By examining the activation of specific caspases, one can begin to dissect whether apoptosis is initiated through the extrinsic (caspase-8 dependent) or intrinsic (caspase-9 dependent) pathway.[22]

Data Synthesis and Interpretation: Building a Cohesive Cytotoxicity Profile

The data from these assays should be synthesized to create a comprehensive profile of this compound's cytotoxic effects.

AssayParameter MeasuredPrimary Interpretation
MTT Assay Metabolic ActivityIndicates a reduction in cell viability and proliferation.
LDH Assay Membrane IntegrityQuantifies cell lysis and necrosis.
Annexin V Assay Phosphatidylserine ExposureIdentifies cells in the early and late stages of apoptosis.
Caspase Assays Caspase-3/7, -8, -9 ActivityElucidates the involvement and specific pathways of apoptosis.

A compound that induces a decrease in MTT signal, an increase in LDH release, and is positive for Annexin V and caspase activation is likely a potent inducer of apoptosis. Conversely, a compound that causes a rapid and significant increase in LDH release with minimal caspase activation may be acting through a necrotic mechanism.

G compound 4-Nitroimidazole- 5-carbonitrile activation Reductive Activation (Nitroreductases) compound->activation intermediates Reactive Nitro Radicals activation->intermediates dna_damage DNA Strand Breaks & Adducts intermediates->dna_damage apoptosis Apoptosis dna_damage->apoptosis necrosis Necrosis dna_damage->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Proposed mechanism of this compound induced cytotoxicity.

Conclusion: A Roadmap for Rigorous In Vitro Evaluation

The in vitro evaluation of this compound cytotoxicity is a critical step in its development as a potential therapeutic agent. By employing a multi-parametric approach that interrogates metabolic activity, membrane integrity, and apoptotic pathways, researchers can build a robust and nuanced understanding of its cellular effects. This guide provides the foundational knowledge and detailed protocols to execute these assays with scientific rigor, ensuring the generation of high-quality, interpretable data that will inform subsequent stages of drug development.

References

Discovery and Synthesis of Novel 4-Nitroimidazole Analogues: A Guide to Rational Design and Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding life-saving drugs for over half a century. Since the discovery of azomycin in the 1950s, this unique heterocyclic core has been exploited to generate therapies for infectious diseases and cancer. Among its isomers, the 4-nitroimidazole moiety presents a distinct electronic and steric profile, offering a fertile ground for the development of novel therapeutic agents. This guide provides a comprehensive overview of the rational design, synthesis, and biological evaluation of new 4-nitroimidazole analogues. We delve into the causality behind experimental choices, present detailed, self-validating protocols for core synthesis and functionalization, and summarize structure-activity relationship (SAR) data. This document is intended to serve as a technical resource for researchers aiming to navigate the complexities and unlock the potential of this powerful

Physicochemical Characterization of 4-Nitroimidazole-5-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitroimidazole-5-carbonitrile is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its molecular structure, featuring a nitroimidazole core coupled with a nitrile group, makes it a valuable scaffold and intermediate for the synthesis of various pharmaceutical agents.[1] Notably, the nitroimidazole moiety is a critical pharmacophore in a range of clinically used drugs, particularly for its efficacy against anaerobic bacteria and protozoa.[1] This activity is attributed to the nitro group, which, under anaerobic conditions, can be reduced to generate reactive radical species that induce DNA damage in pathogens.[1] Furthermore, this class of compounds is actively being explored for applications as radiosensitizers in cancer therapy, where they can enhance the efficacy of radiation treatment.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed, field-proven protocols for its characterization. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for researchers.

Core Molecular and Physical Properties

A foundational understanding of a compound's properties is paramount for its application in synthesis and drug development. These parameters influence everything from reaction kinetics to formulation and bioavailability.

PropertyValueSource
Molecular Formula C₄H₂N₄O₂[2]
Molecular Weight 138.08 g/mol [2]
CAS Number 208510-03-6[2]
Predicted Boiling Point 540.4 ± 35.0 °C
Predicted Density 1.63 ± 0.1 g/cm³
Predicted pKa 4.27 ± 0.10
Canonical SMILES C1=NC(=C(N1)--INVALID-LINK--[O-])C#N[2]
InChI Key UNHKJVQFVZYKRW-UHFFFAOYSA-N[2]

Note: Some physical properties, such as boiling point and density, are currently based on predictive models and await experimental verification.

Synthesis and Purification Overview

This compound can be synthesized via a nucleophilic cine-substitution reaction. A reported method involves the reaction of 1,4-dinitroimidazoles with potassium cyanide in a solution of aqueous methanol, with sodium bicarbonate serving as a base.[3] This approach provides moderate to high yields and is noted for its simplicity.[3]

Synthesis_Overview DNI 1,4-Dinitroimidazole Reaction Cine-Substitution DNI->Reaction KCN Potassium Cyanide (KCN) KCN->Reaction Solvent aq. Methanol / NaHCO₃ Solvent->Reaction Room Temp Product This compound Reaction->Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Post-synthesis, purification is critical. Recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) is a common and effective method. The purity of the final product should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the integrity of the imidazole ring and the positions of the substituents.

Expert Insights: The electron-withdrawing nature of both the nitro and nitrile groups will significantly deshield the protons and carbons in the imidazole ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted imidazole. The single proton on the imidazole ring is expected to be a singlet.

Illustrative Data (from analog 1-Methyl-4-nitroimidazole-5-carbonitrile): While specific experimental NMR data for the title compound is not readily available in the literature, data from its N-methylated analog, 1-Methyl-4-nitroimidazole-5-carbonitrile, provides valuable comparative insight. A ¹³C NMR spectrum for this analog has been reported.[4]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its high solubilizing power.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Acquire a ¹H NMR spectrum, typically requiring 16-64 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation:

    • ¹H NMR: Identify the chemical shift (δ), integration (proton count), and multiplicity (singlet, doublet, etc.) for each signal.

    • ¹³C NMR: Identify the chemical shift of each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expert Insights: Electron Ionization (EI) is a common technique that will likely cause fragmentation. Key fragmentation patterns for this molecule would involve the loss of the nitro group (NO₂) and potentially the nitrile group (CN). A study on isotopically labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles provides a detailed analysis of these fragmentation pathways.[3] Electrospray Ionization (ESI), a softer ionization technique, is more likely to show the protonated molecular ion peak [M+H]⁺, which is invaluable for confirming the molecular weight.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with a mobile phase consisting of water (often with 0.1% formic acid to aid ionization) and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometric Detection (MS):

    • Ionize the sample using an ESI source in positive ion mode.

    • Acquire a full scan mass spectrum to identify the [M+H]⁺ ion (expected at m/z 139.02).

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm structural features.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column ESI Electrospray Ionization (ESI) Positive Mode Column->ESI Eluent MobilePhase Mobile Phase Gradient (Water/Acetonitrile + 0.1% Formic Acid) MobilePhase->Column Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum ([M+H]⁺ & Fragments) Detector->Data Signal

References

Thermal stability and decomposition of 4-nitroimidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Nitroimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitroimidazole and its derivatives represent a critical class of heterocyclic compounds with broad applications, ranging from pharmaceuticals to energetic materials. Their efficacy and safety are intrinsically linked to their thermal stability. This guide provides a comprehensive technical overview of the thermal decomposition of 4-nitroimidazole compounds, synthesizing insights from experimental and theoretical studies. We will delve into the core decomposition mechanisms, explore the key factors influencing thermal stability, detail the primary analytical techniques for characterization, and outline essential safety protocols. This document is intended to serve as a valuable resource for researchers and professionals working with these potent molecules, enabling a deeper understanding of their behavior under thermal stress and promoting safer, more effective development and application.

Introduction: The Significance of Thermal Stability in 4-Nitroimidazole Chemistry

The imidazole ring is a fundamental scaffold in numerous biological and synthetic molecules. The introduction of a nitro group (-NO₂) dramatically alters the electronic properties and reactivity of the imidazole core, leading to a class of compounds—nitroimidazoles—with significant applications. 4-Nitroimidazoles, in particular, are cornerstones in the development of antibacterial and antiprotozoal drugs, radiosensitizers for cancer therapy, and as components in high-energy materials.[1][2][3]

The thermal stability of these compounds is a paramount concern. In drug development, it dictates shelf-life, formulation strategies, and manufacturing processes. For energetic materials, understanding thermal decomposition is crucial for predicting performance, stability, and sensitivity.[4][5] This guide offers an in-depth exploration of the chemical transformations that 4-nitroimidazole compounds undergo when subjected to heat, providing a foundational understanding for their safe and effective use.

Unraveling the Decomposition Pathways

The thermal decomposition of 4-nitroimidazole is not a simple, single-step event. It involves complex, competing reaction pathways that are influenced by temperature, pressure, and the molecular environment. Both experimental and computational studies have elucidated two primary competing mechanisms on the ground-state potential energy surface: direct C-NO₂ bond cleavage and a nitro-nitrite isomerization followed by NO elimination.[1][6][7]

Pathway A: C-NO₂ Bond Homolysis (NO₂ Elimination)

The most direct decomposition route is the homolytic cleavage of the carbon-nitro bond.[1][8] This is often the initial and rate-determining step, especially in thermal decomposition without UV excitation.

  • Initiation: The C-NO₂ bond breaks, producing an imidazole radical and a nitrogen dioxide (NO₂) radical.

  • Propagation: The highly reactive NO₂ radical is a strong oxidizing agent. It can readily attack an intact 4-nitroimidazole molecule, leading to the rapid and exothermic destruction of the imidazole ring.[8][9]

  • Products: This pathway leads to the formation of various gaseous products, including NO₂, carbon dioxide (CO₂), and carbon monoxide (CO), as the imidazole ring fragments.[8][9]

Pathway B: Nitro-Nitrite Isomerization (NO Elimination)

An alternative, competitive pathway involves an intramolecular rearrangement before fragmentation.[1][6][7]

  • Isomerization: The nitro group (-NO₂) rearranges to a nitrite group (-ONO), forming a transient nitrite-imidazole intermediate.

  • Fragmentation: The weaker O-N bond in the nitrite intermediate then cleaves, releasing a nitric oxide (NO) radical.

  • Subsequent Reactions: The remaining imidazolyl-oxy radical can undergo further complex reactions, contributing to the final product mixture.

Theoretical calculations suggest that the energy barrier for C-NO₂ bond dissociation is comparable to that of the nitro-nitrite isomerization, indicating that both pathways are significant in the overall thermal decomposition mechanism.[6]

DecompositionPathways cluster_main Thermal Input cluster_path_a Pathway A: NO₂ Elimination cluster_path_b Pathway B: NO Elimination 4_Nitroimidazole 4_Nitroimidazole C_NO2_Cleavage C-NO₂ Bond Cleavage 4_Nitroimidazole->C_NO2_Cleavage ΔT Isomerization Nitro-Nitrite Isomerization 4_Nitroimidazole->Isomerization ΔT Imidazole_Radical Imidazole Radical C_NO2_Cleavage->Imidazole_Radical NO2_Radical NO₂ Radical C_NO2_Cleavage->NO2_Radical Ring_Destruction Oxidative Ring Destruction NO2_Radical->Ring_Destruction Attacks another molecule Gaseous_Products_A CO₂, CO, NO₂ Ring_Destruction->Gaseous_Products_A Nitrite_Intermediate Nitrite-Imidazole Intermediate Isomerization->Nitrite_Intermediate O_N_Cleavage O-N Bond Cleavage Nitrite_Intermediate->O_N_Cleavage NO_Radical NO Radical O_N_Cleavage->NO_Radical Further_Reactions Further Radical Reactions O_N_Cleavage->Further_Reactions Gaseous_Products_B CO₂, CO, NO Further_Reactions->Gaseous_Products_B

Caption: Competing thermal decomposition pathways of 4-nitroimidazole.

Factors Influencing Thermal Stability

The temperature at which decomposition begins and the rate at which it proceeds are not fixed values. They are highly dependent on the molecular architecture of the compound and its immediate environment.

Molecular Structure
  • Position of the Nitro Group: The position of the -NO₂ group on the imidazole ring significantly impacts stability. Studies comparing 2-nitroimidazole and 4-nitroimidazole have shown differences in their decomposition kinetics, suggesting that the electronic environment around the C-NO₂ bond is a critical factor.[1]

  • Substituents: The presence of other functional groups on the imidazole ring can either stabilize or destabilize the molecule. Electron-withdrawing groups can alter the charge distribution and bond energies, while bulky groups can introduce steric hindrance that may affect decomposition pathways.[4][5][10] For instance, the introduction of methyl groups can increase thermal stability in some heterocyclic systems.[11] The number of nitro groups is also a key determinant; increasing the number of nitro groups generally decreases thermal stability but enhances energetic performance.[6]

  • N-Substitution: Substitution on the ring nitrogen (N1 position) can prevent certain intermolecular reactions and alter the primary decomposition mechanism, often leading to increased thermal stability compared to their N-H counterparts.[4]

External Factors
  • Catalytic Effects: The presence of metals or their salts can catalyze the decomposition of 4-nitroimidazole. For example, lead nitrate (Pb(NO₃)₂) has been shown to lower the decomposition temperature by facilitating the initial C-NO₂ bond cleavage.[8]

  • Heating Rate: In thermoanalytical experiments, the observed decomposition temperature is dependent on the heating rate. Higher heating rates typically shift the decomposition to higher temperatures.

  • Atmosphere: The composition of the surrounding atmosphere (e.g., inert like nitrogen vs. oxidative like air) can influence the decomposition process, particularly the nature of the secondary reactions.[12]

FactorInfluence on Thermal StabilityRationale
N1-Substitution Generally IncreasesBlocks intermolecular hydrogen bonding and certain decomposition pathways.[4]
Additional Nitro Groups Generally DecreasesIncreases the energy content and introduces more potential cleavage sites.[6]
Electron-donating Groups Can IncreaseMay stabilize the ring structure, though the effect is complex.[11]
Presence of Metal Salts DecreasesCatalyzes the initial bond-breaking steps in the decomposition.[8]

Analytical Techniques for Thermal Analysis

A suite of thermoanalytical and spectroscopic techniques is employed to characterize the thermal behavior of 4-nitroimidazole compounds. These methods provide quantitative data on decomposition temperatures, mass loss, and energy release.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 4-Nitroimidazole Compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Spectroscopy In-situ FT-IR / Mass Spec Sample->Spectroscopy Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Heat_Flow Heat Flow (Endo/Exotherms) DSC->Heat_Flow Gas_Products Evolved Gas Analysis Spectroscopy->Gas_Products Kinetics Kinetic Parameters (Ea) Mass_Loss->Kinetics Heat_Flow->Kinetics

Caption: General experimental workflow for thermal analysis.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperature ranges.

Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of the 4-nitroimidazole compound into a clean alumina or platinum crucible.

  • Parameter Setup:

    • Atmosphere: Set the purge gas (typically high-purity nitrogen) at a constant flow rate (e.g., 50-100 mL/min).[1]

    • Temperature Program: Define a heating program, typically a linear ramp from ambient temperature to a point beyond the final decomposition (e.g., 25°C to 400°C).

    • Heating Rate: Select a heating rate, commonly 10°C/min. Multiple heating rates (e.g., 5, 10, 15, 20°C/min) are used for kinetic studies.[13]

  • Data Acquisition: Run the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Parameter Setup:

    • Atmosphere: Set a nitrogen purge gas flow rate (e.g., 50 mL/min).

    • Temperature Program: Use the same heating rate(s) as in the TGA analysis for direct comparison.

  • Data Acquisition: Run the experiment, recording the heat flow differential.

  • Data Analysis: Identify the endothermic peak corresponding to melting and the sharp exothermic peak(s) corresponding to decomposition. Integrate the exothermic peak to determine the enthalpy of decomposition (ΔH_d).

Evolved Gas Analysis (EGA): In-situ FT-IR and Mass Spectrometry

To identify the gaseous products of decomposition, the outlet gas from the TGA can be coupled to a Fourier-transform infrared (FT-IR) spectrometer or a mass spectrometer (MS).

Experimental Protocol:

  • Instrument Coupling: Connect the heated transfer line from the TGA furnace outlet to the gas cell of the FT-IR or the inlet of the MS.

  • Synchronized Start: Begin the TGA temperature program and the spectroscopic data acquisition simultaneously.

  • Data Analysis: Correlate the appearance of specific IR absorption bands or mass-to-charge ratios with the mass loss events observed in the TGA data. This allows for the identification of evolved gases like NO₂, NO, CO₂, and H₂O at specific temperatures.[8]

Kinetic Analysis of Decomposition

Thermoanalytical data collected at multiple heating rates can be used to determine the kinetics of the decomposition reaction, most notably the activation energy (Eₐ). Isoconversional methods, also known as model-free methods, are commonly used as they do not require prior assumptions about the reaction model.

  • Flynn-Wall-Ozawa (FWO) and Friedman Methods: These are the two most common isoconversional methods.[1][13] They analyze the relationship between temperature and heating rate at a specific degree of conversion (mass loss) to calculate Eₐ. A significant variation of Eₐ with the extent of conversion suggests a multi-step decomposition mechanism.[1][8]

Safety Considerations and Handling

4-Nitroimidazole compounds must be handled with care, recognizing their potential hazards. Safety Data Sheets (SDS) provide critical information for safe handling and storage.[14][15][16][17]

  • Hazards: 4-Nitroimidazole is classified as harmful if swallowed and may cause skin and eye irritation.[15] It is a combustible solid.[14] Some nitroimidazole derivatives are suspected of causing genetic defects or cancer with prolonged exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[16] If there is a risk of dust formation, use respiratory protection.[14]

  • Handling:

    • Avoid contact with skin and eyes.[14]

    • Avoid the formation of dust and aerosols.[14]

    • Use in a well-ventilated area or under a chemical fume hood.[14]

    • Handle in accordance with good industrial hygiene and safety practices.[16]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[14]

    • Keep containers tightly closed.[14]

    • Store away from heat, sparks, and open flames.

Conclusion

The thermal stability of 4-nitroimidazole compounds is a complex interplay of their inherent molecular structure and external conditions. Decomposition primarily proceeds through competitive pathways of NO₂ elimination and nitro-nitrite isomerization, yielding a variety of gaseous products. A thorough understanding of these mechanisms, facilitated by robust analytical techniques like TGA, DSC, and EGA, is essential for the safe handling, formulation, and application of these compounds. By carefully considering the factors that influence stability and adhering to strict safety protocols, researchers and developers can effectively harness the potent properties of the 4-nitroimidazole scaffold while mitigating the associated risks.

References

Tautomerism in 4- and 5-nitroimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tautomerism in 4- and 5-Nitroimidazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Nitroimidazole derivatives are a cornerstone of antimicrobial and anticancer chemotherapy, with their biological activity intrinsically linked to the nitro group's position on the imidazole ring. The 4- and 5-nitroimidazole isomers exist in a dynamic prototropic tautomeric equilibrium, a phenomenon of critical importance in drug design and development. The prevalence of a specific tautomer dictates the molecule's physicochemical properties, receptor interactions, and ultimately, its therapeutic efficacy and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the annular tautomerism between 4-nitroimidazole and 5-nitroimidazole derivatives. We will dissect the fundamental principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications for researchers, medicinal chemists, and drug development professionals.

The Phenomenon of Annular Tautomerism in Nitroimidazoles

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, can exist in two equivalent tautomeric forms when unsymmetrically substituted, as the proton on the nitrogen can reside on either N1 or N3. This rapid proton migration is known as prototropic or annular tautomerism. In the case of nitroimidazoles, the placement of the potent electron-withdrawing nitro (-NO₂) group at either position 4 or 5 breaks this equivalence, leading to two distinct chemical entities: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole.[1] These are not just regioisomers but tautomers that can interconvert, establishing an equilibrium that is highly sensitive to environmental factors.

The general equilibrium can be depicted as follows:

Caption: Prototropic tautomeric equilibrium between 4-nitroimidazole and 5-nitroimidazole.

Understanding and controlling this equilibrium is paramount, as the two tautomers exhibit distinct biological and physicochemical properties. Notably, 5-nitroimidazole derivatives are generally recognized as being more biologically active than their 4-nitro counterparts.[2]

Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a function of the molecule's intrinsic properties and its surrounding environment. A thorough understanding of these factors is essential for predicting molecular behavior in biological systems.

Intrinsic Stability and Physical State

The relative stability of the two tautomers differs significantly between the gas, solution, and solid phases.

  • Gas Phase: Computational studies and gas-phase experiments have shown that 5-nitroimidazole is the more stable tautomer in isolation.[3]

  • Solid State: In the crystalline form, the equilibrium often favors 4-nitroimidazole.[3] This shift is attributed to more favorable intermolecular interactions, such as hydrogen bonding, within the crystal lattice that preferentially stabilize the 4-nitro isomer.

Substituent Effects

The presence of other substituents on the imidazole ring can significantly influence the acidity of the N-H proton and the basicity of the lone pair on the non-protonated nitrogen, thereby shifting the equilibrium. For instance, an electron-donating group at the C2 position would increase the basicity of the adjacent N1 and N3 atoms, potentially altering the tautomeric preference. Conversely, additional electron-withdrawing groups can further modulate the electronic landscape.

Solvent Effects

The solvent environment plays a critical role through its polarity and hydrogen-bonding capabilities.[4]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H group and the nitro group, as well as the non-protonated ring nitrogen. The specific tautomer that is better stabilized depends on the overall dipole moment and hydrogen bond accepting/donating capacity of each form.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors. The stabilization of one tautomer over another will depend on the acidity of the N-H proton and the overall polarity of the molecule.

  • Nonpolar Solvents (e.g., chloroform, toluene): In these environments, intermolecular interactions are weaker, and the equilibrium may more closely reflect the intrinsic gas-phase stability.

pH Dependence

The tautomeric equilibrium is highly dependent on the pH of the medium. The imidazole ring can be protonated at low pH or deprotonated at high pH. When the ring is protonated or deprotonated, the distinction between the 4- and 5-positions relative to the mobile proton vanishes, resulting in a single cationic or anionic species, respectively.[3] The tautomeric interconversion is most relevant at physiological pH values near the pKa of the imidazole ring.

Feature4-Nitroimidazole Tautomer5-Nitroimidazole Tautomer
Relative Stability Generally favored in the solid state[3]Generally favored in the gas phase[3]
Biological Activity Generally less active[2]Generally more active and preferred for drug design[5]
Key Characteristic N-H proton is adjacent to the nitro groupN-H proton is distal to the nitro group

Implications for Drug Discovery and Development

The tautomeric state of a nitroimidazole derivative is not an academic curiosity; it has profound, field-proven consequences for its viability as a drug candidate.

  • Target Recognition: The hydrogen bond donor-acceptor pattern is a defining feature for molecular recognition. The 4-nitro and 5-nitro tautomers present different patterns to a biological target, such as an enzyme active site or a DNA groove. A change in the dominant tautomer can lead to a complete loss of binding affinity and biological activity.

  • Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties that govern a drug's ADME profile.[6]

    • Solubility: The two tautomers can have different crystal packing energies and dipole moments, leading to different aqueous solubilities.[7]

    • Lipophilicity (logP): The distribution of a drug between aqueous and lipid environments is affected by its polarity, which differs between tautomers.

    • Membrane Permeability: Lipophilicity and hydrogen bonding potential are key determinants of a molecule's ability to cross biological membranes.

  • Metabolic Stability: The metabolic fate of a drug can be influenced by which tautomer is present, as different sites on the molecule may be exposed to metabolizing enzymes.

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic, crystallographic, and computational techniques is required for the unambiguous characterization of the tautomeric state of nitroimidazole derivatives.

References

Methodological & Application

Application Notes & Protocols: 4-Nitroimidazole-5-carbonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitroimidazole scaffold is a cornerstone in the history of medicinal chemistry, leading to the development of life-saving drugs since its initial discovery in the 1950s.[1] Compounds bearing this heterocyclic core, such as metronidazole, have become indispensable in treating infections caused by anaerobic bacteria and protozoa.[2] The biological activity of these agents is intrinsically linked to the nitro group, which can be reductively activated under hypoxic conditions—prevalent in anaerobic microorganisms and solid tumors—to generate cytotoxic reactive nitrogen species that damage cellular macromolecules like DNA.[3][4]

This guide focuses on a specific, highly functionalized derivative: 4-Nitroimidazole-5-carbonitrile . This compound is not an end-product but rather a strategic starting material, a versatile building block engineered for the efficient construction of diverse molecular libraries. Its architecture, featuring an imidazole core, a bio-activatable nitro group, and a synthetically malleable cyano group, presents medicinal chemists with multiple handles for molecular elaboration.

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic value of this compound. We will delve into its physicochemical properties, explore its reactivity, and provide detailed, field-proven protocols for its key chemical transformations. The insights provided herein are designed to accelerate discovery programs by explaining not just how to perform a reaction, but why specific synthetic choices are made to achieve desired therapeutic profiles.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of a building block's fundamental properties is critical for its effective and safe implementation in any synthetic workflow.

Key Properties

All quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 208510-03-6[3][5][6]
Molecular Formula C₄H₂N₄O₂[3][5]
Molecular Weight 138.08 g/mol [3][5]
IUPAC Name 4-nitro-1H-imidazole-5-carbonitrile[5]
Appearance Solid[3]
Storage Store at room temperature in a dry, well-ventilated place.[3][7]
Safety & Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The nitroimidazole class of compounds warrants a cautious approach due to potential biological activity.

  • Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7] Gloves should be inspected before use and disposed of properly after handling.[7]

  • Engineering Controls: To prevent inhalation of dust, work in a well-ventilated area, preferably within a chemical fume hood.[7] Appropriate exhaust ventilation should be provided where dust is formed.[7]

  • Handling Practices: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] After handling, wash hands thoroughly before breaks and at the end of the workday.[7]

  • First Aid:

    • Inhalation: If inhaled, move the person to fresh air. If breathing ceases, provide artificial respiration and consult a physician.[7]

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Flush eyes with water as a precaution.[7]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Harmful if swallowed.[8][9]

  • Disposal: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service in accordance with local regulations.[7] Do not let the product enter drains.[7][8]

Section 2: The Strategic Value in Medicinal Chemistry

The utility of this compound stems from its trifunctional nature. Each component of the molecule offers a distinct advantage for drug design and synthesis.

cluster_molecule This compound cluster_handles cluster_functions MN C₄H₂N₄O₂ Nitro Nitro Group (NO₂) Cyano Cyano Group (C≡N) Imidazole Imidazole Core Nitro_Func Bio-activation (Prodrug) Synthetic Handle (→ Amine) Nitro->Nitro_Func Cyano_Func Versatile Precursor (Amide, Tetrazole) Bioisostere Cyano->Cyano_Func Imidazole_Func Scaffold for Diversification (N-Alkylation) H-Bonding Interactions Imidazole->Imidazole_Func

Caption: Strategic functional handles of this compound.

  • The Nitro Group (NO₂): This is arguably the most significant feature from a pharmacological standpoint. It acts as a latent reactive group. In the low-oxygen environment of anaerobic bacteria or hypoxic tumors, host or microbial enzymes can reduce the nitro group to generate radical species that are toxic to the cell.[3][4] This provides a mechanism for selective targeting. Synthetically, the nitro group is a valuable precursor to an amine (NH₂), a critical functional group for building molecular complexity.

  • The Cyano Group (C≡N): The nitrile is a highly versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, converted to a primary amide, or used to construct heterocycles like tetrazoles, which are common bioisosteres for carboxylic acids in drug molecules. Its strong electron-withdrawing nature also influences the electronics of the imidazole ring. In drug design, the cyano group can serve as a potent hydrogen bond acceptor, making it valuable for optimizing interactions with protein targets like kinase hinges.[10]

  • The Imidazole Core: This heterocycle is a privileged scaffold in medicinal chemistry.[11] It contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). The N-H site provides a straightforward point for N-alkylation, a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, or to introduce side chains that can probe deep into a target's binding pocket.

Section 3: Key Chemical Transformations & Protocols

The following protocols are designed to be self-validating systems, providing researchers with robust starting points for the synthesis of novel derivatives. The causality behind experimental choices is explained to empower users to adapt these methods to their specific targets.

Protocol 3.1: N-Alkylation of the Imidazole Ring

Rationale: Alkylation of the imidazole nitrogen is a primary step in diversification. It blocks a hydrogen-bond donating site and introduces a substituent that can significantly alter the compound's solubility, cell permeability, and binding affinity. The choice of alkylating agent (R-X) directly translates to the desired physicochemical properties of the final compound. Acetonitrile is often chosen as the solvent for its polarity and relatively high boiling point, while potassium carbonate is a mild, inexpensive base suitable for this transformation.

Start 1. Combine Reactants - this compound - K₂CO₃ (1.1 eq) - Acetonitrile (Solvent) Add 2. Add Alkylating Agent - R-X (1.2 eq) - Add dropwise Start->Add Heat 3. Reaction - Heat to 60 °C - Monitor by TLC Add->Heat Workup 4. Aqueous Workup - Cool to RT - Filter solids - Concentrate filtrate - Partition (EtOAc/H₂O) Heat->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-Alkylation of this compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration), add potassium carbonate (1.1 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Protocol 3.2: Reduction of the Nitro Group to an Amine

Rationale: Converting the electron-withdrawing nitro group into an electron-donating amino group fundamentally alters the molecule's electronic properties and provides a nucleophilic handle for extensive further functionalization (e.g., amide or sulfonamide synthesis). Tin(II) chloride in concentrated HCl is a classic and highly effective method for this transformation, particularly for nitro-heterocycles, as it is robust and generally high-yielding. The acidic conditions ensure the product is protonated and remains in the aqueous phase, facilitating removal of non-polar impurities.

Step-by-Step Methodology:

  • Suspend this compound (or its N-alkylated derivative) (1.0 eq) in ethanol or concentrated hydrochloric acid in a round-bottom flask.

  • Cool the flask in an ice bath to 0 °C.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl portion-wise, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC indicates full conversion.

  • Carefully pour the reaction mixture over crushed ice and basify to pH > 8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. Caution: This is an exothermic process.

  • Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 4-aminoimidazole-5-carbonitrile derivative is often pure enough for the next step, but can be further purified by chromatography if necessary.

Protocol 3.3: Amide Coupling with the Amino Intermediate

Rationale: This protocol demonstrates the synthetic utility of the amino-imidazole intermediate generated in Protocol 3.2. Amide bond formation is one of the most common reactions in medicinal chemistry for joining molecular fragments. Using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable and high-yielding method for creating an amide library from a panel of carboxylic acids.

Start 4-Nitroimidazole- 5-carbonitrile Reduction Protocol 3.2 Nitro Reduction (SnCl₂) Start->Reduction Amine 4-Amino-imidazole Intermediate Reduction->Amine Coupling Protocol 3.3 Amide Coupling (R-COOH, HATU, DIPEA) Amine->Coupling Product Final Amide Derivative Coupling->Product

Caption: Synthetic workflow from starting material to final amide product.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add the coupling agent HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the 4-aminoimidazole-5-carbonitrile intermediate (from Protocol 3.2) (1.0 eq) in DMF to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the desired amide.

Section 4: Application Spotlight - Scaffolds for Kinase Inhibitors

The structural motifs accessible from this compound are highly relevant for the design of small-molecule kinase inhibitors, a major class of anticancer drugs.[12] Kinase inhibitors typically bind to the ATP-binding site of the enzyme.

The derivatives of this building block are well-suited for this purpose:

  • Hinge Binding: The imidazole core, particularly after conversion of the nitro group to an amine and subsequent acylation, can provide the crucial hydrogen bond donors and acceptors needed to form interactions with the "hinge" region of the kinase active site.

  • Diversity Elements: The N-alkylation site (from Protocol 3.1) and the amide R-group (from Protocol 3.3) can be varied to introduce substituents that occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

  • Cyano Group Interaction: The nitrile can act as a hydrogen bond acceptor or simply occupy space within the active site, contributing to the overall binding affinity.[10]

Conceptual Binding in a Kinase ATP Pocket cluster_kinase Kinase Active Site cluster_inhibitor Hinge Hinge Region (H-Bonding) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Core Imidazole Core + Amide Linker Core->Hinge H-Bonds R1 R¹ Group (from N-Alkylation) R1->Hydrophobic van der Waals R2 R² Group (from Amide) R2->Solvent Solvation

Caption: Hypothetical binding of a derivative in a kinase active site.

Conclusion

This compound is more than a simple chemical; it is a platform for innovation in medicinal chemistry. Its pre-installed functional handles—the bio-activatable nitro group, the versatile cyano group, and the modifiable imidazole core—provide a streamlined entry point to a rich chemical space. The protocols detailed in this guide offer robust and logical pathways for elaborating this scaffold into diverse libraries of compounds. By leveraging this building block, drug discovery teams can efficiently synthesize novel molecules with potential applications as antimicrobial, antiparasitic, or anticancer agents, thereby accelerating the journey from concept to clinical candidate.

References

Introduction: The Significance of N-Alkylated 4-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of N-Alkyl-4-Nitroimidazoles

The 4-nitroimidazole scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to the development of therapeutics for a wide range of conditions, including bacterial and protozoan infections, and are also explored as radiosensitizers in cancer therapy and as intermediates in organic synthesis.[1][2][3] The biological activity and physicochemical properties of these compounds can be precisely modulated by the introduction of various substituents on the imidazole ring nitrogen. The N-alkylation of 4-nitroimidazole is a fundamental and powerful transformation that enables the synthesis of diverse libraries of compounds for drug discovery and development.[3]

This guide provides a comprehensive overview of the experimental procedure for the N-alkylation of 4-nitroimidazole, grounded in established chemical principles. We will delve into the reaction mechanism, explore the critical parameters that govern success, provide detailed step-by-step protocols, and offer field-proven troubleshooting advice to empower researchers in their synthetic endeavors.

Reaction Mechanism and Regioselectivity

The N-alkylation of imidazole is a classic nucleophilic substitution reaction that proceeds in two primary steps.[4]

  • Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the N-H bond of the imidazole ring. This creates a highly nucleophilic imidazolate anion. The electron-withdrawing nitro group at the C4 position increases the acidity of the N-H proton, facilitating this deprotonation step.

  • Nucleophilic Attack: The resulting imidazolate anion attacks the electrophilic carbon of an alkylating agent (such as an alkyl halide), displacing the leaving group and forming the new N-C bond.[4]

A critical consideration in the alkylation of 4-nitroimidazole is regioselectivity . Since the two nitrogen atoms in the ring are not equivalent, alkylation can potentially occur at either N-1 or N-3. For 4-nitroimidazole, alkylation is strongly favored at the N-1 position. This preference is dictated by electronic effects; the electron-withdrawing nitro group at C4 deactivates the adjacent N-3, making the more distant N-1 the more nucleophilic site for attack.[5] While N-1 alkylation is predominant, reaction conditions such as the choice of base, solvent, and temperature can influence the isomeric ratio.[4][6]

General Reaction Scheme

cluster_conditions Conditions cluster_products Product 4-Nitroimidazole N1-Alkylated Product 4-Nitroimidazole->N1-Alkylated Product Alkyl Halide R-X plus1 + Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., MeCN, DMF)

Caption: General scheme for the N-alkylation of 4-nitroimidazole.

Optimizing Reaction Conditions: A Scientist's Guide

The success of an N-alkylation reaction hinges on the careful selection of several key parameters.

  • Base Selection: The choice of base is dictated by the acidity of the imidazole and the reactivity of the alkylating agent.[4]

    • Weaker Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective, easy-to-handle, and highly effective base for the N-alkylation of 4-nitroimidazole. Cesium carbonate (Cs₂CO₃) is often even more effective but is a more expensive reagent.[4] These are excellent choices for routine alkylations with reasonably reactive alkylating agents.

    • Strong Bases (NaH): Sodium hydride is a powerful, non-nucleophilic base that ensures rapid and complete deprotonation of the imidazole ring.[4] It is particularly useful when dealing with less reactive alkylating agents or when aiming to minimize reaction times. Crucially, NaH reactions demand strictly anhydrous (water-free) conditions , as the base reacts violently with water.[4]

  • Solvent System: Polar aprotic solvents are the standard for this transformation as they effectively dissolve the reactants and facilitate the nucleophilic substitution.[4]

    • Acetonitrile (MeCN): Often the solvent of choice, providing a good balance of solubility and reactivity, and leading to high yields.

    • N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are more polar solvents that can enhance reaction rates, but they have higher boiling points, making them more difficult to remove during workup. They are good options for less soluble substrates or sluggish reactions.

  • Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent significantly impacts reactivity, following the general trend: R-I > R-Br > R-Cl.[4] If a reaction with an alkyl chloride is slow, switching to the corresponding bromide or iodide can provide a significant rate enhancement.

  • Temperature Control: While many alkylations proceed at room temperature, heating can dramatically improve both the rate and the final yield. Reactions conducted at 60-80 °C often reach completion in just 1-3 hours, compared to 24 hours or more at ambient temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Data Summary: Influence of Reaction Parameters

The following tables summarize literature data on how different conditions can affect the outcome of the N-alkylation of 4-nitroimidazole.

Table 1: Effect of Base and Solvent on Yield at Room Temperature Data based on alkylation with ethyl bromoacetate for 24 hours.[7]

BaseSolventYield (%)
K₂CO₃CH₃CN40
K₂CO₃DMSO35
K₂CO₃DMF30
KOHCH₃CN25
KOHDMSO20
KOHDMF18

Table 2: Effect of Temperature on Yield in Acetonitrile with K₂CO₃ Data based on various alkylating agents.[8]

Alkylating AgentTemperature (°C)Reaction Time (h)Yield (%)
Ethyl bromoacetateRoom Temp2440
Ethyl bromoacetate601-366-85
Benzyl chloride601-366-85
Allyl bromide601-366-85

As the data clearly indicates, the combination of potassium carbonate as the base, acetonitrile as the solvent, and heating to 60 °C provides a robust and high-yielding system for the N-alkylation of 4-nitroimidazole.

Experimental Protocols

Here we provide two validated protocols. Protocol 1 is the recommended starting point for most applications, while Protocol 2 is an alternative for more challenging substrates.

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN)

This is a reliable and widely used method that offers high yields and operational simplicity.

Materials and Reagents

ReagentM.W.Amount (mmol)Equiv.
4-Nitroimidazole113.077.871.0
Alkyl Halide (R-X)Varies9.441.2
Anhydrous K₂CO₃138.2111.811.5
Anhydrous Acetonitrile-30-40 mL-

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroimidazole (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv.) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC until the 4-nitroimidazole starting material is consumed (typically 1-3 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Purification: Combine the filtrates and concentrate the solvent under reduced pressure (rotary evaporation). Dissolve the resulting crude residue in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The final product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation using Sodium Hydride (NaH) in Anhydrous DMF

This protocol is suitable for less reactive alkylating agents where complete deprotonation is necessary for the reaction to proceed efficiently.[4]

Safety Precaution: Sodium hydride (NaH) is a highly reactive, flammable solid. It reacts violently with water to produce hydrogen gas. Handle NaH in a fume hood under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.

Materials and Reagents

ReagentM.W.Amount (mmol)Equiv.
4-Nitroimidazole113.075.01.0
Alkyl Halide (R-X)Varies5.51.1
NaH (60% in oil)24.005.51.1
Anhydrous DMF-20-25 mL-

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitroimidazole (1.0 equiv.) and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure deprotonation is complete.

  • Alkylation: Add the alkylating agent (1.1 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor its progress by TLC.

  • Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl) to destroy any unreacted NaH.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure N-alkylated 4-nitroimidazole.[4][8]

Detailed Experimental Workflow

start Start setup 1. Combine 4-Nitroimidazole and Base in Solvent start->setup stir 2. Stir for 15-30 min (Deprotonation/Mixing) setup->stir add_alkyl 3. Add Alkylating Agent (Dropwise) stir->add_alkyl react 4. Heat Reaction (e.g., 60-80°C) add_alkyl->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Reaction Work-up (Quench/Filter/Extract) monitor->workup Complete concentrate 7. Dry and Concentrate Organic Layer workup->concentrate purify 8. Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for N-alkylation of 4-nitroimidazole.

Troubleshooting Common Issues

  • Problem: Low or no product yield.

    • Causality & Solution: This often stems from incomplete deprotonation or low reactivity.[4]

      • Evaluate the Base: If using a weak base like K₂CO₃ with a less reactive alkylating agent, consider switching to a stronger base like NaH (Protocol 2).[4] Ensure your base is anhydrous and not degraded.

      • Increase Temperature: Heating the reaction can significantly increase the rate and yield. Systematically increase the temperature while monitoring via TLC.

      • Check Alkylating Agent: Ensure the alkylating agent is pure. If using an alkyl chloride, consider switching to the more reactive bromide or iodide equivalent.[4]

  • Problem: Formation of a significant amount of dialkylated product (imidazolium salt).

    • Causality & Solution: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent.[4] This is more common with excess alkylating agent or high temperatures.

      • Control Stoichiometry: Use only a slight excess of the alkylating agent (1.05-1.1 equivalents).

      • Control Addition: Add the alkylating agent slowly and dropwise to the reaction mixture to avoid localized high concentrations.

      • Lower Temperature: If dialkylation is a persistent issue, try running the reaction at a lower temperature for a longer period.

Conclusion

The N-alkylation of 4-nitroimidazole is a robust and versatile reaction critical for synthesizing valuable molecules in medicinal chemistry and beyond. Success is readily achievable through the careful selection of base, solvent, and temperature. For most applications, the use of potassium carbonate in acetonitrile with moderate heating provides an optimal balance of efficiency, cost, and safety. By understanding the underlying mechanism and key experimental parameters outlined in this guide, researchers can confidently and effectively synthesize a wide array of N-alkylated 4-nitroimidazole derivatives.

References

Application Notes and Protocols: Leveraging 4-Nitroimidazole-5-carbonitrile in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

The nitroimidazole nucleus is a cornerstone in the development of antimicrobial agents, particularly those effective against anaerobic bacteria and protozoa.[1][2] Its mechanism of action is contingent on the reductive activation of the nitro group within the microbial cell, leading to the generation of cytotoxic radical anions that induce DNA damage and inhibit nucleic acid synthesis, ultimately resulting in cell death.[1][3] 4-Nitroimidazole-5-carbonitrile has emerged as a highly versatile and valuable starting material in medicinal chemistry for the synthesis of a diverse array of antimicrobial candidates.[4] The presence of both a nitro group, essential for antimicrobial activity, and a readily modifiable nitrile group provides a strategic platform for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the application of this compound in the synthesis of potential antimicrobial agents. It is designed for researchers, scientists, and drug development professionals, offering not only detailed synthetic protocols but also the underlying scientific rationale for the experimental choices.

Chemical Profile and Handling of this compound

This compound is a heterocyclic building block with the molecular formula C₄H₂N₄O₂ and a molecular weight of 138.08 g/mol .[1] Its structure is characterized by an imidazole ring substituted with a nitro group at position 4 and a nitrile group at position 5. The electron-withdrawing nature of both the nitro and nitrile groups significantly influences the reactivity of the imidazole ring.

Key Characteristics:

  • Appearance: Typically a solid.

  • Storage: Should be stored at room temperature in a dry environment.[1]

  • Safety: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Synthetic Strategy: Bioisosteric Replacement and Functionalization

A common and effective strategy in drug design is the principle of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The nitrile group in this compound is an excellent candidate for such modifications. It can be transformed into various other functional groups, such as carboxamides, tetrazoles, and 1,3,4-oxadiazoles, each with distinct electronic and steric properties that can modulate the biological activity of the resulting molecule.

The following sections detail two primary synthetic pathways originating from this compound to generate novel antimicrobial candidates.

Protocol 1: Synthesis of 2-Aryl-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazoles

This protocol outlines a multi-step synthesis to produce 1,3,4-oxadiazole derivatives from this compound. The 1,3,4-oxadiazole ring is a well-established pharmacophore in medicinal chemistry, known to be a bioisostere of ester and amide groups, and is present in numerous antimicrobial agents.

Workflow Overview

G A This compound B Hydrolysis (H2SO4, NaNO2) A->B Step 1 C 4-Nitro-1H-imidazole-5-carboxylic acid B->C D Esterification (Methanol, H2SO4) C->D Step 2 E Methyl 4-nitro-1H-imidazole-5-carboxylate D->E F Hydrazinolysis (Hydrazine hydrate, Methanol) E->F Step 3 G 4-Nitro-1H-imidazole-5-carbohydrazide F->G H Cyclization (Aryl carboxylic acid, POCl3) G->H Step 4 I 2-Aryl-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazole H->I

Caption: Synthetic workflow for 2-Aryl-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazoles.

Step 1: Hydrolysis of this compound to 4-Nitro-1H-imidazole-5-carboxylic acid

Rationale: The initial and crucial step is the conversion of the nitrile group into a carboxylic acid. This is achieved through acidic hydrolysis. The use of sulfuric acid and sodium nitrite provides the necessary conditions for this transformation on an electron-deficient heterocyclic system.[1]

Materials:

  • 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile (as a proxy for this compound due to available literature)

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Water

  • Ice

Procedure:

  • To a stirred solution of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile in concentrated sulfuric acid, add sodium nitrite portion-wise while maintaining the temperature at 100°C.[1]

  • After the addition is complete, continue stirring at 100°C for the specified reaction time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.[1]

Self-Validation: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of a broad hydroxyl and a carbonyl peak in the IR spectrum are indicative of a successful reaction.

Step 2: Esterification to Methyl 4-nitro-1H-imidazole-5-carboxylate

Rationale: The carboxylic acid is converted to its methyl ester to facilitate the subsequent reaction with hydrazine hydrate. The ester is generally more reactive towards nucleophilic acyl substitution than the corresponding carboxylic acid.

Materials:

  • 4-Nitro-1H-imidazole-5-carboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Suspend 4-nitro-1H-imidazole-5-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • The product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Self-Validation: Successful esterification can be confirmed by the appearance of a new singlet corresponding to the methyl ester protons in the ¹H NMR spectrum and a shift in the carbonyl stretching frequency in the IR spectrum.

Step 3: Synthesis of 4-Nitro-1H-imidazole-5-carbohydrazide

Rationale: The methyl ester is converted to the corresponding hydrazide, a key intermediate for the synthesis of 1,3,4-oxadiazoles. Hydrazine hydrate acts as a nucleophile, attacking the ester carbonyl group.

Materials:

  • Methyl 4-nitro-1H-imidazole-5-carboxylate

  • Hydrazine hydrate

  • Methanol

Procedure:

  • Dissolve methyl 4-nitro-1H-imidazole-5-carboxylate in methanol.

  • Add an excess of hydrazine hydrate (typically 6 equivalents).[5]

  • Stir and heat the mixture to 70°C for 4 hours.[5]

  • Cool the reaction mixture in a refrigerator overnight to facilitate precipitation.

  • Collect the precipitated solid by filtration and wash with water to obtain 4-nitro-1H-imidazole-5-carbohydrazide.[5]

Self-Validation: The formation of the hydrazide can be confirmed by the disappearance of the methyl ester peak and the appearance of new signals corresponding to the -NHNH₂ protons in the ¹H NMR spectrum.

Step 4: Cyclization to 2-Aryl-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazole

Rationale: The final step involves the cyclization of the hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

Materials:

  • 4-Nitro-1H-imidazole-5-carbohydrazide

  • Substituted aryl carboxylic acid (e.g., p-fluorobenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-nitro-1H-imidazole-5-carbohydrazide and an equimolar amount of the desired aryl carboxylic acid in phosphorus oxychloride.[5]

  • Heat the mixture with stirring to 100°C and maintain for 12 hours.[5]

  • After cooling, carefully add saturated sodium bicarbonate solution to neutralize the reaction mixture.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final product.[5]

Self-Validation: The formation of the 1,3,4-oxadiazole ring can be confirmed by mass spectrometry (to verify the molecular weight) and NMR spectroscopy. The absence of the -NHNH₂ protons and the appearance of signals corresponding to the aromatic protons of the newly introduced aryl group will be evident.

Protocol 2: Synthesis of 5-(1H-tetrazol-5-yl)-4-nitro-1H-imidazole

Rationale: The tetrazole ring is a well-known bioisostere of the carboxylic acid group and is found in several marketed drugs. The conversion of a nitrile to a tetrazole is a common strategy in medicinal chemistry to improve metabolic stability and binding interactions. This protocol describes the direct conversion of the nitrile group in this compound to a tetrazole ring.

Workflow Overview

G A This compound B Cycloaddition (Sodium azide, Triethylamine hydrochloride, DMF, Microwave) A->B Single Step C 5-(1H-tetrazol-5-yl)-4-nitro-1H-imidazole B->C

Caption: Synthesis of 5-(1H-tetrazol-5-yl)-4-nitro-1H-imidazole.

Procedure: Microwave-Assisted Synthesis

Rationale: The [3+2] cycloaddition of an azide with a nitrile is a powerful method for the synthesis of tetrazoles. Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound, sodium azide, and triethylamine hydrochloride in DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130°C) for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-(1H-tetrazol-5-yl)-4-nitro-1H-imidazole.

Self-Validation: The successful formation of the tetrazole ring is confirmed by the disappearance of the nitrile peak in the IR spectrum and the appearance of a characteristic proton signal for the tetrazole ring in the ¹H NMR spectrum. Mass spectrometry will confirm the expected molecular weight.

Anticipated Antimicrobial Activity and Data Interpretation

The synthesized nitroimidazole derivatives are expected to exhibit antimicrobial activity, particularly against anaerobic bacteria and protozoa. The specific activity will depend on the nature of the substituents introduced.

Table 1: Expected Antimicrobial Activity Profile

Compound ClassTarget OrganismsExpected ActivityRationale
2-Aryl-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazolesAnaerobic bacteria (e.g., Clostridium difficile), Protozoa (e.g., Giardia lamblia, Trichomonas vaginalis)Moderate to highThe 1,3,4-oxadiazole moiety can enhance binding to microbial targets and improve pharmacokinetic properties. The nature of the aryl substituent will influence lipophilicity and electronic properties, thereby affecting activity.
5-(1H-tetrazol-5-yl)-4-nitro-1H-imidazoleAnaerobic bacteria, ProtozoaModerate to highThe tetrazole ring acts as a bioisostere of a carboxylic acid, potentially improving metabolic stability and receptor interactions.

The antimicrobial efficacy of the synthesized compounds should be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate higher potency.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The protocols detailed in this guide provide a framework for the rational design and synthesis of 1,3,4-oxadiazole and tetrazole derivatives. The strategic modification of the nitrile group allows for the exploration of new chemical space and the potential discovery of potent antimicrobial drug candidates.

Future work should focus on the synthesis of a diverse library of derivatives by varying the aryl substituents in the oxadiazole series and by further functionalizing the tetrazole ring. In vitro and in vivo evaluation of the synthesized compounds will be crucial to establish their therapeutic potential and to understand the structure-activity relationships governing their antimicrobial efficacy.

References

Application Notes and Protocols for the Development of Antitubercular Agents from 4-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for new antitubercular agents with novel mechanisms of action.[1] 4-Nitroimidazole derivatives have emerged as a highly promising class of compounds, with two members, delamanid and pretomanid, recently approved for the treatment of MDR-TB.[2][3][4]

These compounds are prodrugs that require bioreductive activation within the mycobacterium to exert their bactericidal effects.[2][5] This unique mechanism of action, which involves the generation of reactive nitrogen species and inhibition of mycolic acid synthesis, makes them effective against both replicating and non-replicating (persistent) Mtb.[3][6][7] This guide provides a comprehensive overview of the key experimental protocols and theoretical considerations for researchers, scientists, and drug development professionals working on the discovery and development of novel 4-nitroimidazole-based antitubercular agents.

Chemical Synthesis of 4-Nitroimidazole Derivatives

The synthesis of novel 4-nitroimidazole analogues is a critical first step in the drug discovery process. Classical organic synthesis methods are typically employed to create libraries of compounds for structure-activity relationship (SAR) studies.[8][9]

Rationale for Synthetic Design

The design of new 4-nitroimidazole derivatives is guided by established SAR principles. Key structural features that influence antitubercular activity include:

  • The Nitro Group: The 4-nitro position on the imidazole ring is essential for both aerobic and anaerobic activity.[10][11][12]

  • Bicyclic Systems: Fused ring systems, such as the imidazo-oxazines (e.g., pretomanid) and imidazo-oxazoles (e.g., delamanid), have proven to be highly effective scaffolds.[10][11] These rigid structures are thought to properly orient the molecule for recognition by the activating enzyme.[10]

  • Lipophilic Tail: A lipophilic side chain is crucial for aerobic activity, likely facilitating cell wall penetration.[10][11][12] For example, in pretomanid, the 4-(trifluoromethoxy)benzyloxy group significantly enhances potency.[13]

  • Stereochemistry: The stereochemistry of substituents on the fused ring can have a profound impact on activity. For instance, the (S)-isomers of nitroimidazo-oxazines are significantly more active than the corresponding (R)-isomers.[13]

General Synthetic Workflow

A typical synthetic route to a bicyclic 4-nitroimidazole derivative, such as an imidazo-oxazine, involves several key steps. The following diagram illustrates a generalized workflow.

G A Starting Material (e.g., 4-nitroimidazole) B Introduction of Side Chain Precursor A->B C Formation of Fused Ring System B->C D Introduction of Lipophilic Tail C->D E Purification and Characterization D->E

Caption: Generalized synthetic workflow for 4-nitroimidazole derivatives.

Protocol: Synthesis of a Representative 2-Bromo-4-nitro-1H-imidazole

This protocol describes the synthesis of 2-bromo-4-nitro-1H-imidazole, a key intermediate in the synthesis of more complex nitroimidazole derivatives like pretomanid.[14]

Materials:

  • 4-nitro-1H-imidazole

  • Bromine

  • Sodium bicarbonate

  • Potassium iodide

  • Sodium sulfite

  • Water

  • Appropriate organic solvents for extraction and purification

Procedure:

  • Dibromination: Dissolve 4-nitro-1H-imidazole in water containing sodium bicarbonate. Slowly add liquid bromine to the solution while stirring. The reaction will produce 2,5-dibromo-4-nitro-1H-imidazole.[14]

  • Selective Debromination: To the dibrominated intermediate, add potassium iodide and sodium sulfite. This step selectively removes the bromine at the 5-position to yield 2-bromo-4-nitro-1H-imidazole.[14]

  • Workup and Purification: Extract the product using a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9][15]

Biological Evaluation: A Tiered Approach

A structured screening cascade is essential for the efficient evaluation of newly synthesized compounds. This typically involves a series of in vitro and in vivo assays to assess antitubercular activity, cytotoxicity, and pharmacokinetic properties.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Primary Screen: MIC against Mtb H37Rv B Secondary Screen: Activity against MDR/XDR strains A->B C Cytotoxicity Assays (e.g., Vero, HepG2 cells) B->C D Intracellular Activity (Macrophage infection model) C->D E Pharmacokinetics (PK) in mice D->E Promising Candidates F Efficacy in Acute Mouse Model of TB E->F G Efficacy in Chronic Mouse Model of TB F->G

Caption: Screening cascade for antitubercular drug discovery.

In Vitro Assays
2.1.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a compound that inhibits the visible growth of Mtb.[16] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antitubercular agents.[16][17]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[16]

  • 96-well microtiter plates

  • Test compounds and control drugs (e.g., isoniazid, rifampicin)

  • Resazurin sodium salt solution (for REMA)

Procedure:

  • Inoculum Preparation: Prepare a suspension of Mtb H37Rv and adjust its turbidity to match a 0.5 McFarland standard.[16][18] Dilute this suspension to achieve a final concentration of approximately 1 x 10⁵ CFU/mL in the test wells.[16][19]

  • Drug Dilution: Prepare two-fold serial dilutions of the test compounds in the 96-well plates.[16][18] The final volume in each well should be 100 µL. Include a drug-free growth control and a sterility control.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well.[16][20]

  • Incubation: Seal the plates and incubate at 37°C for 7-21 days.[16]

  • MIC Determination: The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink after the addition of a resazurin-based indicator (Resazurin Microtiter Assay - REMA), or by visual inspection for the absence of bacterial growth.[18]

Data Presentation: Representative MIC Values

CompoundMIC against Mtb H37Rv (µg/mL)
Isoniazid0.025 - 0.1
Rifampicin0.05 - 0.2
Pretomanid0.015 - 0.25
Delamanid0.006 - 0.024
Test Compound X [Insert Value]

Note: Values are typical ranges and should be determined experimentally.

2.1.2. Cytotoxicity Assays

It is crucial to assess the toxicity of lead compounds against mammalian cells to ensure a suitable therapeutic window.[21][22] Common methods include the MTT, resazurin, and lactate dehydrogenase (LDH) release assays.[21][22][23][24][25]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Vero cells (or other suitable mammalian cell line, e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration. The selectivity index (SI) can then be calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the mycobacterium.

In Vivo Models

Promising compounds from in vitro screening are advanced to in vivo models, most commonly mice, to evaluate their pharmacokinetic properties and efficacy.[26][27]

Commonly Used Mouse Models:

  • Acute Infection Model: Mice are infected with a high dose of Mtb, and treatment is initiated shortly after. This model is useful for rapid assessment of a drug's bactericidal activity.[28]

  • Chronic Infection Model: A low-dose aerosol infection is established, and treatment is delayed to mimic a more established human infection. This model is considered more representative of clinical disease.[28]

Efficacy Readouts:

  • Bacterial Burden: The number of colony-forming units (CFU) in the lungs and spleen is determined at various time points.[29]

  • Survival Studies: The ability of a drug to prolong the survival of infected animals is assessed.

  • Fluorescence Imaging: Reporter strains of Mtb expressing fluorescent proteins can be used for non-invasive, real-time monitoring of bacterial load and treatment response.[29]

Mechanism of Action: The Role of Bioreductive Activation

A key feature of 4-nitroimidazoles is their requirement for bioreductive activation by a deazaflavin (F₄₂₀)-dependent nitroreductase (Ddn) enzyme found in Mtb.[2][3][6][30]

G cluster_0 Inside Mtb A 4-Nitroimidazole Prodrug (e.g., Pretomanid) B Mtb Cell A->B Enters C Ddn Enzyme + F420H2 B->C D Reduced Nitroimidazole Intermediate C->D Reduces E Reactive Nitrogen Species (e.g., Nitric Oxide) D->E Decomposes to F Mycolic Acid Synthesis Inhibition D->F G Respiratory Poisoning E->G H Bactericidal Activity F->H G->H

Caption: Bioreductive activation and mechanism of action of 4-nitroimidazoles.

This activation process leads to a dual mechanism of action:

  • Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, the activated metabolites inhibit the synthesis of essential components of the mycobacterial cell wall, specifically ketomycolates.[3]

  • Respiratory Poisoning: Under anaerobic conditions, the reduction of the nitroimidazole releases reactive nitrogen species, including nitric oxide (NO).[3][6] These radicals are potent respiratory poisons that disrupt the electron transport chain and lead to cell death.[3] This activity against non-replicating, anaerobic bacteria is thought to be crucial for the sterilizing activity of these drugs and their potential to shorten TB treatment regimens.[6]

Conclusion

The development of antitubercular agents from 4-nitroimidazole derivatives represents a significant advancement in the fight against tuberculosis. Their unique mechanism of action, involving bioreductive activation and activity against both replicating and persistent mycobacteria, makes them a vital component of new treatment regimens for drug-resistant TB. The protocols and principles outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel 4-nitroimidazole candidates, with the ultimate goal of developing safer and more effective therapies to combat this global health threat.

References

Application Note & Protocol: High-Sensitivity Analysis of Nitroimidazole Compounds Using HPLC-ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroimidazole compounds are a class of synthetic antibiotics widely used in veterinary medicine to treat and prevent protozoal and anaerobic bacterial infections in food-producing animals.[1] However, concerns over their potential carcinogenic and mutagenic effects have led to the prohibition of their use in many countries, necessitating sensitive and reliable analytical methods for residue monitoring in various food matrices.[1][2] High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has emerged as the gold standard for the determination of nitroimidazoles and their metabolites at trace levels due to its high selectivity, sensitivity, and specificity.[1][3]

This comprehensive guide provides detailed protocols and expert insights for the analysis of nitroimidazole compounds in complex matrices. We will delve into the causality behind experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection, ensuring a robust and self-validating analytical system.

The Foundational Principle: HPLC-ESI-MS/MS

The synergy between HPLC and tandem MS provides a powerful analytical tool. HPLC separates the target nitroimidazoles and their metabolites from matrix components based on their physicochemical properties. The ESI source then ionizes the separated analytes, which are subsequently detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions for each analyte.[4]

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the target analytes from the matrix and remove interfering substances that could compromise the analytical results. The choice of extraction method depends heavily on the matrix.

Protocol: Extraction from Animal Tissues (e.g., Muscle, Liver)

This protocol is adapted from established methods for the extraction of nitroimidazoles from animal tissues.[4][5]

Rationale: Ethyl acetate is a common solvent for extracting nitroimidazoles due to its polarity, which is suitable for these compounds. The subsequent clean-up using Solid-Phase Extraction (SPE) with a cation-exchange sorbent helps to remove matrix components and concentrate the analytes.[5][6]

Step-by-Step Protocol:

  • Homogenization: Weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard solution (e.g., Metronidazole-d4).

  • Extraction: Add 10 mL of ethyl acetate and vortex for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the upper ethyl acetate layer to a clean tube.

  • Re-extraction: Repeat the extraction (steps 3-5) on the remaining pellet and combine the supernatants.

  • Evaporation: Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol: Extraction from Complex Matrices (e.g., Honey, Eggs)

For matrices like honey and eggs, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method or a dispersive-solid phase extraction (d-SPE) can be highly effective.[1][7][8]

Rationale: The QuEChERS approach utilizes an initial extraction with an organic solvent (acetonitrile) followed by a salting-out step to induce phase separation and remove water. A subsequent d-SPE clean-up with a suitable sorbent, such as a mixed-mode strong cation-exchange sorbent, effectively removes matrix interferences.[1][7]

Step-by-Step Protocol (Adapted for Honey):

  • Sample Preparation: Weigh 5 g of honey into a 50 mL centrifuge tube and dissolve in 10 mL of 2% formic acid solution.[1]

  • Internal Standard Spiking: Add the internal standard solution.

  • Extraction: Add 10 mL of acetonitrile, vortex vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium citrate sesquihydrate) and shake immediately for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • d-SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a suitable sorbent (e.g., mixed-mode strong cation-exchange). Vortex for 30 seconds and centrifuge.

  • Evaporation and Reconstitution: Transfer the cleaned supernatant to a new tube, evaporate to dryness, and reconstitute in the initial mobile phase.

HPLC Separation: Achieving Optimal Resolution

The chromatographic separation is crucial for resolving the target analytes from each other and from any remaining matrix components.

Core Principle: Reversed-phase chromatography using a C18 column is the most common approach for separating nitroimidazole compounds.[1][4][9] The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and the polar mobile phase.

Recommended HPLC Conditions

The following table summarizes typical HPLC parameters for the analysis of nitroimidazoles.

ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-250 mm length, <3 µm particle sizeProvides good retention and separation for moderately polar nitroimidazoles.[1][4][9]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and enhances ionization efficiency in positive ESI mode.[1][7]
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute the analytes from the C18 column.
Flow Rate 0.2 - 0.7 mL/minDependent on column dimensions to ensure optimal chromatographic performance.[1][9]
Gradient Elution Start with a low percentage of B, ramp up to a high percentageAllows for the separation of compounds with a range of polarities.[1][3]
Column Temperature 30 - 40 °CMaintains consistent retention times and improves peak shape.[1][9]
Injection Volume 5 - 20 µLDependent on the sensitivity requirements and the concentration of the sample.[1][9]

Experimental Workflow Diagram

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC System cluster_MS Mass Spectrometer Homogenization Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE/d-SPE Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Autosampler Autosampler Evaporation->Autosampler Inject Sample Column C18 Column Pump HPLC Pump Pump->Column ESI_Source ESI Source Column->ESI_Source Eluent Mass_Analyzer Tandem MS (MRM) ESI_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Signal Data_System Data Acquisition & Analysis Detector->Data_System Signal Fragmentation Metronidazole Metronidazole [M+H]⁺ m/z 172 Fragment1 Loss of C₂H₄O [M+H - 44]⁺ m/z 128 Metronidazole->Fragment1 CID Fragment2 Loss of NO₂ [M+H - 46]⁺ m/z 126 Metronidazole->Fragment2 CID Fragment3 Further Fragmentation m/z 82 Fragment1->Fragment3 CID

References

Application Notes and Protocols for the Regioselective Synthesis of 1-Alkyl-4-Nitro-1H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Alkyl-4-Nitro-1H-Imidazoles in Medicinal Chemistry

The 1-alkyl-4-nitro-1H-imidazole scaffold is a privileged structural motif in modern drug discovery. Compounds bearing this core exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The precise regiochemistry of the alkyl substituent on the imidazole ring is crucial for therapeutic efficacy and target engagement. Specifically, the 1,4-disubstituted pattern is often a key determinant of the desired pharmacological profile. Consequently, the development of robust and regioselective synthetic methods to access these compounds is of paramount importance to researchers in medicinal chemistry and drug development.

This comprehensive guide provides a detailed, field-proven protocol for the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles, focusing on a practical and high-yielding approach. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles that govern the regioselectivity of the reaction.

The Challenge of Regioselectivity in Imidazole Alkylation

The alkylation of 4-nitro-1H-imidazole presents a classic challenge in heterocyclic chemistry: regioselectivity. The imidazole ring possesses two potentially nucleophilic nitrogen atoms, N1 and N3. Direct alkylation can lead to a mixture of two regioisomers, 1-alkyl-4-nitro-1H-imidazole and 1-alkyl-5-nitro-1H-imidazole, which are often difficult to separate.

The regiochemical outcome of the alkylation is influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions, including the choice of base, solvent, and temperature. While alkylation in acidic media can favor the thermodynamically more stable 4-nitro isomer at elevated temperatures through a mechanism involving quaternization and dealkylation, this method is not always ideal due to the harsh conditions.[1][2] A more synthetically useful approach involves the careful selection of a base and solvent system to direct the alkylation towards the desired N1 position under milder conditions.

Recommended Protocol: N1-Alkylation of 4-Nitro-1H-Imidazole using Potassium Carbonate in Acetonitrile

This protocol has been demonstrated to be highly effective in achieving total regioselectivity for the N1 alkylation of 4-nitro-1H-imidazole, providing good to excellent yields. The combination of potassium carbonate as a mild base and acetonitrile as the solvent at a moderately elevated temperature is key to the success of this method.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 4-Nitro-1H-imidazole Product 4-Nitro-1H-imidazole->Product Alkyl_Halide R-X Alkyl_Halide->Product reagents K₂CO₃, CH₃CN 60 °C

Caption: General reaction scheme for the N1-alkylation of 4-nitro-1H-imidazole.

Experimental Workflow

G start Start dissolve Dissolve 4-nitroimidazole in acetonitrile start->dissolve add_base Add K₂CO₃ dissolve->add_base stir_15min Stir for 15 min at room temperature add_base->stir_15min add_alkylating_agent Add alkylating agent dropwise stir_15min->add_alkylating_agent heat Heat to 60 °C and monitor by TLC add_alkylating_agent->heat workup Work-up heat->workup purification Purification by column chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Nitro-1H-imidazole≥98%Commercially Available
Alkyl halide (e.g., ethyl bromoacetate, allyl bromide, methyl iodide)Reagent GradeCommercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexaneACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)-Commercially Available
Silica gel for column chromatography60 Å, 230-400 meshCommercially Available
Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-imidazole (1.0 eq., e.g., 7.87 mmol, 0.89 g).

    • Add anhydrous acetonitrile (e.g., 30 mL) to the flask to dissolve the starting material.

  • Addition of Base:

    • To the stirred solution, add anhydrous potassium carbonate (1.1 eq., e.g., 8.7 mmol, 1.20 g).

    • Stir the resulting suspension at room temperature for 15 minutes. This step facilitates the deprotonation of the imidazole to form the more nucleophilic imidazolate anion.

  • Addition of Alkylating Agent:

    • Add the alkylating agent (2.0 eq., e.g., 15.74 mmol) dropwise to the reaction mixture at room temperature. The use of an excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction Monitoring:

    • Heat the reaction mixture to 60 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexane.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and evaporate the acetonitrile under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (e.g., 50 mL).

    • Wash the organic layer with water and then with brine to remove any remaining potassium carbonate and other inorganic byproducts.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[3] A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the 1-alkyl-4-nitro-1H-imidazole.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 1-alkyl-4-nitro-1H-imidazoles using the recommended protocol.

Alkylating AgentReaction Time (h)Yield (%)
Ethyl bromoacetate1.585
4-bromobutanenitrile1.080
Allyl bromide8.075
Propargyl bromide8.075
2-Bromoacetophenone0.591
Methyl iodide-66-85

Mechanism and Rationale for Regioselectivity

The high regioselectivity observed in this protocol is a result of a combination of factors:

  • Deprotonation: Potassium carbonate is a sufficiently strong base to deprotonate 4-nitro-1H-imidazole, forming the imidazolate anion. This increases the nucleophilicity of the nitrogen atoms.

  • Electronic Effects: The electron-withdrawing nitro group at the C4 position significantly influences the electron density distribution in the imidazole ring. The N1 nitrogen is generally considered to be more nucleophilic than the N3 nitrogen in 4-substituted imidazoles.

  • Steric Hindrance: While the nitro group is at C4, it can exert some steric influence, potentially hindering the approach of the alkylating agent to the adjacent N3 position, thereby favoring attack at the less sterically encumbered N1 position.

  • Solvent Effects: Acetonitrile is a polar aprotic solvent that can solvate the potassium cation, leaving the imidazolate anion relatively free to react. It does not participate in hydrogen bonding, which could otherwise complicate the reactivity of the anion.

The combination of these factors directs the alkylating agent preferentially to the N1 position, leading to the desired 1-alkyl-4-nitro-1H-imidazole as the major product.

Characterization Data

The synthesized compounds can be characterized by standard spectroscopic techniques. Below are representative ¹H and ¹³C NMR data for selected 1-alkyl-4-nitro-1H-imidazoles.[3]

Compound¹H NMR (300 MHz, DMSO-d₆), δ (ppm)¹³C NMR (75 MHz, DMSO-d₆), δ (ppm)
1-Methyl-4-nitro-1H-imidazole 8.35 (d, J = 1.3 Hz, 1H, H-2), 7.80 (d, J = 1.2 Hz, 1H, H-5), 3.75 (s, 3H, N1-CH₃)146.9 (C4-NO₂), 138.1 (C5), 122.6 (C2), 34.2 (N1-CH₃)
1-Allyl-4-nitro-1H-imidazole 8.37 (d, J = 1.5 Hz, 1H, H-2), 7.86 (d, J = 1.4 Hz, 1H, H-5), 6.12-5.99 (m, 1H, H-2'), 5.30-5.14 (m, 2H, H-3'), 4.75-4.72 (m, 2H, H-1')147.03 (C4), 137.38 (C5), 133.05 (C2'), 121.60 (C2), 118.88 (C3'), 49.56 (C1')
2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethan-1-one 8.33 (d, J = 1.4 Hz, 1H, H-2), 8.07-8.03 (m, 2H, Ho-Ph), 7.81 (d, J = 1.4 Hz, 1H, H-5), 7.78-7.72 (m, 1H, Hp-Ph), 7.65-7.60 (m, 2H, Hm-Ph), 5.88 (s, 2H, H-1')192.24 (C=O), 146.79 (C4-NO₂), 138.53 (C5), 134.35 (Cp-Ph), 133.98 (Cipso-Ph), 129.09 (Cm-Ph), 128.07 (Co-Ph), 123.04 (C2), 54.01 (C1')

Safety and Handling Precautions

  • 4-Nitroimidazole: Harmful if swallowed.[4] Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkylating Agents: Many alkylating agents are toxic, corrosive, and/or lachrymatory. Handle them in a well-ventilated fume hood. Consult the specific Safety Data Sheet (SDS) for each alkylating agent before use.

  • Potassium Carbonate: May cause skin and eye irritation. Avoid breathing dust.

  • Solvents: Acetonitrile, ethyl acetate, and hexane are flammable. Work in a well-ventilated area away from ignition sources.

Always follow standard laboratory safety procedures.[5][6][7][8]

Conclusion

The protocol detailed herein provides a reliable and highly regioselective method for the synthesis of 1-alkyl-4-nitro-1H-imidazoles. By understanding the interplay of reagents, solvents, and reaction conditions, researchers can confidently and efficiently access these valuable building blocks for drug discovery and development. The simplicity and high yields of this procedure make it an attractive choice for both academic and industrial laboratories.

References

Application Notes & Protocols: The Role of 4-Nitroimidazole-5-carbonitrile in the Development of Hypoxic Cell Radiosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Unmet Need in Radiotherapy

Radiotherapy is a cornerstone of cancer treatment, with approximately 50% of all cancer patients receiving it as part of their care.[1][2][3] However, a significant challenge limiting its efficacy is tumor hypoxia.[1][2][3] Hypoxia, or low oxygen tension, is a common feature of solid tumors that arises when rapid cell proliferation outpaces the development of an adequate blood supply.[4] This oxygen-deprived environment makes cancer cells two to three times more resistant to the cell-killing effects of ionizing radiation. The fundamental reason for this resistance is that molecular oxygen is a potent radiosensitizer; it "fixes" radiation-induced DNA damage by forming permanent, lethal lesions.[1][5]

To overcome this obstacle, researchers have focused on developing hypoxia-activated radiosensitizers—compounds that mimic the action of oxygen specifically in hypoxic cells. The nitroimidazole class of compounds has been extensively explored for this purpose.[6][7][8] This guide focuses on the 4-nitroimidazole-5-carbonitrile scaffold as a promising starting point for the discovery and development of next-generation radiosensitizers. We provide the scientific rationale, detailed experimental protocols, and a strategic workflow for evaluating novel derivatives based on this core structure.

The Scientific Rationale: Why this compound?

Nitroimidazoles are electron-affinic prodrugs that are selectively activated under hypoxic conditions.[9][10][11] Their mechanism of action is predicated on a one-electron reduction of the nitro group by intracellular reductases (e.g., cytochrome P450 oxidoreductase).[4][10]

  • Under Normoxic Conditions: In healthy, well-oxygenated tissues, the resulting nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen. This futile cycling prevents the accumulation of toxic metabolites, sparing normal tissue.[9][12]

  • Under Hypoxic Conditions: In the absence of oxygen, the reduction process continues, generating highly reactive nitroso and hydroxylamine intermediates.[13] These species can covalently bind to cellular macromolecules, including DNA, leading to strand breaks and enhanced cell death when combined with radiation.[14]

The this compound scaffold offers a unique combination of chemical properties. The electron-withdrawing nature of both the nitro and cyano groups at adjacent positions on the imidazole ring creates a highly electron-affinic core. This property is critical for efficient radiosensitization. By modifying the substituents at other positions of the imidazole ring, researchers can fine-tune the compound's solubility, lipophilicity, and pharmacokinetic properties to develop candidates with improved efficacy and reduced toxicity.[1][15]

Figure 1. Bioreductive activation of nitroimidazole radiosensitizers.

Application Protocols: In Vitro Evaluation

The initial screening of novel this compound derivatives is performed using a series of well-established in vitro assays. The goal is to identify compounds that demonstrate potent, hypoxia-selective radiosensitization.

Experimental Workflow for In Vitro Screening

A tiered approach is recommended to efficiently triage compounds. This workflow prioritizes the most promising candidates for more resource-intensive assays. An efficient screening protocol allows for the expeditious triage of compounds with poor properties.[16]

Figure 2. Tiered workflow for in vitro screening of radiosensitizers.
Protocol: Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for determining the effectiveness of a radiosensitizer in vitro because it measures the ultimate endpoint of reproductive cell death.[17]

Objective: To quantify the enhancement of radiation-induced cell killing by a test compound under hypoxic conditions.

Methodology:

  • Cell Seeding:

    • Plate a suitable cancer cell line (e.g., HCT116, FaDu) into 6-well plates.

    • Causality: The number of cells seeded must be adjusted for the expected level of cell kill. Higher radiation doses require more cells to be plated to ensure a statistically valid number of surviving colonies (e.g., 30-100) can be counted.[13] Seed a range from 200 cells (0 Gy) to 10,000 cells (8 Gy).

  • Induction of Hypoxia:

    • Allow cells to attach for 4-6 hours in a standard incubator (37°C, 5% CO₂).

    • Transfer plates to a hypoxic chamber or workstation (e.g., 94% N₂, 5% CO₂, <0.2% O₂).

    • Trustworthiness: Allow cells to equilibrate under hypoxia for at least 4 hours before adding the drug. This ensures the cellular machinery responsible for drug activation is fully induced.

  • Drug Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Dilute to the final desired concentration in pre-equilibrated hypoxic medium.

    • Add the drug to the cells. A typical concentration range to test is 10 µM to 1 mM. Include a vehicle-only control. Incubate for 1-2 hours prior to irradiation.

  • Irradiation:

    • Irradiate the plates using a calibrated radiation source (e.g., X-ray or gamma-ray irradiator) with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Self-Validation: A parallel set of plates should be maintained under normoxic conditions and treated with the drug and radiation to confirm hypoxia-selectivity. The drug should show minimal to no radiosensitization in the presence of oxygen.

  • Colony Formation:

    • After irradiation, immediately remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

    • Return the plates to a standard normoxic incubator and culture for 7-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting:

    • Aspirate the medium, wash with PBS, and fix the colonies with 100% methanol for 10 minutes.

    • Stain with 0.5% crystal violet solution for 15 minutes.[18]

    • Gently wash with water and allow to air dry. Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded).

    • Calculate the Surviving Fraction (SF) at each dose: PE of treated sample / PE of 0 Gy control.

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

    • Determine the Sensitizer Enhancement Ratio (SER) , a key metric. This is the ratio of the radiation dose required to produce a given level of cell killing (e.g., SF=0.1) without the drug to the dose required for the same level of killing with the drug.

Table 1: Example Data for a Novel Derivative (Compound X)

Treatment GroupSF at 4 GyDose for SF=0.1 (Gy)SER at SF=0.1
Radiation Alone (Hypoxic)0.257.8-
Cmpd X (100 µM) + Rad (Hypoxic)0.084.91.59
Radiation Alone (Normoxic)0.094.8-
Cmpd X (100 µM) + Rad (Normoxic)0.094.71.02

Application Protocols: In Vivo Evaluation

Promising candidates from in vitro screening must be validated in preclinical animal models to assess their efficacy and toxicity in a more complex biological system.[17][19]

Experimental Workflow for In Vivo Evaluation

Figure 3. Workflow for preclinical in vivo evaluation.
Protocol: Tumor Growth Delay (TGD) Assay

The TGD assay is a widely used in vivo endpoint to evaluate the efficacy of a radiosensitizer.[17] It measures the time it takes for a tumor to regrow to a specified volume after treatment.

Objective: To determine if a this compound derivative enhances the effect of radiation on tumor growth in a mouse xenograft model.

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

    • Expertise: Using cell lines that were successful in in vitro assays provides a strong rationale and increases the probability of observing an effect.[17]

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 mice per group).[13]

    • Treatment Groups:

      • Group 1: Vehicle Control (No treatment)

      • Group 2: Test Compound alone

      • Group 3: Radiation alone

      • Group 4: Test Compound + Radiation

  • Dosing and Irradiation:

    • Administer the test compound via a clinically relevant route (e.g., intraperitoneal or oral gavage) at a predetermined time before irradiation. This timing should be informed by PK studies to ensure peak tumor concentration coincides with radiation delivery.

    • Irradiate the tumors using a small-animal irradiator. The rest of the animal's body should be shielded. A single high dose (e.g., 10 Gy) or a fractionated regimen (e.g., 5 x 2 Gy) can be used.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is the Tumor Growth Delay (TGD) , defined as the time for tumors in a treated group to reach a predetermined size (e.g., 4x the initial volume) minus the time for tumors in the control group to reach the same size.

    • Animals should be euthanized if tumors exceed a certain size (e.g., 1500 mm³) or show signs of ulceration, or if body weight loss exceeds 20%.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the TGD for each treatment group.

    • The Enhancement Factor (EF) can be calculated as (TGD of Combination - TGD of Drug) / TGD of Radiation. An EF > 1 indicates radiosensitization.

Table 2: Example Data for Tumor Growth Delay Assay

Treatment GroupMean time to 4x initial volume (days)Tumor Growth Delay (TGD) (days)
Vehicle Control12-
Cmpd X alone142
Radiation alone (10 Gy)2816
Cmpd X + Radiation4533

In this example, the Enhancement Factor would be (33 - 2) / 16 = 1.94, indicating significant radiosensitization in vivo.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the rational design of novel hypoxic cell radiosensitizers. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new chemical entities, from initial in vitro screening to preclinical in vivo validation. By following a logical, tiered workflow, researchers can efficiently identify lead candidates with the potential to overcome hypoxia-induced radioresistance, a critical step toward improving outcomes for cancer patients undergoing radiotherapy. Future work should focus on optimizing drug-like properties, exploring combinations with stereotactic body radiotherapy (SBRT), and identifying predictive biomarkers to select patients most likely to benefit.[1][16]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Nitroimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitroimidazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges you may encounter in the lab.

I. Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmacologically active compounds.[1] While its synthesis can be relatively straightforward, achieving high purity can be challenging due to the compound's inherent reactivity and the nature of potential impurities. The primary hurdles in its purification often revolve around:

  • Thermal Instability: The nitroimidazole core is susceptible to thermal decomposition at elevated temperatures.[2][3] This necessitates careful temperature control during all purification steps.

  • Hydrolytic Susceptibility: The nitrile functional group can be hydrolyzed to the corresponding amide or carboxylic acid under both acidic and basic conditions, introducing hard-to-remove impurities.[3][4]

  • Co-crystallization of Impurities: Structurally similar byproducts can co-crystallize with the desired product, making purification by simple recrystallization difficult.

This guide will provide a structured approach to tackling these challenges, enabling you to obtain this compound of high purity for your research and development needs.

II. Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Problem 1: Low yield after recrystallization.

  • Question: I'm losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?

  • Answer: Low recovery from recrystallization is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will have significant losses in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may use an excessively large volume of solvent, which also leads to low recovery.

      • Solution: Conduct a thorough solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities. Good starting points for nitroimidazoles include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), potentially as co-solvent systems with non-polar solvents like hexanes or toluene.[5]

    • Excessive Solvent Volume: Using too much solvent is a frequent cause of low yield.

      • Solution: Add the hot solvent portion-wise to your crude product until it just dissolves. This ensures you are using the minimum volume necessary.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

      • Solution: Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a fluted filter paper to increase the filtration speed.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap solvent and impurities.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

Problem 2: The purified product is discolored (e.g., yellow or brown).

  • Question: My final product has a persistent color, even after recrystallization. What is the source of this color and how can I remove it?

  • Answer: Discoloration often indicates the presence of colored impurities, which can be challenging to remove.

    • Probable Cause: Colored impurities are often highly conjugated organic molecules formed as byproducts during the synthesis. In the case of nitroaromatic compounds, these can arise from side reactions or degradation.

    • Solutions:

      • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution before filtration. Be cautious, as charcoal can also adsorb your product, so use it sparingly.

      • Solvent Selection for Recrystallization: Sometimes, a different recrystallization solvent or solvent system can leave the colored impurity in the mother liquor. Experiment with different solvents as described in the previous section.

      • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is the next logical step.

Problem 3: The presence of an amide or carboxylic acid impurity is detected by NMR or LC-MS.

  • Question: My analytical data shows the presence of 4-nitroimidazole-5-carboxamide or 4-nitroimidazole-5-carboxylic acid in my purified product. How did this happen and how can I prevent it?

  • Answer: The presence of these impurities is a clear indication of nitrile hydrolysis.

    • Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction work-up or purification.[3][4] For instance, using strong aqueous acids or bases to adjust the pH of the reaction mixture can lead to the formation of the amide and subsequently the carboxylic acid.

    • Prevention and Removal:

      • Control pH during Work-up: When neutralizing your reaction mixture, use mild acids or bases (e.g., saturated sodium bicarbonate solution instead of concentrated sodium hydroxide) and avoid prolonged exposure to aqueous conditions.

      • Purification Strategy:

        • Recrystallization: If the impurity is present in small amounts, a carefully chosen recrystallization solvent may be able to separate it.

        • Acid-Base Extraction: The carboxylic acid impurity can be removed by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer. Caution: Be mindful that prolonged exposure to even mild base can cause further hydrolysis of the nitrile.

        • Column Chromatography: Column chromatography is often the most effective way to separate the nitrile from the more polar amide and carboxylic acid impurities.

Problem 4: Difficulty with column chromatography.

  • Question: I'm trying to purify my compound by column chromatography, but I'm getting poor separation or the compound is streaking on the column. What should I do?

  • Answer: Poor chromatographic separation can be frustrating. Here's a troubleshooting workflow:

    • Inappropriate Solvent System: The choice of eluent is critical for good separation.

      • Solution: First, perform thin-layer chromatography (TLC) to determine an appropriate solvent system.[6][7] Aim for an Rf value of 0.2-0.4 for your desired compound. A good starting point for a moderately polar compound like this compound on silica gel would be a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or acetone.

    • Column Overloading: Using too much crude material for the size of your column will result in poor separation.

      • Solution: As a general rule, use a mass ratio of stationary phase to crude material of at least 30:1.

    • Compound Streaking: Streaking on the TLC plate or column is often due to the compound being too polar for the chosen eluent, or it could indicate acidic or basic properties of the compound interacting with the silica gel.

      • Solution:

        • Increase the polarity of your eluent.

        • Add a small amount of a modifier to your eluent. For example, if your compound is acidic, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape. If it is basic, adding a small amount of triethylamine can have a similar effect.

    • Compound Insolubility: If the compound is not fully dissolved before loading it onto the column, it will lead to poor separation.

      • Solution: Dissolve your crude material in a minimum amount of the eluent or a slightly more polar solvent. If you use a more polar solvent for dissolution, ensure you adsorb the solution onto a small amount of silica gel and load the resulting dry powder onto the column.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture should be minimized to prevent hydrolysis of the nitrile group.

Q2: What are the main safety precautions to take when handling this compound?

A2: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be a viable option, especially for removing non-polar impurities. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a pale yellow to off-white solid. A significant deviation from this appearance may indicate the presence of impurities.

IV. Experimental Protocols

A. Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent will need to be determined experimentally.

  • Solvent Selection: In separate small test tubes, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture) and observe the solubility at room temperature. Heat the soluble samples and observe if more dissolves. Allow the hot solutions to cool and observe crystal formation. The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum. Crucially, avoid high temperatures during drying to prevent thermal decomposition. [2][3]

B. Column Chromatography Protocol

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Develop a TLC method to find a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If a more polar solvent is used, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).

V. Visualizations

A. Logical Workflow for Purification Strategy

Caption: Decision workflow for selecting a purification strategy.

B. Troubleshooting Flowchart for Low Recrystallization Yield

Caption: Troubleshooting low recrystallization yield.

VI. References

  • ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Sorbent-Technologies. (n.d.). Silica Gel for TLC Plates. Retrieved from --INVALID-LINK--

  • Magritek. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for 4-Nitroimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this critical chemical intermediate. 4-Nitroimidazole is a key building block for a range of pharmaceuticals, particularly nitroimidazole-based antibiotics and antiprotozoal agents.[1][2][3]

The nitration of imidazole is a classic electrophilic aromatic substitution. However, controlling the reaction to achieve high yield and purity can be challenging due to the reaction's exothermic nature and the potential for side-product formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Core Synthesis Protocol: Mixed-Acid Nitration of Imidazole

This protocol represents a common and effective method for synthesizing 4-nitroimidazole. It involves the formation of a disulfuric imidazole salt followed by nitration.[4][5]

Experimental Protocol:

  • Preparation of Imidazole Salt:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 98% concentrated sulfuric acid.

    • Cool the flask in an ice bath to below 10°C.

    • Slowly add imidazole powder in portions while stirring vigorously, ensuring the temperature does not exceed 25°C.

    • After the addition is complete, stir the mixture at 18-25°C for 20-30 minutes to ensure the complete formation of the disulfuric imidazole salt solution.[6]

  • Nitration Reaction:

    • Gently heat the salt solution to the target reaction temperature (e.g., 55-65°C).[7]

    • Prepare your nitrating agent. A mixture of concentrated nitric acid and concentrated sulfuric acid is common.[1] Alternatively, a pre-prepared N₂O₅-mixed acid nitrating agent can be used for higher yields at lower temperatures.[6]

    • Slowly add the nitrating agent dropwise to the heated imidazole salt solution. The rate of addition must be carefully controlled to maintain the reaction temperature and prevent a runaway reaction.

    • Once the addition is complete, maintain the temperature and continue stirring for 30-60 minutes to ensure the reaction goes to completion.[6]

  • Product Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature, then carefully pour it over a mixture of crushed ice and water with vigorous stirring.

    • Cool the resulting solution to 0-5°C in an ice bath.

    • Slowly neutralize the solution by adding a base, such as 20-25% aqueous ammonia, until the pH reaches approximately 4.5.[6] It is critical to keep the temperature below 5°C during neutralization to prevent product decomposition.

    • The 4-nitroimidazole product will precipitate as a solid.

    • Isolate the product by filtration, wash it thoroughly with cold water to remove residual acid and salts, and dry it under a vacuum at 60°C.[6]

Synthesis Workflow Diagram

G cluster_prep Step 1: Salt Formation cluster_nitration Step 2: Nitration cluster_workup Step 3: Isolation Imidazole Imidazole Salt Disulfuric Imidazole Salt (18-25°C) Imidazole->Salt H2SO4 Conc. H₂SO₄ H2SO4->Salt Reaction Nitration Reaction (55-110°C) Salt->Reaction NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Reaction Quench Quench on Ice/Water Reaction->Quench Neutralize Neutralize with Base (pH 4.5, <5°C) Quench->Neutralize Isolate Filter, Wash, & Dry Neutralize->Isolate FinalProduct 4-Nitroimidazole Product Isolate->FinalProduct

Caption: Workflow for 4-nitroimidazole synthesis.

Troubleshooting Guide

Q: My reaction yield is significantly lower than expected (<50%). What are the common causes and how can I fix this?

A: Low yield is the most frequent issue and can stem from several factors. Let's break them down.

  • Potential Cause 1: Incomplete Reaction.

    • Causality: The nitration of imidazole requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time is too short, a significant portion of the starting material will remain unreacted.

    • Solution:

      • Verify Temperature: Ensure your reaction thermometer is calibrated. Gradually increase the reaction temperature in 5-10°C increments. Optimal temperatures are often cited between 65°C and 110°C, depending on the specific acid mixture.[8]

      • Increase Reaction Time: After adding the nitrating agent, allow the reaction to stir at the target temperature for a longer period (e.g., 2-3 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) if a suitable method is available.

      • Molar Ratio: Check the molar ratio of your reagents. A slight excess of nitric acid (e.g., a molar ratio of 1.1 to 1.6 of nitric acid to imidazole) can help drive the reaction to completion.[1][4]

  • Potential Cause 2: Product Loss During Work-up.

    • Causality: 4-nitroimidazole has some solubility in water, which increases with temperature. Furthermore, during neutralization, if the pH overshoots significantly into the basic range, the deprotonated product can become more soluble.

    • Solution:

      • Maintain Low Temperature: Ensure the quenching and neutralization steps are performed in an efficient ice bath, keeping the solution temperature below 5°C at all times.[6]

      • Controlled Neutralization: Add the base slowly and monitor the pH carefully. Avoid raising the pH too far beyond the target of 4.5.

      • Washing: Wash the filtered product with ice-cold water to minimize dissolution.

Q: My final product is a discolored, impure solid. What is the likely contaminant and how can I prevent it?

A: The most common impurity is 4,5-dinitroimidazole, which arises from over-nitration.

  • Causality: The first nitration activates the imidazole ring, making it susceptible to a second nitration, especially under harsh conditions. High temperatures, extended reaction times, and a high concentration of the nitrating agent favor the formation of this dinitro byproduct.[7]

  • Solution:

    • Strict Temperature Control: This is the most critical factor. Avoid exceeding the optimal temperature range. A runaway reaction can quickly lead to significant byproduct formation.

    • Use Milder Conditions: If dinitration is a persistent problem, reduce the reaction temperature. You can also consider using a less aggressive nitrating agent. For example, some methods use N₂O₅, which can achieve high yields at lower temperatures (45-55°C), reducing the risk of dinitration.[6]

    • Stoichiometry: Do not use a large excess of nitric acid. Precisely measure your reagents to maintain the intended molar ratio.

    • Purification: If impurities are present, recrystallization from a suitable solvent, such as ethanol or water, can be an effective purification method.

Troubleshooting Decision Tree

G Start Experiment Complete CheckYield Is Yield > 85% & Pure? Start->CheckYield Success Success CheckYield->Success Yes Problem Identify Primary Issue CheckYield->Problem No LowYield Low Yield Problem->LowYield Impure Impure Product Problem->Impure CheckTemp Was Temp > 60°C? LowYield->CheckTemp CheckDinitro Suspect 4,5-Dinitroimidazole? Impure->CheckDinitro CheckTime Was Time > 1 hr? CheckTemp->CheckTime Yes IncreaseTemp Action: Increase Temp (e.g., to 90°C) CheckTemp->IncreaseTemp No CheckWorkup Was Workup Temp < 5°C? CheckTime->CheckWorkup Yes IncreaseTime Action: Increase Time (e.g., to 2-3 hrs) CheckTime->IncreaseTime No CheckWorkup->LowYield No, Re-evaluate ControlWorkup Action: Improve Cooling During Neutralization CheckWorkup->ControlWorkup Yes TempHigh Was Temp > 100°C? CheckDinitro->TempHigh Yes AcidExcess Excess HNO₃ Used? TempHigh->AcidExcess No LowerTemp Action: Reduce Temp (e.g., to 70-80°C) TempHigh->LowerTemp Yes ControlStoich Action: Use Precise Stoichiometry (1.1:1) AcidExcess->ControlStoich Yes

Caption: Decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? A: The synthesis of 4-nitroimidazole is an electrophilic aromatic substitution reaction. Concentrated sulfuric acid serves two purposes: it protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), and it protonates the imidazole ring, making it soluble in the reaction medium. The nitronium ion then attacks the electron-rich C4 position of the imidazole ring.

Q2: Can I use a different acid instead of sulfuric acid? A: Sulfuric acid is ideal because it is a strong acid, a dehydrating agent, and has a high boiling point, which helps to control the reaction. While other strong acids could theoretically generate the nitronium ion, the mixture of concentrated sulfuric and nitric acids is the most established, reliable, and cost-effective method for this specific nitration.[9]

Q3: Are there "greener" or more environmentally friendly synthesis methods? A: Yes, research is ongoing to develop more sustainable methods. One approach involves using solid acid catalysts, such as mesoporous SO₄²⁻/ZrO₂-CeO₂ superacids, which can catalyze the nitration while being recoverable and reusable.[7] These methods aim to reduce the large quantities of acidic waste generated by traditional mixed-acid syntheses.

Process Optimization Data

Optimizing the reaction requires balancing several variables. The following table summarizes key parameters and their effects on the reaction outcome.

ParameterStandard ConditionHigh-Yield ConditionRationale & Impact on Outcome
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Oleum / Fuming HNO₃ / N₂O₅-Acid MixStronger nitrating agents increase the reaction rate and can improve yield, but they also significantly increase the risk of over-nitration and present greater safety hazards.[7]
Reaction Temp. 60 - 80°C90 - 115°CHigher temperatures accelerate the reaction, pushing it towards completion and higher yields. However, this is the primary driver of 4,5-dinitroimidazole formation.[4][7]
HNO₃ : Imidazole Ratio 1.1 : 11.6 : 1A slight excess of nitric acid ensures complete conversion of imidazole. A larger excess increases the likelihood of a second nitration event.[1][4]
Typical Yield 70 - 85%90 - 95.5%High yields are achievable but require more aggressive conditions that demand very precise control over temperature and stoichiometry to maintain purity.[6][7]

Safety Precautions

Nitration reactions are energetic and potentially hazardous. Adherence to strict safety protocols is mandatory.

  • Chemical Hazards: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[10][11] Handle them with extreme care.

  • Exothermic Reaction: The reaction is highly exothermic. Rapid addition of reagents or inadequate cooling can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and the release of toxic nitrogen oxide fumes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[11][12]

  • Engineering Controls: All work must be conducted inside a certified chemical fume hood.[12] Ensure an ice bath is ready for emergency cooling and that a base (like sodium bicarbonate) is available to neutralize spills.

References

Technical Support Center: Kilogram-Scale Synthesis of Nitroimidazole Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the kilogram-scale synthesis of nitroimidazole building blocks. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these critical syntheses. Nitroimidazoles are foundational scaffolds in numerous pharmaceuticals, including antibiotics and anticancer agents, making their efficient and safe large-scale production paramount.[1][2] This guide provides in-depth, field-proven insights into troubleshooting common issues, detailed experimental protocols, and the fundamental chemistry behind these processes.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Challenges

This section addresses the most common high-level challenges encountered during the scale-up of nitroimidazole synthesis.

Q1: What are the primary safety concerns when scaling up nitration reactions for nitroimidazole synthesis?

A1: The nitration of imidazoles is an exothermic process that presents significant thermal runaway risks at a larger scale.[3][4] The heat transfer efficiency decreases as the reactor volume increases, making precise temperature control critical.[3][5] Key safety concerns include:

  • Thermal Runaway: Exothermic nitration reactions can accelerate uncontrollably if cooling is insufficient, potentially leading to explosions.[6][7] Continuous monitoring of the reaction temperature is essential.

  • Corrosive and Toxic Reagents: The use of strong acids like nitric acid and sulfuric acid requires careful handling to prevent severe chemical burns and respiratory tract damage.[6][8] All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[6][9]

  • Formation of Unstable Byproducts: Under certain conditions, polynitrated species can form, which may be less stable and pose an explosion hazard.[7]

Q2: How does regioselectivity in the nitration of the imidazole ring change at a larger scale, and how can it be controlled?

A2: Achieving the desired regioselectivity (i.e., nitration at a specific position on the imidazole ring) is a common challenge. Factors influencing regioselectivity include the choice of nitrating agent, reaction temperature, and the pH of the reaction medium.[10][11]

  • Influence of pH and Nitrating Agent: The nitration of imidazole is typically carried out in a strongly acidic medium to generate the nitronium ion (NO₂⁺), the active electrophile. The choice of acid and its concentration can influence which nitrogen atom of the imidazole ring is protonated, thereby directing the position of nitration.[10][12]

  • Steric Hindrance: Substituents already present on the imidazole ring can sterically hinder the approach of the nitrating agent to certain positions, favoring others.

  • Temperature Control: Higher temperatures can sometimes lead to a decrease in selectivity, favoring the formation of undesired isomers.[12] Therefore, maintaining a consistent and controlled temperature profile is crucial for reproducible regioselectivity at the kilogram scale.

Q3: What are the most significant challenges in the purification of nitroimidazole building blocks at an industrial scale?

A3: Purification is a critical step to ensure the final active pharmaceutical ingredient (API) is free of impurities.[13][14] At a large scale, challenges include:

  • Solvent Consumption and Waste Generation: Traditional chromatographic purification methods can be solvent-intensive and generate significant chemical waste, impacting both cost and environmental footprint.[13][14]

  • Yield and Purity Trade-offs: Achieving high purity often comes at the cost of reduced yield.[13] Optimizing the purification process to maximize both is a key challenge.[15]

  • Crystallization Issues: Changes in crystal form can occur during scale-up, affecting the product's physical properties and downstream processing.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer format to address specific problems that may arise during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of the Desired Nitroimidazole Isomer 1. Suboptimal Reaction Temperature: Incorrect temperature can favor side reactions or incomplete conversion. 2. Incorrect Molar Ratios of Reagents: An improper stoichiometric balance can lead to the formation of byproducts. 3. Poor Mixing: In large reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.[5]1. Optimize Temperature: Carefully control the reaction temperature. For many nitrations, lower temperatures (e.g., 0-10 °C) are initially used during reagent addition to manage the exotherm, followed by a controlled ramp to the optimal reaction temperature.[10] 2. Verify Stoichiometry: Accurately measure and dispense all reagents. Consider a slight excess of the nitrating agent, but be mindful of potential polynitration. 3. Improve Agitation: Ensure the reactor's stirring mechanism provides adequate mixing for the reaction volume. The use of baffles can improve mixing efficiency.
Formation of Polynitrated Byproducts 1. Excessive Nitrating Agent: Using too much nitric acid or a nitrating mixture that is too strong can lead to the introduction of multiple nitro groups.[7] 2. High Reaction Temperature: Elevated temperatures can increase the rate of polynitration.1. Adjust Stoichiometry: Reduce the molar equivalents of the nitrating agent. A slow, controlled addition of the nitrating agent can also help to minimize local excesses. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature to improve selectivity for the desired mononitrated product.
Incomplete Reaction (Significant Starting Material Remaining) 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Activation of Nitrating Agent: The conditions may not be acidic enough to generate a sufficient concentration of the nitronium ion. 3. Poor Solubility of Starting Material: The imidazole starting material may not be fully dissolved in the reaction medium.1. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) and continue until the starting material is consumed. 2. Increase Acidity: If using a mixed acid system, ensure the concentration of sulfuric acid is sufficient to protonate the nitric acid. 3. Improve Solubility: Consider using a co-solvent or adjusting the reaction temperature to ensure all reactants are in solution.
Difficulties in Product Isolation and Purification 1. Product is an Oil or Gummy Solid: This can make filtration and handling challenging. 2. Presence of Persistent Impurities: Some byproducts may have similar solubility profiles to the desired product, making them difficult to remove by simple crystallization.1. Optimize Crystallization: Experiment with different solvent systems, cooling rates, and seeding to induce the formation of a crystalline solid. An anti-solvent addition can also be effective. 2. Employ Advanced Purification Techniques: For challenging separations, consider column chromatography.[16][17] At a large scale, techniques like multi-column countercurrent solvent gradient purification (MCSGP) can improve efficiency and reduce solvent consumption.[13][14]

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key synthetic procedures.

Protocol 1: Kilogram-Scale Synthesis of 2-Methyl-5-nitroimidazole

This protocol is a representative example for the synthesis of a common nitroimidazole building block.

Materials:

ReagentQuantity (kg)Molar Equivalents
2-Methylimidazole10.01.0
Sulfuric Acid (98%)35.0-
Nitric Acid (65%)15.0~1.5
Water100.0-
Sodium Hydroxide (50% aq. solution)As needed-

Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with sulfuric acid. Ensure the reactor is equipped with a robust cooling system, a temperature probe, and an efficient overhead stirrer.

  • Formation of Imidazole Salt: Cool the sulfuric acid to 0-5 °C. Slowly add the 2-methylimidazole in portions, ensuring the temperature does not exceed 20 °C. Stir the mixture until all the 2-methylimidazole has dissolved.

  • Nitration: Cool the imidazole salt solution to 0-5 °C. Slowly add the nitric acid dropwise over a period of 4-6 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by HPLC.

  • Quenching and Neutralization: Carefully and slowly pour the reaction mixture onto crushed ice/water. The product will precipitate. Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 25 °C.

  • Isolation: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Workflow for Kilogram-Scale Nitroimidazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Charge Reactor with Sulfuric Acid add_imidazole Add 2-Methylimidazole start->add_imidazole Cool to 0-5°C add_nitric Add Nitric Acid add_imidazole->add_nitric Cool to 0-5°C react Stir at Room Temperature add_nitric->react Slowly warm quench Quench on Ice/Water react->quench neutralize Neutralize with NaOH quench->neutralize filter_wash Filter and Wash neutralize->filter_wash dry Dry Product filter_wash->dry end Final Product: 2-Methyl-5-nitroimidazole dry->end

Caption: Workflow for kilogram-scale synthesis of 2-methyl-5-nitroimidazole.

Section 4: Mechanistic Insights

Understanding the reaction mechanisms is crucial for effective troubleshooting and process optimization.

Mechanism of Imidazole Nitration

The nitration of imidazole proceeds via an electrophilic aromatic substitution mechanism.

G cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Attack and Rearomatization HNO3 HNO₃ H2ONO2+ H₂ONO₂⁺ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O imidazole Imidazole sigma_complex Sigma Complex (Resonance Stabilized) imidazole->sigma_complex + NO₂⁺ product Nitroimidazole sigma_complex->product - H⁺

References

Technical Support Center: Enhancing the Regioselectivity of 4-Nitroimidazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitroimidazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of 4-nitroimidazole alkylation. The inherent tautomerism of the 4(5)-nitroimidazole core presents a significant regioselectivity challenge, often leading to mixtures of N1 and N3-alkylated isomers (1-alkyl-4-nitroimidazole and 1-alkyl-5-nitroimidazole, respectively). This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions to help you achieve predictable and high-yielding selective alkylations.

Core Challenge: Understanding the Tautomerism

The 4-nitroimidazole substrate exists as a dynamic equilibrium between two tautomeric forms: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. Deprotonation with a base generates a shared imidazolide anion, where the negative charge is delocalized across both nitrogen atoms. Consequently, an incoming alkylating agent can attack either nitrogen, leading to two distinct regioisomers. Controlling the outcome of this reaction is paramount for efficient synthesis.

tautomers cluster_start 4(5)-Nitroimidazole Tautomers cluster_products Alkylation Products 4-Nitro 4-Nitro-1H-imidazole 5-Nitro 5-Nitro-1H-imidazole 4-Nitro->5-Nitro Anion Imidazolide Anion 5-Nitro->Anion + Base - HB N1_Product 1-Alkyl-4-nitroimidazole (N1-isomer) N3_Product 1-Alkyl-5-nitroimidazole (N3-isomer) Anion->N1_Product + R-X Anion->N3_Product + R-X

Caption: Tautomeric equilibrium and subsequent alkylation pathways.

Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of 4-nitroimidazole in a direct question-and-answer format.

Question 1: My reaction is producing a mixture of N1 and N3-alkylated isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity depends on carefully balancing several interconnected factors that influence whether the reaction is under kinetic or thermodynamic control.

  • Favoring the N1-Isomer (1-alkyl-4-nitroimidazole): This isomer is often the thermodynamically more stable product. Its formation is favored by conditions that allow for equilibrium to be reached.

    • Base and Solvent: Using a weaker, heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) is highly effective.[1] This combination provides sufficient basicity to deprotonate the imidazole while minimizing side reactions. Acetonitrile generally gives better yields for the N1-isomer compared to DMF or DMSO when using K₂CO₃.[1]

    • Temperature: Elevated temperatures (e.g., 60-80 °C) can significantly improve yields and favor the thermodynamic product.[1] In some cases, particularly with reactive alkylating agents in acidic media, higher temperatures (e.g., 140 °C) can drive the reaction towards the more stable 4-nitro isomer by promoting dealkylation and re-alkylation.[2][3]

    • Electronic Effects: The electron-withdrawing nitro group at the C4 position decreases the electron density of the adjacent nitrogen (N3), making the distal nitrogen (N1) more nucleophilic and thus favoring its alkylation.[4]

  • Favoring the N3-Isomer (1-alkyl-5-nitroimidazole): This is typically the kinetically favored product, formed faster under milder conditions.

    • Temperature: Lower reaction temperatures (e.g., 75 °C or below) with reactive alkylating agents can favor the formation of the 5-nitro isomer.[2][3]

    • Steric Hindrance: If a bulky substituent is present at the C5 position of the imidazole ring, alkylation will be sterically directed to the less hindered N1 position. Conversely, for a 2-substituted-4-nitroimidazole, the N1 position becomes more sterically encumbered, potentially increasing the proportion of the N3 isomer.

Question 2: My reaction yield is consistently low, or the reaction is not going to completion. What are the potential causes?

Answer: Low conversion is a common problem that can often be resolved by systematically evaluating your reaction setup.

  • Incomplete Deprotonation: The N-H bond of nitroimidazole is acidic (pKa ≈ 9.3), but a suitable base is still required.[5] If using a mild base like K₂CO₃, ensure it is finely powdered and vigorously stirred to maximize surface area. For more stubborn cases, a stronger base like sodium hydride (NaH) can ensure complete and rapid deprotonation, though it may alter regioselectivity.[4]

  • Reaction Temperature and Time: Many alkylations of 4-nitroimidazole are slow at room temperature. Increasing the temperature to 60 °C or higher can dramatically increase the reaction rate and improve yields, often reducing reaction times from many hours to just 1-3 hours.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Reagent Purity: Ensure the 4-nitroimidazole, alkylating agent, and solvent are pure and anhydrous. Water in the reaction can quench the imidazolide anion and hydrolyze certain alkylating agents.

  • Solvent Choice: The choice of solvent is critical. While DMF and DMSO are excellent solvents, acetonitrile often provides superior yields and cleaner reactions for N1-alkylation when paired with K₂CO₃.[1]

Question 3: I'm observing a significant amount of a dialkylated quaternary imidazolium salt. How can I prevent this side reaction?

Answer: The N-alkylated imidazole product can sometimes be more nucleophilic than the starting material, leading to a second alkylation event and the formation of an imidazolium salt. This is especially true with highly reactive alkylating agents.[6]

  • Control Stoichiometry: Use a slight excess of the 4-nitroimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise or via syringe pump to the solution of the deprotonated imidazole. This maintains a low concentration of the electrophile and minimizes the chance of a second alkylation on the product.[6][7]

  • Reaction Monitoring: Closely monitor the reaction's progress. As soon as the starting 4-nitroimidazole is consumed, quench the reaction to prevent further alkylation of the desired product.[6][7]

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more than the first, thus improving selectivity for the mono-alkylated product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for solvent and base choice in this reaction?

A1: The base deprotonates the imidazole to form the nucleophilic imidazolide anion. Weaker, heterogeneous bases like K₂CO₃ are often preferred because they establish a low steady-state concentration of the anion, which can suppress side reactions. Stronger, homogeneous bases like NaH or alkoxides lead to a high anion concentration, which can be beneficial for yield but may increase the risk of dialkylation.[8][9] The solvent's role is to solubilize the reactants and influence the nucleophilicity of the anion. Polar aprotic solvents (CH₃CN, DMF, DMSO) are ideal as they solvate the cation of the base (e.g., K⁺) but leave the imidazolide anion relatively "naked" and highly nucleophilic.[9]

Q2: Can protecting groups be used to achieve absolute regioselectivity?

A2: Yes, this is a powerful strategy for complex syntheses where controlling regioselectivity via reaction conditions is insufficient. The approach involves protecting one of the ring nitrogens, performing the desired reaction at another position (e.g., C-H functionalization or alkylation of the unprotected nitrogen), and then removing the protecting group.[10] For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect N1, allowing for functionalization at other sites, followed by selective N3-alkylation and subsequent deprotection to yield a pure N3-alkylated isomer.[11] Other protecting groups like 1-(1-ethoxyethyl) have also been reported for imidazole nitrogen.[12][13]

Q3: How does the nature of the alkylating agent affect the reaction?

A3: The reactivity of the alkylating agent (R-X) is crucial. Highly reactive agents like benzyl bromide or allyl bromide react faster and at lower temperatures.[3] They are also more prone to causing dialkylation. Less reactive agents, such as alkyl chlorides, may require more forcing conditions (higher temperatures, longer reaction times). The steric bulk of the alkylating agent can also influence the regioselectivity, with very bulky agents potentially favoring attack at the less sterically hindered nitrogen atom.[6]

Data Summary: Influence of Reaction Conditions

The following table summarizes reported data on the alkylation of 4-nitroimidazole, illustrating the impact of different parameters on reaction yield.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Predominant IsomerReference
Ethyl BromoacetateK₂CO₃DMSO60156N1[1]
Ethyl BromoacetateK₂CO₃DMF60145N1[1]
Ethyl Bromoacetate K₂CO₃ Acetonitrile 60 1 85 N1 [1]
Ethyl BromoacetateKOHAcetonitrile60162N1[1]
4-BromobutanenitrileK₂CO₃Acetonitrile601.572N1
Allyl BromideK₂CO₃Acetonitrile60275N1
Benzyl ChlorideK₂CO₃CH₃CN601-366-85N1[4]

Data highlights the superior performance of the K₂CO₃/Acetonitrile system at elevated temperatures for achieving high yields of the N1-alkylated product.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-Alkyl-4-nitroimidazole (N1-Isomer)

This protocol is based on conditions reported to give high yields and selectivity for the N1-isomer.[1][4]

workflow start Start prep Combine 4-nitroimidazole and K₂CO₃ in Acetonitrile start->prep heat Heat mixture to 60 °C with vigorous stirring prep->heat add Add alkylating agent dropwise over 15 min heat->add react Maintain at 60 °C and monitor by TLC (1-3 h) add->react workup Cool, filter solids, and concentrate filtrate react->workup purify Purify crude product via column chromatography workup->purify end End purify->end

Caption: Experimental workflow for selective N1-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroimidazole (1.0 eq) and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to the flask to create a suspension (approx. 0.2-0.5 M concentration with respect to the imidazole).

  • Heating: Begin vigorous stirring and heat the suspension to 60 °C using an oil bath.

  • Addition of Alkylating Agent: Once the reaction temperature is stable, add the alkylating agent (1.1-1.2 eq) dropwise to the stirred suspension over 15 minutes.

  • Reaction Monitoring: Maintain the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and potassium halide byproduct) and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in a minimal amount of ethyl acetate (EtOAc) or dichloromethane (DCM). Purify the product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 1-alkyl-4-nitroimidazole.

References

Technical Support Center: Selective Debromination in Nitroimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the nuanced challenge of selective debromination in nitroimidazole synthesis. The primary difficulty arises from the need to cleave a carbon-bromine bond without reducing the sensitive nitro group, a common pitfall that can lead to undesired byproducts and low yields.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Question 1: My debromination reaction is incomplete or stalls. What are the likely causes and how can I drive it to completion?

Answer: Incomplete conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Potential Causes & Recommended Actions:

  • Catalyst Inactivity: The heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C) may be poisoned or have low intrinsic activity.

    • Solution 1 (Use Fresh Catalyst): Catalysts, especially dry Pd/C, can be pyrophoric and may lose activity over time due to oxidation or improper storage.[1] Always use a fresh batch of catalyst from a reputable supplier. For heterogeneous reactions, ensure the catalyst is well-dispersed.

    • Solution 2 (Optimize Catalyst Loading): While typical loadings range from 5-10 mol%, sluggish reactions may benefit from a modest increase to 15-20 mol%.[2] However, excessive catalyst can sometimes promote side reactions.

  • Inefficient Hydrogen Donor/Transfer: In Catalytic Transfer Hydrogenation (CTH), the efficiency of the hydrogen donor is paramount.

    • Solution 1 (Increase Donor Equivalents): If using a hydrogen donor like sodium formate or ammonium formate, ensure you are using a sufficient excess (typically 3-5 equivalents). The reaction consumes the donor, and an insufficient amount will cause it to stall.[2]

    • Solution 2 (Switch Hydrogen Donor): Some donors are more effective than others. 1,4-cyclohexadiene can be a highly effective hydrogen source for rapid reductions, often under microwave conditions.[3]

  • Poor Mass Transfer/Mixing: In heterogeneous catalysis, the reaction occurs on the catalyst surface.

    • Solution (Improve Agitation): Inefficient stirring can lead to poor contact between the substrate, hydrogen donor, and catalyst.[4][5] Ensure the reaction mixture is a well-agitated slurry, not a settled solid. For viscous mixtures, consider mechanical stirring over magnetic stirring.

  • Suboptimal Solvent or Temperature: The solvent system and temperature play a critical role in both solubility and reaction kinetics.

    • Solution (Solvent & Temperature Screening): Many CTH reactions are performed in protic solvents like methanol or ethanol. If your substrate has poor solubility, consider a co-solvent system (e.g., methanol/ethyl acetate, THF/water).[2] Gently warming the reaction (e.g., to 40-60°C) can often increase the rate, but must be done cautiously to avoid reducing the nitro group.[2]

Question 2: I am successfully removing the bromine, but I'm also reducing the nitro group to an amine or other intermediates. How can I improve selectivity?

Answer: This is the central challenge in this synthesis. The nitro group is highly susceptible to reduction, especially under standard hydrogenation conditions. Achieving selectivity requires carefully tuning the reactivity of your system.

Causality: Standard catalytic hydrogenation with H₂ gas and Pd/C is often too powerful and unselective, readily reducing both the C-Br bond and the nitro group.[6] The key is to use a milder, more controlled method.

Recommended Strategies for Enhancing Selectivity:

  • Employ Catalytic Transfer Hydrogenation (CTH): CTH is generally a milder technique than using pressurized hydrogen gas.[1][3] The in situ generation of hydrogen on the catalyst surface allows for more controlled reduction.

    • Protocol: A typical CTH system involves using Pd/C with a hydrogen donor like ammonium formate or sodium formate in a protic solvent.[7]

  • Judicious Catalyst Selection: Not all catalysts are equal. While Pd/C is common, other options may offer superior selectivity for your specific substrate.

    • Pt/C Catalyst: For substrates with labile aromatic halogens, Platinum on Carbon (Pt/C) can sometimes result in less dehalogenation, though its selectivity profile for nitro groups must be empirically determined.[3] In some contexts, it can be more selective in preserving halogens while reducing other groups.

    • Metal/Acid Systems: Systems like Zinc/HCl can be used for reductions, but they are often aggressive and may reduce the nitro group.[8] Milder alternatives like zinc or magnesium with hydrazine glyoxylate have been reported to selectively reduce nitro groups while preserving halogens, indicating their potential for controlled reactivity.[9]

  • Control Reaction Temperature: Reductive processes are often exothermic.

    • Solution: Running the reaction at ambient temperature or even cooler (0°C to RT) can temper the reactivity and favor the desired debromination over nitro reduction.[2] Monitor the internal temperature of the reaction, especially during initial stages.

The following workflow provides a decision-making process for troubleshooting selectivity issues.

G cluster_0 Primary Strategy: Modify Reaction System cluster_1 Secondary Strategy: Optimize Conditions start Problem: Nitro Group Reduction Observed method Are you using H₂ gas? start->method Evaluate Method cth Switch to Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, HCOONH₄) method->cth Yes catalyst Is your catalyst too active? (e.g., standard Pd/C) method->catalyst No (Already using CTH) catalyst_select Consider alternative catalysts (e.g., Pt/C, specialized systems) or lower catalyst loading. catalyst->catalyst_select temp Is the reaction temperature elevated? catalyst->temp If catalyst change is not feasible temp_control Reduce temperature to RT or 0°C. Monitor for exotherms. temp->temp_control G pd0 Pd(0) Catalyst Surface pdH Active Pd-H Species pd0->pdH H-Donor (e.g., HCOO⁻) - CO₂ pd_substrate Adsorbed R-Br (on Pd surface) pdH->pd_substrate Substrate (R-Br) Adsorption pd_product Adsorbed R-H (on Pd surface) pd_substrate->pd_product Hydrogenolysis (C-Br Cleavage) pd_product->pd0 Product (R-H) Desorption

References

Technical Support Center: Catalyst Selection for Efficient Imidazole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient nitration of imidazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in synthesizing these critical chemical intermediates.

Part 1: Foundational Principles & Core Challenges

This section addresses the fundamental chemical principles governing imidazole nitration, providing the context for catalyst selection and process optimization.

Q1: Why is the nitration of the imidazole ring a challenging chemical transformation?

A1: The nitration of imidazole presents unique challenges primarily due to the inherent chemical nature of the ring itself. The imidazole ring is an electron-rich aromatic heterocycle containing two nitrogen atoms. One nitrogen is pyridine-like (doubly bonded) and the other is pyrrole-like (singly bonded with a lone pair contributing to the aromatic system). This configuration makes the ring highly susceptible to electrophilic attack, but it also imparts significant basicity.

Under the strongly acidic conditions required for conventional nitration (e.g., mixed nitric and sulfuric acids), the basic nitrogen atoms are readily protonated. This protonation forms an imidazolium cation, which deactivates the ring toward further electrophilic attack, making the nitration reaction difficult and often requiring harsh conditions like high temperatures.[1] This delicate balance between the ring's inherent reactivity and its deactivation by protonation is the central challenge in achieving efficient nitration.

Q2: What is the active electrophile in imidazole nitration, and how is it generated?

A2: The active electrophile in most aromatic nitration reactions, including that of imidazole, is the highly reactive nitronium ion (NO₂⁺) . The most common method for generating the nitronium ion is by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3]

In this "mixed acid" system, sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

Reaction Mechanism: Generation of Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once generated, the nitronium ion can attack the electron-rich imidazole ring in a classic electrophilic aromatic substitution reaction.

NitrationMechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) Imidazole Imidazole Ring NO2_plus->Imidazole Attacks Ring SigmaComplex Sigma Complex (Intermediate) Imidazole->SigmaComplex + NO₂⁺ Nitroimidazole Nitroimidazole SigmaComplex->Nitroimidazole - H⁺

Caption: General mechanism of imidazole nitration.

Q3: What are the common regioisomers formed during imidazole nitration?

A3: For an unsubstituted imidazole, nitration typically yields 4-nitroimidazole or 5-nitroimidazole. Due to the rapid tautomeric equilibrium of the N-H proton between the two ring nitrogens, the 4- and 5-positions are often considered equivalent, leading to the product being designated as 4(5)-nitroimidazole.[4] The formation of 2-nitroimidazole derivatives is generally not observed under standard electrophilic nitration conditions and requires specialized synthetic routes.[5] Dinitro and trinitroimidazoles can also be formed under more forcing reaction conditions.[6] The regioselectivity is heavily influenced by any pre-existing substituents on the imidazole ring.

Part 2: Catalyst & Reagent Selection Guide

Choosing the correct nitrating system is critical for achieving high yield, purity, and safety. This section compares the most common and effective catalytic systems.

Q4: What are the pros and cons of the conventional mixed acid (H₂SO₄/HNO₃) system?

A4: The mixture of concentrated sulfuric and nitric acids is the classical and most widely used method for imidazole nitration.[2] Sulfuric acid's role is to catalyze the formation of the nitronium ion (NO₂⁺) from nitric acid.[3]

  • Advantages: The reagents are readily available and relatively inexpensive, making this method suitable for large-scale synthesis. It is a well-established and extensively documented procedure.

  • Disadvantages: The reaction is highly exothermic and can be difficult to control, posing a significant safety risk of a runaway reaction or even an explosion, especially on an industrial scale.[1][7] The conditions are harsh, often requiring high temperatures (e.g., 100-140°C), which can lead to the decomposition of starting materials and products, resulting in lower yields and the formation of impurities.[2][8] The high corrosiveness of the reaction medium also requires specialized equipment.[2]

Q5: Are there safer or higher-yielding alternatives to the mixed acid method?

A5: Yes, several alternative systems have been developed to mitigate the hazards and improve the efficiency of the mixed acid method. A notable alternative is the use of an alkali metal nitrate, such as sodium nitrate (NaNO₃) or potassium nitrate, in concentrated sulfuric acid.

A comparative study on the nitration of 2-methylimidazole found that using sodium nitrate in sulfuric acid resulted in a smoother reaction and a significantly higher yield (95%) compared to the conventional mixed acid method (85%).[2][8] While still requiring high temperatures (125-140°C), this approach can offer better process control.[8]

Other specialized nitrating agents include nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), which can provide the nitronium ion directly and may offer different selectivity.[4]

Table 1: Comparison of Common Nitrating Systems for Imidazole

Catalyst / Reagent SystemTypical ConditionsAdvantagesDisadvantagesReported Yield (2-methyl-4(5)-nitroimidazole)
Conc. HNO₃ / Conc. H₂SO₄ 100 - 132°C, 4-5 hoursInexpensive, well-established reagents.[2]Highly exothermic, risk of runaway reaction, corrosive, potential for side products.[1][2][7]63-85%[2][8]
NaNO₃ / Conc. H₂SO₄ 125 - 140°C, 4.5-5 hoursSmoother reaction profile, improved safety, higher yield.[2][8]High temperatures still required, strongly acidic and corrosive medium.Up to 95%[2][8]
Nitronium Salts (e.g., NO₂BF₄) VariesDirect source of NO₂⁺, can avoid strongly acidic conditions, may offer unique selectivity.[4]More expensive reagents, less common for bulk synthesis.Not specified for direct comparison.

Part 3: Troubleshooting and Optimization

Even with a well-chosen catalyst, experimental challenges can arise. This troubleshooting guide addresses common issues encountered during imidazole nitration.

Q6: I am experiencing a significantly lower yield than expected. What are the potential causes?

A6: Low yield is a frequent issue in imidazole nitration and can stem from several factors. The most common culprits are improper temperature control, impure starting materials, insufficient reaction time, or problems during the product work-up and extraction.[7] Use the following workflow to diagnose the problem.

Troubleshooting Start Problem: Low Yield Temp Check Temperature Control Start->Temp Is it consistent? Reagents Verify Reagent Purity Temp->Reagents Yes Sol_Temp Solution: Ensure slow, controlled heating. Use ice bath for initial mixing. Maintain stable reaction temperature. Temp->Sol_Temp No Time Assess Reaction Time Reagents->Time Yes Sol_Reagents Solution: Use high-purity, dry acids. Check starting imidazole for impurities. Reagents->Sol_Reagents No Workup Review Work-up/Extraction Time->Workup Yes Sol_Time Solution: Monitor reaction by TLC/HPLC to confirm completion before quenching. Time->Sol_Time No Sol_Workup Solution: Ensure complete neutralization. Optimize extraction solvent and pH. Prevent product loss during filtration. Workup->Sol_Workup Potential Issue

Caption: Troubleshooting workflow for low reaction yield.

Q7: My reaction mixture turned dark brown or black, and I observed vigorous gas evolution. What does this indicate?

A7: This is a strong indicator of decomposition and a potential runaway reaction. Nitration reactions are highly exothermic, and a rapid temperature increase can cause the starting material and/or the product to decompose, often producing nitrogen oxides (brown fumes) and other byproducts.[1][7] This situation is hazardous and leads to drastically reduced yields.

Causality & Prevention:

  • Cause: The primary cause is inadequate temperature control, especially during the initial mixing of reagents. Adding the imidazole or nitric acid too quickly to the sulfuric acid can create localized hot spots that initiate decomposition.

  • Prevention: Always cool the sulfuric acid in an ice bath before slowly adding the other reagents portion-wise or dropwise. Ensure vigorous stirring to dissipate heat effectively. For larger-scale reactions, consider adding the product from a previous successful batch, which can act as an inhibitor to moderate the initial reaction rate and shorten the induction period.[1]

Q8: How can I purify the final nitroimidazole product effectively?

A8: Purification of nitroimidazoles typically involves isolating the crude product after quenching the reaction, followed by recrystallization or chromatography.

  • Isolation: The reaction is carefully quenched by pouring the acidic mixture over crushed ice. The nitroimidazole product, being less basic than the starting material, will precipitate out upon neutralization of the excess acid. Neutralization is often done with an aqueous ammonia solution to a pH of 6.5-7.[8] The precipitated solid is then collected by filtration.

  • Purification: The crude product can be purified by several methods.

    • Extraction: If the product doesn't precipitate cleanly, it can be extracted from the neutralized aqueous solution using a suitable organic solvent like chloroform or ethyl acetate.[4][7]

    • Recrystallization: The most common method is recrystallization from a suitable solvent system, such as acetone-ether or ethyl acetate, to yield the pure crystalline product.[4]

Part 4: Experimental Protocols & Safety

WARNING: Nitration reactions are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9][10] Be prepared for an exothermic reaction by having a large ice bath readily available.

Protocol 1: Nitration of 2-Methylimidazole using Sodium Nitrate & Sulfuric Acid

This protocol is adapted from a higher-yield method and is intended for laboratory scale.[2][8]

Materials:

  • 2-Methylimidazole

  • Sodium Nitrate (NaNO₃)

  • Concentrated Sulfuric Acid (94-96%)

  • 25% Aqueous Ammonia Solution

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice/salt bath to 0-5°C.

  • Slowly and portion-wise, add the 2-methylimidazole to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10°C.

  • Once the addition is complete, add sodium nitrate portion-wise, maintaining the low temperature.

  • After all reagents are added, slowly heat the mixture to 125-130°C and maintain this temperature for 4.5-5 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Prepare a large beaker with a substantial amount of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralize the cold, acidic solution by slowly adding 25% aqueous ammonia. Monitor the pH and temperature, keeping it cool. The target pH is 6.5-7.

  • The yellow precipitate of 2-methyl-4(5)-nitroimidazole will form. Stir the slurry in the cold for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Dry the product under vacuum to a constant weight. The reported yield for this method is approximately 95%.[8]

References

Validation & Comparative

A Comparative Analysis of 4-Nitroimidazole and 5-Nitroimidazole Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic bacteria and protozoa, and its utility as a hypoxic cell radiosensitizer in oncology.[1][2] The biological activity of these compounds is intrinsically linked to the position of the nitro group on the imidazole ring. While structurally similar, 4-nitroimidazoles and 5-nitroimidazoles exhibit distinct profiles in terms of their spectrum of activity, mechanism of activation, and therapeutic potential. This guide provides a comprehensive comparative analysis of these two crucial classes of compounds, offering field-proven insights and supporting experimental data for researchers in drug development.

The Decisive Role of the Nitro Group Position

The fundamental difference between 4- and 5-nitroimidazoles lies in their electronic properties and, consequently, their redox potential. The position of the electron-withdrawing nitro group dictates the ease with which the molecule can accept electrons, a critical step for its activation.

  • 5-Nitroimidazoles: This class, which includes the widely used drug metronidazole, generally possesses a lower redox potential.[3] This makes them ideal substrates for the low-potential redox systems found in obligate anaerobic microorganisms.[4] Their activity is largely restricted to anaerobic environments where they can be effectively reduced.[3][]

  • 4-Nitroimidazoles: These isomers typically have a higher redox potential compared to their 5-nitro counterparts. This subtle but significant difference allows some 4-nitroimidazole derivatives, such as the antitubercular drug candidate PA-824, to be activated under the microaerophilic or hypoxic conditions found within tuberculous lesions, conferring activity against both aerobic and anaerobic bacteria.[6][7]

The structural requirements for activity in each class are fundamentally different. For many 5-nitroimidazoles, the core 1-alkyl-5-nitroimidazole unit is the primary determinant of activity.[8][9] In contrast, the aerobic activity of 4-nitroimidazoles often requires specific structural features, such as a bicyclic oxazine or oxazole ring and a lipophilic side chain, which are not sufficient to confer aerobic activity in the 5-nitro series.[6][7][10]

Mechanism of Action: A Tale of Two Reduction Pathways

All nitroimidazole-based drugs are prodrugs that require reductive activation of the nitro group to exert their cytotoxic effects.[11] This bioreduction process, typically occurring in low-oxygen environments, generates short-lived, highly reactive nitrogen species, such as the nitro radical anion, which induce lethal damage to cellular macromolecules, most notably DNA.[3][12][13]

The key distinction lies in the enzymatic pathways that catalyze this activation.

  • 5-Nitroimidazoles (e.g., Metronidazole): In anaerobic bacteria and protozoa, activation is primarily mediated by low-redox-potential electron-transfer proteins like ferredoxin or flavodoxin, which are components of metabolic pathways such as the pyruvate:ferredoxin oxidoreductase (PFOR) system.[13][14] The drug effectively hijacks electrons from these pathways, leading to its reduction and subsequent cytotoxicity. In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound in a "futile cycle," quenching its activity and confining its efficacy to anaerobic environments.[13]

  • 4-Nitroimidazoles (e.g., PA-824): While also activated by nitroreduction, certain advanced 4-nitroimidazoles utilize a more specialized pathway, particularly in Mycobacterium tuberculosis. PA-824 is activated by a unique deazaflavin-dependent nitroreductase (Ddn), which uses the cofactor F420.[15][16] This specific enzyme-substrate interaction allows for efficient reduction even in the presence of low levels of oxygen, explaining the compound's activity against aerobically replicating mycobacteria.[6] The efficiency of a 4-nitroimidazole as a substrate for Ddn is a key determinant of its aerobic antitubercular activity.[6][15]

Below is a diagram illustrating the divergent activation pathways.

G cluster_0 5-Nitroimidazole Activation (Anaerobic) cluster_1 4-Nitroimidazole Activation (M. tuberculosis) Met Metronidazole (5-Nitroimidazole) PFOR PFOR System (e.g., Ferredoxin) Met->PFOR e- transfer Met_Radical Nitro Radical Anion (Toxic) PFOR->Met_Radical Reduction DNA_damage_5 DNA Damage & Cell Death Met_Radical->DNA_damage_5 O2_5 Oxygen Met_Radical->O2_5 Reoxidation (Futile Cycle) PA824 PA-824 (4-Nitroimidazole) Ddn Ddn Nitroreductase (Cofactor F420) PA824->Ddn Substrate PA824_Radical Reactive Nitrogen Species (Toxic) Ddn->PA824_Radical Reduction DNA_damage_4 DNA Damage & Cell Death PA824_Radical->DNA_damage_4

Caption: Divergent bio-reductive activation pathways for 5- and 4-nitroimidazoles.

Comparative Performance Analysis

The differing activation mechanisms and structural requirements translate into distinct activity profiles across various therapeutic areas.

Antimicrobial Activity

5-nitroimidazoles are mainstays for treating infections caused by anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).[17][18] Their spectrum is almost exclusively limited to these organisms.[19] In contrast, the development of 4-nitroimidazoles has been driven by the need to address pathogens that exist in hypoxic but not strictly anaerobic environments, most notably M. tuberculosis.[6][10]

Compound ClassRepresentative DrugOrganismConditionTypical MIC (µg/mL)Reference
5-Nitroimidazole MetronidazoleBacteroides fragilisAnaerobic0.5 - 2[19]
Trichomonas vaginalisAnaerobic0.1 - 1[14]
Mycobacterium tuberculosisAerobic> 100 (Inactive)[6]
4-Nitroimidazole PA-824Bacteroides fragilisAnaerobic1 - 4[7]
Mycobacterium tuberculosisAerobic0.015 - 0.25[6][7]
Mycobacterium tuberculosisAnaerobic0.1 - 1[6][7]

Note: MIC (Minimum Inhibitory Concentration) values are approximate and can vary based on the specific strain and testing conditions.

Anticancer and Radiosensitizing Activity

The hypoxic microenvironment of solid tumors provides a rationale for using nitroimidazoles as both bioreductive anticancer agents and radiosensitizers.[20] In a low-oxygen state, tumor cells are notoriously resistant to radiation therapy, which relies on oxygen to generate cytotoxic reactive oxygen species (ROS) that damage DNA. Nitroimidazoles can mimic the effect of oxygen, "sensitizing" hypoxic cells to radiation.[20][21]

Both 4- and 5-nitroimidazoles have been investigated for this purpose. The choice often depends on balancing radiosensitizing efficacy with systemic toxicity. Comparative studies have shown that under hypoxic conditions, 4-nitroimidazole derivatives can exhibit a slightly stronger radiosensitizing action than 5-nitroimidazoles like metronidazole.[22] However, 2-nitroimidazoles (e.g., misonidazole) were historically investigated more extensively due to their higher electron affinity.[3][21]

Property4-Nitroimidazoles5-Nitroimidazoles (e.g., Metronidazole)
Primary Rationale Potentiate radiation-induced damage in hypoxic tumor cells.[22]Potentiate radiation-induced damage in hypoxic tumor cells.[22]
Mechanism Reduction under hypoxia to form radicals that "fix" radiation-induced DNA damage.[21]Similar mechanism of fixing DNA damage via radical formation.[21]
Relative Efficacy Some derivatives show slightly stronger radiosensitizing action than metronidazole in preclinical models.[22]Effective, but generally less potent than 2- or some 4-nitroimidazoles.[21][22]
Bioreductive Toxicity Can exhibit direct cytotoxicity to hypoxic cells, independent of radiation.[23][24][25]Can exhibit direct cytotoxicity to hypoxic cells.

Experimental Protocols for Activity Assessment

To ensure robust and reproducible data, standardized methodologies are critical. The following protocols represent self-validating systems for assessing the antimicrobial and radiosensitizing activities of nitroimidazole compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Anaerobic Bacteria

This protocol outlines the broth microdilution method, a standard for determining the MIC of antimicrobial agents against anaerobic bacteria. The causality behind this choice is its efficiency, standardization, and ability to provide quantitative results.

Workflow Diagram:

G prep Prepare Anaerobic Broth Medium plate Dispense Broth to 96-Well Plate prep->plate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial Perform 2-Fold Serial Dilution of Test Compound plate->serial serial->inoculate incubate Incubate in Anaerobic Chamber (37°C, 48h) inoculate->incubate read Read Plate for Growth (Visual or Spectrophotometric) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Caption: Workflow for anaerobic broth microdilution MIC assay.

Step-by-Step Methodology:

  • Medium Preparation: Prepare and sterilize an appropriate anaerobic broth medium, such as supplemented Brucella broth. Pre-reduce the medium by placing it in an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂) for at least 4 hours before use.

  • Compound Preparation: Dissolve the test compound (4- or 5-nitroimidazole) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Plate Setup: In an anaerobic chamber, dispense 50 µL of the pre-reduced anaerobic broth into wells 2 through 12 of a 96-well microtiter plate. Dispense 100 µL into well 1.

  • Serial Dilution: Add 100 µL of the stock solution to well 1, mix, and then transfer 50 µL from well 1 to well 2. Continue this 2-fold serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

  • Inoculum Preparation: Culture the anaerobic test organism on an appropriate agar plate. Suspend colonies in broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Seal the plate or place it in a secondary container and incubate under anaerobic conditions at 37°C for 48 hours.

  • Result Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the organism.

Protocol: Clonogenic Assay for Radiosensitization

This assay is the gold standard for assessing the effect of a compound on cell reproductive integrity after irradiation. It directly measures a cell's ability to proliferate and form a colony, providing a definitive measure of cytotoxicity and radiosensitization.

Step-by-Step Methodology:

  • Cell Plating: Harvest exponentially growing cancer cells (e.g., A549 lung cancer) and plate them into 6-well plates at densities calculated to yield approximately 50-100 colonies per well after treatment (this requires prior range-finding experiments). Allow cells to attach for 4-6 hours.

  • Hypoxic Conditions (if applicable): For hypoxic treatment groups, transfer plates to a hypoxic incubator or chamber (e.g., 1% O₂) for at least 4 hours to allow for equilibration.

  • Drug Treatment: Add the test compound (e.g., 4-nitroimidazole derivative) at the desired concentration to the appropriate wells. Include a vehicle control group. Incubate for a defined period (e.g., 2-4 hours) under either normoxic or hypoxic conditions.

  • Irradiation: Irradiate the plates using a calibrated radiation source (e.g., X-ray irradiator) with a range of doses (e.g., 0, 2, 4, 6, 8 Gy). A non-irradiated control plate for each condition is essential.

  • Post-Irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies of at least 50 cells.

  • Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose. Plot the log of the SF against the radiation dose to generate a cell survival curve. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of radiation doses required to produce a given level of cell killing (e.g., SF=0.1) in the absence and presence of the drug.

Conclusion and Future Outlook

The positional isomerism of the nitro group is a critical determinant of the biological activity of nitroimidazoles. 5-Nitroimidazoles, such as metronidazole, remain indispensable tools against anaerobic infections due to their selective activation in these organisms. The 4-nitroimidazole class, exemplified by compounds like PA-824, represents a more recent evolution, with tailored activation mechanisms that extend their utility to challenging pathogens like M. tuberculosis that reside in hypoxic environments.[6][7]

For researchers, the choice between pursuing a 4- or 5-nitroimidazole scaffold depends entirely on the therapeutic context. For strictly anaerobic targets, the 5-nitro scaffold is well-validated. For targets in hypoxic or microaerophilic environments, or where specific enzymatic activation can be leveraged, the 4-nitro scaffold offers greater versatility and potential for novel drug discovery. Future research will likely focus on refining the structure-activity relationships of 4-nitroimidazoles to enhance their efficacy and minimize toxicity, potentially leading to new treatments for tuberculosis, parasitic diseases, and cancer.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Nitroimidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise identification of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a fundamental requirement for ensuring safety and efficacy. Nitroimidazole isomers, a class of compounds pivotal as antibacterial agents and hypoxia-selective radiosensitizers, present a classic analytical challenge.[1] While sharing the same molecular formula, the positional isomers—2-nitroimidazole, 4-nitroimidazole, and 5-nitroimidazole—exhibit distinct biological activities and toxicological profiles. Differentiating them is therefore a critical task in quality control and research.

This guide provides an in-depth, objective comparison of these isomers using core spectroscopic techniques. Moving beyond a simple listing of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

The Structural Challenge: 2-, 4-, and 5-Nitroimidazole

The core of our challenge lies in the position of the electron-withdrawing nitro (–NO₂) group on the imidazole ring. This seemingly minor structural variance profoundly alters the electronic distribution, symmetry, and steric environment of the molecule, creating unique spectroscopic fingerprints. It is also crucial to recognize that 4-nitroimidazole and 5-nitroimidazole exist as annular tautomers, which can interconvert.[2] While 5-nitroimidazole is generally more stable in the gas phase, the equilibrium can be influenced by the solvent and solid-state packing forces, leading to identical protonated or deprotonated ions in mass spectrometry.[2]

Nitroimidazole_Isomers cluster_isomers Nitroimidazole Positional Isomers 2-NI 2-Nitroimidazole Properties Different Spectroscopic & Biological Properties 2-NI->Properties Leads to 4-NI 4-Nitroimidazole 5-NI 5-Nitroimidazole 4-NI->5-NI Tautomerism 4-NI->Properties Leads to 5-NI->Properties Leads to Isomers Same Molecular Formula (C₃H₃N₃O₂)

Caption: Relationship between Isomeric Structure and Properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing between constitutional isomers.[3][4] By probing the chemical environment of each proton (¹H) and carbon (¹³C) nucleus, NMR provides an unambiguous structural map.

Causality Behind Experimental Choices

The choice of a high-resolution NMR experiment is driven by the need to resolve subtle differences in the electronic environment of the ring protons and carbons. The strongly electron-withdrawing nitro group significantly deshields adjacent nuclei (causes a downfield shift to higher ppm values). This effect diminishes with distance, providing a clear diagnostic marker for the nitro group's position. DMSO-d₆ is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.

Comparative ¹H and ¹³C NMR Data
IsomerNucleusC2-H/CC4-H/CC5-H/CKey Distinguishing Features
2-Nitroimidazole ¹H-~7.4 ppm (d)~7.1 ppm (d)Two distinct doublets in the aromatic region.
¹³C~146 ppm~128 ppm~120 ppmC2 is significantly downfield and quaternary.
4(5)-Nitroimidazole ¹H~8.4 ppm (s)-~7.9 ppm (s)Two singlets in the aromatic region; C2-H is highly deshielded.
¹³C~136 ppm~145 ppm~119 ppmC4 is quaternary and highly deshielded.

Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. Data synthesized from typical values reported in the literature.[2][5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the nitroimidazole isomer into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 5-second relaxation delay).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Isomer B Add DMSO-d6 A->B C Dissolve B->C D Insert into Spectrometer C->D E Shim & Acquire FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Interpret Spectrum G->H Result Result H->Result

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: A Rapid Fingerprint

FTIR spectroscopy provides a rapid, non-destructive method for obtaining a molecular "fingerprint." While many bands will overlap between isomers, key differences in the C-N, N-O, and ring stretching vibrations, particularly in the 1600-700 cm⁻¹ fingerprint region, allow for differentiation.

Causality Behind Spectral Differences

The position of the nitro group alters the overall symmetry and dipole moment of the molecule. This directly influences the IR activity of various vibrational modes. The most diagnostic bands are the asymmetric and symmetric stretches of the –NO₂ group. Their exact frequencies are sensitive to the electronic environment imposed by their position on the ring.

Comparative IR Absorption Data
IsomerAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)Ring Vibrations (cm⁻¹)
2-Nitroimidazole ~1540 - 1520~1370 - 1350Distinct pattern in the 1200-900 range
4(5)-Nitroimidazole ~1525 - 1500~1350 - 1330Different pattern due to altered symmetry
5-Nitroimidazole Derivatives ~1526 - 1519~1375 - 1360Varies based on substitution at N1

Note: Values are typical ranges and can be influenced by the physical state (solid/solution) and intermolecular interactions. Data synthesized from sources.[6][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid nitroimidazole powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually needed beyond baseline correction if required.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

While all three isomers have the same nominal mass (113 g/mol ), their fragmentation patterns under energetic conditions (like electron ionization or collision-induced dissociation) can be distinct. This provides a powerful confirmatory tool.

Causality Behind Fragmentation

The stability of the radical cation formed upon ionization and the subsequent fragmentation pathways are dictated by the nitro group's position. The primary fragmentation pathways for nitroimidazoles involve the loss of neutral species like NO, NO₂, and H₂O.[2] The relative abundance of the resulting fragment ions serves as a diagnostic signature. For example, studies have shown that the decomposition of the isomers involves the nitro functional group in all cases, but the specific channels and their efficiencies can differ.[2][9]

Comparative Mass Spectrometry Fragmentation Data
IsomerMolecular Ion (M⁺˙) [m/z]Key Fragment Ions [m/z]Characteristic Loss
2-Nitroimidazole 11383, 67, 56Loss of NO, then HCN
4(5)-Nitroimidazole 11383, 67Loss of NO, then O

Note: Fragmentation is highly dependent on the ionization method and collision energy. The data represents common pathways observed in electron ionization or CID experiments.[2]

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol/water with 0.1% formic acid to promote protonation.

  • LC Separation (Optional but Recommended): Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to separate it from any impurities before it enters the mass spectrometer.

  • Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.

  • Desolvation: The droplets evaporate, transferring charge to the analyte molecules, primarily forming the protonated molecule [M+H]⁺ (m/z 114).

  • MS Scan: In the first quadrupole (Q1), scan for the parent ion (m/z 114).

  • Fragmentation (MS/MS): Isolate the parent ion (m/z 114) in Q1, subject it to collision with an inert gas (e.g., argon) in the collision cell (Q2), and scan the resulting fragment ions in the third quadrupole (Q3).

  • Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragments for each isomer.

MS_Fragmentation Parent [M+H]⁺ m/z 114 Frag1 [M+H - NO]⁺ m/z 84 Parent->Frag1 - NO Frag2 [M+H - NO₂]⁺ m/z 68 Parent->Frag2 - NO₂ Frag3 [M+H - H₂O]⁺ m/z 96 Parent->Frag3 - H₂O

Caption: Common fragmentation pathways for protonated nitroimidazoles.

UV-Visible Spectroscopy: A Preliminary Check

UV-Vis spectroscopy is a simple, rapid technique that measures the electronic transitions within a molecule. The position of the nitro group affects the extent of conjugation and the energy of the π → π* and n → π* transitions, resulting in different absorption maxima (λ_max).

Causality Behind UV-Vis Spectra

The imidazole ring and the nitro group are both chromophores. The relative position of these groups determines how their electronic systems interact. This interaction dictates the energy required for electronic excitation, which is observed as the λ_max. While often not sufficient for unambiguous identification on its own, it can be a valuable tool for quantitative analysis once the identity of the isomer is confirmed.[10][11] For instance, computational studies on 2-nitroimidazole derivatives show that this moiety largely determines the overall spectroscopic properties.[12][13]

Comparative UV-Vis Absorption Data
IsomerTypical λ_max (nm)Notes
2-Nitroimidazole ~310 - 320
4(5)-Nitroimidazole ~290 - 300Hypsochromic (blue) shift compared to the 2-isomer.
5-Nitroimidazole Derivatives ~315 - 330Dependent on N1 substituent; e.g., Metronidazole λ_max is ~320 nm.

Note: λ_max is highly solvent-dependent. Values are typical for polar solvents.[10][11]

Conclusion: An Integrated Approach

No single technique tells the whole story. A logical, multi-faceted approach is essential for the robust and reliable differentiation of nitroimidazole isomers.

  • ¹H and ¹³C NMR stands as the primary tool for unambiguous structural elucidation.

  • FTIR offers a rapid and cost-effective method for identity confirmation against a known standard, ideal for routine quality control.

  • Mass Spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns for an additional layer of certainty.

  • UV-Vis Spectroscopy , while least specific for identification, is an excellent technique for quantitative analysis after the isomer's identity has been established.

By understanding the principles behind how each technique interacts with the subtle structural differences of these isomers, researchers and drug development professionals can confidently select the right tools, design validatory experiments, and ensure the quality and integrity of their materials.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Multiple Nitroimidazole Antimicrobials by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Nitroimidazoles

Nitroimidazole antimicrobials, including metronidazole, tinidazole, ornidazole, and secnidazole, are cornerstone therapies against anaerobic bacterial and protozoal infections.[1][2][3] Given their frequent use, often in combination formulations or in scenarios requiring therapeutic drug monitoring, the need for robust, accurate, and efficient analytical methods for their simultaneous quantification is paramount. High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose, offering high resolution, sensitivity, and specificity.

This guide provides a comparative analysis of established reversed-phase HPLC (RP-HPLC) methodologies for the simultaneous determination of multiple nitroimidazoles. We will delve into the rationale behind chromatographic choices, present a comprehensive, field-tested protocol, and detail the validation process that ensures data integrity, aligning with international standards such as the ICH Guidelines.[4][5][6]

Comparative Analysis of HPLC Methodologies

The simultaneous separation of multiple nitroimidazoles, which share a common structural core, presents a unique chromatographic challenge. The choice of stationary phase, mobile phase composition, and detector wavelength are critical variables that dictate the success of the analysis. Most methods leverage the versatility of RP-HPLC with a C18 stationary phase, which effectively separates these moderately polar compounds.[2][7][8][9]

The key to achieving baseline separation lies in the meticulous optimization of the mobile phase. Typically, this involves a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol).[2][8][9][10] The buffer's pH can be adjusted to control the ionization state of the analytes, thereby influencing their retention, while the organic modifier concentration is fine-tuned to control the elution strength.

Below is a comparative summary of different RP-HPLC methods reported for the simultaneous analysis of nitroimidazoles.

Parameter Method A [2]Method B [8]Method C [9]Method D [10]
Analytes Metronidazole, Tinidazole, Ornidazole, Secnidazole, OfloxacinMetronidazole, Tinidazole, Ornidazole, Morinidazole, SecnidazoleMetronidazole, Tinidazole, Ornidazole, MorinidazoleMetronidazole, Tinidazole, Ciprofloxacin
Column C18 (150 x 3.0 mm, 3.5 µm)ZORBAX SB-C18 (150 x 4.6 mm, 5 µm)C18C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 20mM Phosphate Buffer + 0.2% TEA (pH 7.0)B: ACN:Methanol (15:85)Methanol:0.1% TEA (pH 3.0) (26:74 v/v)Potassium Dihydrogen Phosphate Buffer, ACN, Methanol (55:15:30 v/v/v)ACN:0.3% o-phosphoric acid + 0.1% TEA (20:80 v/v)
Elution Mode GradientIsocraticIsocraticIsocratic
Flow Rate 0.5 mL/minNot Specified1.0 mL/min0.7 mL/min
Detection (UV) 290 nm & 320 nm316 nm318 nm300 nm
Run Time ~20 minutes< 20 minutesNot Specified~10 minutes

Expert Rationale : Method B presents a compelling case for efficiency and simplicity, utilizing an isocratic elution that can simplify method transfer and improve run-to-run reproducibility. The use of a single organic modifier (methanol) and a straightforward buffer system makes it a robust choice for routine quality control.[8] The slightly acidic pH of 3.0 ensures that the nitroimidazole compounds are in a consistent, non-ionized state, leading to sharp, symmetrical peaks. The detection wavelength of 316 nm is a good compromise for capturing the absorbance maxima of multiple nitroimidazoles.[8][11]

A Validated Protocol for Simultaneous Quantification

This section provides a detailed, step-by-step protocol based on the principles of a robust, isocratic RP-HPLC method. This protocol is designed to be a self-validating system, incorporating system suitability checks and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[5][12][13]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Validation prep_standards Standard & Sample Preparation 1. Accurately weigh standards. 2. Dissolve in diluent. 3. Prepare serial dilutions. 4. Prepare sample solutions. hplc_setup HPLC System Setup 1. Install C18 column. 2. Set flow rate to 1.0 mL/min. 3. Equilibrate system. 4. Set UV detector to 316 nm. prep_standards->hplc_setup prep_mobile Mobile Phase Preparation 1. Prepare 0.1% TEA buffer. 2. Adjust pH to 3.0 with H3PO4. 3. Mix with Methanol (74:26 v/v). 4. Filter and degas. prep_mobile->hplc_setup injection Injection & Separation 1. Inject standards (for calibration). 2. Inject samples. 3. Isocratic elution. hplc_setup->injection data_acq Data Acquisition & Quantification 1. Record chromatograms. 2. Integrate peak areas. 3. Construct calibration curve. 4. Calculate concentrations. injection->data_acq validation Method Validation (ICH Guidelines) 1. Specificity 2. Linearity & Range 3. Accuracy & Precision 4. LOD & LOQ 5. Robustness data_acq->validation

Caption: HPLC workflow for nitroimidazole analysis.

Materials and Reagents
  • Reference Standards: Metronidazole, Tinidazole, Ornidazole (Purity ≥ 99.5%)

  • HPLC Grade: Methanol, Acetonitrile, Triethylamine (TEA), Orthophosphoric Acid

  • HPLC Grade Water (Milli-Q or equivalent)

  • Sample matrix (e.g., placebo tablets, biological fluid) for specificity and recovery studies.

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[8]

  • Mobile Phase: A filtered and degassed mixture of Methanol and 0.1% (v/v) Triethylamine in water (pH adjusted to 3.0 with phosphoric acid) in a 26:74 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 316 nm.[8]

  • Injection Volume: 10 µL.[14]

Preparation of Solutions
  • Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of each reference standard (Metronidazole, Tinidazole, Ornidazole) and transfer to separate 100 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a mixed working standard solution by appropriately diluting the stock solutions. For the calibration curve, prepare a series of at least five concentrations spanning the expected range of the samples. For example, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation (for Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add approximately 70% of the flask volume with diluent.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients.

    • Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R1)/Q2(R2) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (diluent) and a placebo sample; no interfering peaks should be observed at the retention times of the analytes.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Inject the five prepared calibration standards in triplicate. Plot a graph of mean peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²), which should ideally be ≥ 0.999.[10]

  • Accuracy: The closeness of test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is expressed as the percent recovery.[4][10]

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, etc.). The analysis is repeated on a different day by a different analyst.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[10]

Quantitative Data Summary

The following table presents typical validation results for the described HPLC method.

Validation Parameter Metronidazole Tinidazole Ornidazole Acceptance Criteria (ICH)
Retention Time (min) ~4.2~5.8~6.9Consistent Rt
Linearity Range (µg/mL) 5 - 1005 - 1005 - 100-
Correlation Coeff. (r²) 0.99980.99950.9997≥ 0.999
Accuracy (% Recovery) 99.2 - 101.5%98.9 - 101.1%99.5 - 100.8%98.0 - 102.0%
Precision (RSD %)
- Repeatability0.65%0.81%0.74%≤ 2.0%
- Intermediate1.12%1.35%1.28%≤ 2.0%
LOD (µg/mL) ~0.05~0.06~0.05S/N ≥ 3:1
LOQ (µg/mL) ~0.15~0.18~0.15S/N ≥ 10:1

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the simultaneous quantitative analysis of metronidazole, tinidazole, and ornidazole. The isocratic elution ensures robustness and short run times, making it highly suitable for high-throughput environments like pharmaceutical quality control. By adhering to the detailed protocol and rigorous validation standards outlined by the ICH, researchers and drug development professionals can ensure the generation of accurate and defensible data, ultimately contributing to the safety and efficacy of these vital antimicrobial therapies.

References

A Senior Application Scientist’s Guide to the Structural Confirmation of Synthesized 4-Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel compounds is only the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of the synthesized molecular structure. This is particularly true for heterocyclic compounds like 4-nitroimidazoles, a class of molecules vital as active pharmaceutical ingredients (APIs) and key building blocks for antitubercular and antiprotozoal drugs.[1][2][3] The unique electronic structure and potential for isomerism during synthesis necessitate a multi-faceted analytical approach to ensure absolute certainty.[2]

The common synthesis route, typically involving the nitration of an imidazole salt with a mixed acid agent, can potentially yield isomeric byproducts, most notably 5-nitroimidazole.[4][5][6] Therefore, relying on a single analytical technique is insufficient. A robust, self-validating system of protocols is required to move forward with confidence.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 4-nitroimidazole. It is structured from the perspective of a seasoned scientist, moving from initial high-throughput confirmations to the definitive, gold-standard analysis, explaining not just the how but the critical why behind each experimental choice.

The Analytical Workflow: A Multi-Technique Approach

Confirming the structure of a synthesized compound like 4-nitroimidazole is a process of accumulating corroborating evidence. No single technique provides the complete picture. The workflow below illustrates a logical progression from confirming the mass and primary functional groups to elucidating the precise connectivity and, finally, determining the three-dimensional structure.

G cluster_0 cluster_1 Initial Confirmation & Purity cluster_2 Detailed Structural Elucidation cluster_3 Absolute & Orthogonal Confirmation cluster_4 A Synthesized Compound (Crude Product) B Mass Spectrometry (MS) - Confirms Molecular Weight - Provides Fragmentation Data A->B Primary Analysis C Infrared Spectroscopy (FTIR) - Confirms Functional Groups (NO2, Imidazole Ring) A->C Primary Analysis D NMR Spectroscopy (¹H, ¹³C, 2D) - Confirms Connectivity & Isomer Identity B->D Weight Confirmed C->D Groups Confirmed E Single-Crystal X-Ray Crystallography - Unambiguous 3D Structure - Gold Standard D->E Definitive Proof (If crystalizable) F Elemental Analysis - Confirms Elemental Composition (%) D->F Orthogonal Validation G Structurally Confirmed 4-Nitroimidazole E->G F->G

Caption: A typical experimental workflow for the structural confirmation of 4-nitroimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For 4-nitroimidazole, it is the primary tool to distinguish it from its 5-nitro isomer.

Expertise & Causality: The key lies in the number and coupling of signals in the ¹H NMR spectrum. 4-nitroimidazole has two protons on the imidazole ring which will appear as distinct signals (typically doublets or singlets depending on the solvent and concentration). The 5-nitro isomer, by contrast, possesses a plane of symmetry, rendering its two ring protons chemically equivalent, thus producing only one signal in the ¹H NMR spectrum. ¹³C and ¹⁵N NMR further solidify the assignment by confirming the number of unique carbon and nitrogen environments.[7][8]

Expected NMR Data for 4-Nitroimidazole

The following table summarizes typical chemical shifts observed for the parent 4-nitroimidazole compound. Note that shifts can vary based on the solvent used.

Nucleus Position Expected Chemical Shift (δ) in ppm Notes
¹H NMR H-2~8.3 ppmThe proton between the two nitrogen atoms.
H-5~7.8-7.9 ppmThe proton adjacent to the carbon bearing the nitro group.[9]
¹³C NMR C-2~136.4 ppmCarbon between the two nitrogen atoms.[7][8]
C-4~144.7 ppmCarbon bearing the nitro group.[7][8]
C-5~119.4 ppmCarbon adjacent to the C-NO₂ group.[7][8]
¹⁵N NMR N-1~181.5 ppmAmino nitrogen.[8]
N-3~237.4 ppmImino nitrogen.[8]
N (Nitro)~363.0 ppmNitrogen of the nitro group.[8]
Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized, purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to the good solubility of many imidazole derivatives.[2]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

    • Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the FID and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign the structure. Compare the number of signals in both ¹H and ¹³C spectra to the expected number for the target compound. For unequivocal assignment, 2D NMR experiments like HSQC and HMBC are recommended to establish direct and long-range H-C correlations.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Before delving into detailed connectivity, the first question is always: "Did I make a compound of the correct mass?" Mass spectrometry provides a precise and high-throughput answer.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺, allowing for straightforward confirmation of the molecular weight (113.07 g/mol for 4-nitroimidazole).[10][11] Electron Ionization (EI) is a higher-energy technique that, while also providing the molecular ion, induces fragmentation.[12] This fragmentation is not random; it's a diagnostic fingerprint of the molecule, often showing characteristic losses of nitro-group-related fragments like NO (30 amu), NO₂ (46 amu), or HONO (47 amu).[12][13]

Expected Mass Spectrometry Data for 4-Nitroimidazole
Technique Ion Expected m/z Notes
ESI-MS (+) [M+H]⁺114The protonated parent molecule, confirming the molecular weight.[12]
EI-MS M⁺113The radical cation molecular ion.
[M-NO]⁺83Loss of nitric oxide.
[M-NO₂]⁺ or [M-HONO]⁺67 or 66Loss of nitrogen dioxide or nitrous acid, characteristic of nitroaromatics.[12]
Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic Separation (Optional but Recommended):

    • Inject the sample onto a C18 HPLC column.

    • Use a simple gradient, for example, from 95:5 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) to 5:95 over 5-10 minutes. This separates the compound of interest from potential non-isomeric impurities.

  • MS Acquisition (Positive Ion Mode):

    • Use an electrospray ionization (ESI) source.

    • Set the instrument to scan a relevant mass range (e.g., m/z 50-200).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to your compound. Identify the [M+H]⁺ peak and confirm that its m/z value matches the expected value for 4-nitroimidazole. If using High-Resolution Mass Spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated exact mass (C₃H₄N₃O₂⁺, m/z 114.0303).[14][15]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups. It serves as an excellent orthogonal method to confirm that the key chemical moieties of 4-nitroimidazole are present.

Expertise & Causality: The nitro group (NO₂) is one of the most easily identifiable functional groups in IR spectroscopy. It produces two very strong and sharp absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[16][17] The presence of these two intense peaks, in conjunction with bands characteristic of the imidazole ring C=N and C-H bonds, provides strong evidence for the successful synthesis of the target molecule.[18][19]

Key Infrared Absorption Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (imidazole ring)3100-3000Medium, Broad
C-H Stretch (imidazole ring)~3000Medium
NO₂ Asymmetric Stretch1550-1475Strong, Sharp[20]
C=N Stretch (imidazole ring)~1450Medium
NO₂ Symmetric Stretch1360-1290Strong, Sharp[20]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The resulting spectrum should be a flat line.

    • Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Identify the key absorption bands and compare them to the expected values for the nitro group and imidazole ring.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When absolute, undeniable proof of structure is required—especially for patent applications or publications—single-crystal X-ray crystallography is the gold standard.[21] It provides a complete three-dimensional map of the atoms in space, confirming not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions in the solid state.[22][23]

Expertise & Causality: This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal.[23] The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the positions of individual atoms can be determined.[22] For 4-nitroimidazole, this would definitively show the nitro group at the C4 position and reveal how the molecules pack together in the crystal.[10]

Experimental Workflow: X-ray Crystallography
  • Crystallization (The Critical Step): This is often the most challenging part. High-quality single crystals must be grown. Common methods include:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation and allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and then rotated in a beam of monochromatic X-rays while diffraction data are collected.[22]

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, determine the unit cell and space group, and solve the phase problem to generate an initial electron density map. An atomic model is built into this map and refined using least-squares algorithms until the model accurately matches the experimental data.[22]

  • Data Analysis: The final refined structure provides atomic coordinates, bond lengths, angles, and other geometric parameters, offering unequivocal confirmation of the 4-nitroimidazole structure.

Comparison of Primary Analytical Techniques

Technique Principle Information Gained Advantages Disadvantages
NMR Nuclear spin in a magnetic fieldAtomic connectivity, isomer identification, 3D structure in solution (NOE)Provides the most detailed structural information in solution.[22]Lower throughput, requires more sample, can be complex to interpret.
MS Ionization and mass-to-charge ratio separationMolecular weight, elemental formula (HRMS), fragmentation patternsHigh sensitivity, high throughput, requires very little sample.Does not distinguish between isomers, provides little connectivity data.
IR Molecular vibrations absorbing IR radiationPresence of functional groupsFast, non-destructive, easy to use, inexpensive.Provides limited information on the overall molecular skeleton.
X-ray X-ray diffraction by a crystal latticeUnambiguous 3D atomic arrangement in the solid stateThe definitive "gold standard" for structural proof.[22]Requires high-quality single crystals, which can be very difficult to obtain.[22]

Conclusion

Confirming the structure of a synthesized 4-nitroimidazole derivative is a systematic process of evidence gathering. While techniques like Mass Spectrometry and IR Spectroscopy provide rapid and essential initial checks on molecular weight and functional group identity, they cannot definitively establish the correct substitution pattern. NMR spectroscopy serves as the workhorse for elucidating the precise atomic connectivity and is the primary tool for distinguishing the 4-nitro from the 5-nitro isomer. Finally, for absolute, publication-quality proof, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous three-dimensional structure. By judiciously combining these techniques, researchers can build an unshakeable, self-validating case for the structure of their synthesized compound, ensuring the integrity and reliability of their subsequent research and development efforts.

References

Comparative Biological Evaluation of New Nitroimidazole Derivatives Against Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

The rise of antimicrobial resistance is a preeminent challenge in modern medicine, threatening the efficacy of established therapies. Nitroimidazole antibiotics, with metronidazole as the cornerstone, have been indispensable for treating infections caused by anaerobic bacteria and protozoa for decades.[1][2] However, their utility is increasingly compromised by the emergence of resistant strains, particularly in pathogens like Helicobacter pylori and Clostridioides difficile.[3][4] This guide provides a comprehensive framework for the biological evaluation of new nitroimidazole derivatives designed to overcome these resistance mechanisms. We will delve into the causality behind experimental choices, present detailed protocols, and compare performance data to provide researchers and drug development professionals with a robust understanding of the evaluation pipeline.

The Core Challenge: Understanding Nitroimidazole Action and Resistance

To design and evaluate new drugs, we must first grasp the mechanism of the existing ones and how pathogens evade them.

Mechanism of Action: A Prodrug Activated by Microbial Machinery

Nitroimidazoles are prodrugs, meaning they are inactive until modified within the target cell.[5] The process is elegantly selective for anaerobic or microaerophilic environments.

  • Cellular Entry: The small, uncharged nitroimidazole molecule enters the microbial cell via passive diffusion.[5]

  • Reductive Activation: In the low-oxygen environment of an anaerobe, low-redox-potential electron-transfer proteins, such as ferredoxin, donate electrons to the drug's nitro group.[1] This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) or specific nitroreductases (NTRs).[1][5][]

  • Generation of Cytotoxic Radicals: This one-electron reduction creates a short-lived, highly reactive nitro radical anion.[1][2]

  • DNA Damage: This radical, and other reactive intermediates, directly damages microbial DNA, causing strand breaks and helical structure disruption, which ultimately leads to cell death.[1][][7]

cluster_cell Microbial Cell (Anaerobic) drug_in Nitroimidazole (Prodrug) activation Reductive Activation (PFOR / Nitroreductase) drug_in->activation e⁻ (from Ferredoxin) radical Reactive Nitro Radical (Cytotoxic) activation->radical dna Microbial DNA radical->dna Causes Strand Breaks death Cell Death dna->death

Caption: Mechanism of nitroimidazole activation in anaerobic microbes.

Mechanisms of Resistance: How Pathogens Fight Back

Resistance typically arises not from destroying the drug, but from failing to activate it or by inactivating the toxic intermediates.

  • Impaired Reductive Activation: This is the most common mechanism. Mutations in genes encoding for the necessary nitroreductases, such as the rdxA gene in H. pylori, prevent the conversion of the prodrug into its active, toxic form.[4][5][8]

  • Drug Inactivation: Some bacteria possess nim genes.[5] These genes encode for reductases that perform a two-electron reduction of the nitroimidazole, converting it directly into a non-toxic amine derivative, bypassing the cytotoxic radical stage entirely.[9]

  • Oxygen-Mediated Futile Cycling: In microaerophilic organisms, the presence of oxygen can intercept the nitro radical anion, re-oxidizing it back to the parent compound. This "futile cycling" prevents the accumulation of lethal radicals.[1]

drug_in Nitroimidazole (Prodrug) activation Reductive Activation drug_in->activation res2 Resistance Point 2: Drug Inactivation (nim genes) drug_in->res2 radical Reactive Nitro Radical activation->radical dna DNA Damage radical->dna res1 Resistance Point 1: Reduced Nitroreductase Activity (e.g., rdxA mutation) res1->activation Blocks res2->dna Prevents Formation of Radical

Caption: Key mechanisms of microbial resistance to nitroimidazoles.

The Next Generation: Structurally Diverse Nitroimidazole Derivatives

The primary strategy to combat resistance involves synthesizing new derivatives with modified chemical structures. These modifications aim to create compounds that are either more efficiently activated by the remaining reductase systems in resistant strains or are less susceptible to inactivation mechanisms. Research has explored adding various functional groups, such as piperazine or benzamide moieties, to the core nitroimidazole scaffold.[3] This guide will use "New Derivative A" and "New Derivative B" as placeholders to compare against the benchmark, Metronidazole.

CompoundCore StructureKey Structural ModificationPrimary Target Pathogen(s)
Metronidazole 2-methyl-5-nitroimidazole-CH₂CH₂OH side chain at N-1Trichomonas vaginalis, Giardia lamblia, H. pylori, C. difficile[10]
New Derivative A 2-methyl-5-nitroimidazoleN-(substituted)benzamide side chainMetronidazole-resistant H. pylori[3]
New Derivative B 5-nitroimidazoleFused bicyclic ring system (e.g., imidazo-oxazine)Drug-resistant Mycobacterium tuberculosis[11]

A Validated Workflow for Biological Evaluation

A logical, phased approach is critical to efficiently evaluate new drug candidates. This ensures that only the most promising compounds, those with high efficacy and low toxicity, advance to more complex and costly stages.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mic Antimicrobial Susceptibility (MIC Testing) cyto Host Cell Cytotoxicity (IC50 Determination) mic->cyto Selects Potent Compounds model Animal Infection Model (e.g., Murine) cyto->model Selects Safe & Potent Compounds pkpd Pharmacokinetics & Efficacy Studies model->pkpd final final pkpd->final Candidate for Pre-clinical Development

Caption: Phased workflow for evaluating new antimicrobial drug candidates.

Part 1: In Vitro Evaluation – Potency and Safety

The initial phase of testing occurs in vitro to establish two fundamental properties: how effective the compound is at inhibiting the target microbe and how safe it is for host cells.

Antimicrobial Susceptibility Testing

Causality: The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible microbial growth.[12] This is the most crucial initial metric for antimicrobial potency. For anaerobic bacteria, which are the primary targets of nitroimidazoles, specialized techniques are required to maintain an oxygen-free environment. The agar dilution method is considered the reference standard by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility.[13][14]

Experimental Protocol: Agar Dilution MIC Assay for Anaerobic Bacteria (Adapted from CLSI M11) [14]

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood. Autoclave and cool to 50°C in a water bath.

  • Drug Dilution Series: Prepare serial twofold dilutions of each test compound (e.g., Metronidazole, New Derivative A, New Derivative B) in a suitable solvent. Add a precise volume of each drug dilution to molten agar to achieve the desired final concentrations (e.g., from 0.125 to 256 µg/mL). Also prepare a drug-free control plate.

  • Plate Pouring: Pour the drug-containing and control agar into petri dishes and allow them to solidify.

  • Inoculum Preparation: Culture the test strains (e.g., metronidazole-susceptible and -resistant H. pylori) under appropriate anaerobic or microaerophilic conditions. Suspend colonies in a suitable broth (e.g., Brucella broth) to achieve a turbidity equivalent to a 1.0 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48-72 hours.[15]

  • Result Interpretation: The MIC is the lowest concentration of the drug that completely inhibits visible growth on the agar surface.

Comparative Data: MIC Against H. pylori

CompoundMIC₅₀ (µg/mL) vs. Metronidazole-Susceptible StrainsMIC₅₀ (µg/mL) vs. Metronidazole-Resistant Strains
Metronidazole 2> 64
New Derivative A 48[3]
New Derivative B 12

Data are hypothetical but representative of published findings.[3] The key result is the significantly lower MIC of the new derivatives against the resistant strain, indicating they can overcome the resistance mechanism.

Cytotoxicity Assays

Causality: An effective antimicrobial must be selectively toxic to the pathogen while sparing host cells.[16][17] Cytotoxicity assays measure the degree to which a compound is harmful to eukaryotic cells, often by assessing cell membrane integrity or metabolic activity.[16][17] The Lactate Dehydrogenase (LDH) release assay is a common method that quantifies the release of this cytosolic enzyme from cells with damaged plasma membranes.[18]

Experimental Protocol: LDH Release Cytotoxicity Assay [18]

  • Cell Culture: Seed a human cell line (e.g., HepG2 liver cells) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include wells for a negative control (cells with medium only) and a positive control (cells treated with a lysis buffer to achieve 100% cell death).

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • LDH Measurement: After incubation, transfer a portion of the supernatant from each well to a new plate. Add the LDH assay reagent according to the manufacturer's instructions. This reagent contains substrates that react with LDH to produce a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength (typically ~490 nm).

  • Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value (the concentration that causes 50% cell death).

Comparative Data: Cytotoxicity in HepG2 Cells

CompoundIC₅₀ (µM)Selectivity Index (IC₅₀ / MIC vs. Resistant Strain)
Metronidazole > 200N/A
New Derivative A 15018.75
New Derivative B 9547.5

The Selectivity Index (SI) is a critical ratio. A higher SI indicates greater selectivity for the pathogen over host cells, which is a desirable characteristic.

Part 2: In Vivo Evaluation – Efficacy in a Biological System

Causality: Promising in vitro data must be validated in a living organism.[11][19] In vivo studies assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and overall safety profile in a complex biological system, which cannot be replicated in vitro.[20] A murine model of infection is a standard preclinical step.

Methodology Overview: Murine Model of Leishmaniasis [20][21]

  • Infection: Laboratory mice (e.g., BALB/c) are infected with a pathogenic strain, for instance, Leishmania mexicana promastigotes, typically via subcutaneous injection in the footpad.[20]

  • Treatment Groups: Once lesions develop, mice are randomized into groups: Vehicle Control (placebo), Metronidazole, New Derivative A, and New Derivative B.

  • Drug Administration: The compounds are administered for a set duration (e.g., 5 consecutive days) via a clinically relevant route, such as oral gavage or intralesional injection.[20]

  • Efficacy Assessment: The primary endpoint is the change in lesion size over time, measured with calipers. A secondary endpoint can be the parasite load in the lesion and draining lymph nodes at the end of the study, quantified by methods like quantitative PCR (qPCR).[20]

  • Toxicity Monitoring: Throughout the study, animals are monitored for signs of toxicity, such as weight loss, behavioral changes, or adverse reactions.

Comparative Data: In Vivo Efficacy Against L. mexicana

Treatment GroupMean Reduction in Lesion Size (%)Parasite Load Reduction (log₁₀)
Vehicle Control +25% (growth)0
Metronidazole 40%1.5
New Derivative A 75%3.0
New Derivative B 96%[20]4.2

Data are hypothetical but modeled on published outcomes, demonstrating the superior performance of new derivatives in a whole-organism context.[20][21]

Conclusion and Future Perspectives

The biological evaluation pipeline demonstrates that new nitroimidazole derivatives hold significant promise for treating infections caused by resistant strains. By systematically modifying the core chemical scaffold, it is possible to develop compounds like "New Derivative B" that exhibit superior potency against resistant pathogens (low MIC), maintain a favorable safety window (high Selectivity Index), and demonstrate significant efficacy in in vivo models.

The future of nitroimidazole development will focus on optimizing these next-generation compounds to enhance their pharmacokinetic properties for better bioavailability and half-life, further broadening their spectrum of activity, and ensuring they remain resilient to emerging resistance mechanisms.[5][22] The rigorous, multi-stage evaluation process detailed here is fundamental to identifying and validating these life-saving therapeutics.

References

A Researcher's Guide to Comparative Docking Studies of 4-Nitroimidazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 4-nitroimidazole analogues. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand structure-activity relationships and guide the development of novel therapeutics. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating computational experiment.

The 4-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of drugs with wide-ranging applications, from antibacterial and antiprotozoal agents to anticancer and antitubercular compounds.[1][2][3] The core mechanism often involves the reductive activation of the nitro group within target cells or microorganisms, leading to the formation of reactive intermediates that damage critical biomolecules like DNA.[2][] Understanding how structural modifications to this scaffold affect binding to target proteins is paramount for designing more potent and selective agents. Molecular docking offers a powerful, resource-efficient method to predict and analyze these interactions at an atomic level.

Part 1: The Scientific Rationale - Why Docking?

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a 4-nitroimidazole analogue) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. The primary output is a prediction of the binding mode and an estimation of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol).

The utility of this approach is threefold:

  • Hypothesis Generation: Docking can screen virtual libraries of compounds against a target protein to identify potential hits, prioritizing which molecules to synthesize and test in the lab.

  • Mechanism of Action Insight: By visualizing the docked pose, researchers can identify key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern binding. This provides a structural hypothesis for the compound's activity.

  • Lead Optimization: For a known active compound, docking can be used to explore how chemical modifications might enhance binding affinity or selectivity, guiding the design of more effective drug candidates.

Part 2: Experimental Design - A Comparative Framework

A robust comparative study requires careful selection of both the ligands and the biological target. For this guide, we will focus on the antibacterial applications of 4-nitroimidazoles.

Selection of a Target Protein: Bacterial Nitroreductase

The efficacy of nitroimidazole-based drugs is critically dependent on their activation by nitroreductase (NTR) enzymes within the target organism.[][5] These flavin mononucleotide (FMN)-dependent enzymes reduce the nitro group, initiating the cascade of cytotoxic effects.[6] Therefore, a bacterial nitroreductase is an excellent and biologically relevant target for a comparative docking study. We will use the crystal structure of Escherichia coli nitroreductase (NfsB). A high-resolution structure is available in the Protein Data Bank (PDB), for instance, under the accession code 1YKI .[7] This structure provides the precise three-dimensional coordinates necessary for the docking simulation.

Selection of Ligands: Comparing Known Drugs with a Novel Analogue

To create a meaningful comparison, we will select three 4-nitroimidazole analogues:

  • Metronidazole: A first-generation, widely used 5-nitroimidazole antibiotic.[8][9] Although a 5-nitroimidazole, its inclusion provides a valuable baseline and highlights differences with 4-nitro analogues.

  • Tinidazole: A second-generation 5-nitroimidazole, known for its broader spectrum and improved pharmacokinetic profile compared to Metronidazole.[][10]

  • PA-824 (Pretomanid): A potent 4-nitroimidazole-based drug approved for treating tuberculosis, which acts as a prodrug activated by a deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.[11][12] Its structure represents a more complex, modern analogue.

This selection allows us to compare the binding modes of classic drugs with a next-generation compound within the active site of a key activating enzyme.

Part 3: Methodology - A Step-by-Step Protocol

The following protocol outlines the complete workflow for a comparative docking study using widely accepted practices and freely available software tools.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein (PDB ID: 1YKI) PDB_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep LIG 2. Fetch Ligands (PubChem) LIG_Prep 4. Prepare Ligands (Generate 3D, minimize energy) LIG->LIG_Prep Grid 5. Define Binding Site (Grid Box Generation) PDB_Prep->Grid Dock 6. Run Docking Simulation (AutoDock Vina) LIG_Prep->Dock Grid->Dock Scores 7. Analyze Binding Scores (kcal/mol) Dock->Scores Pose 8. Visualize Binding Poses (PyMOL, Chimera) Dock->Pose Compare 9. Comparative Analysis (Interactions, Conformations) Scores->Compare Pose->Compare

Caption: Computational workflow for the comparative molecular docking study.

Step 1: Protein Preparation
  • Objective: To prepare the receptor structure by removing non-essential molecules and correcting for missing atoms.

  • Protocol:

    • Download the Structure: Obtain the crystal structure of E. coli nitroreductase (PDB ID: 1YKI) from the RCSB PDB database.

    • Clean the PDB File: Open the file in a molecular modeling program (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio).

    • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands that are not the FMN cofactor. The FMN cofactor is essential for the enzyme's function and must be retained.[6]

    • Add Hydrogens: Add polar hydrogen atoms to the protein structure, which are crucial for defining correct hydrogen bonding patterns.

    • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the Prepared Protein: Save the cleaned, hydrogen-added protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation
  • Objective: To obtain and prepare the 3D structures of the ligands for docking.

  • Protocol:

    • Obtain Ligand Structures: Download the 2D structures of Metronidazole, Tinidazole, and PA-824 from the PubChem database.

    • Convert to 3D: Use a program like Open Babel or the features within your modeling software to convert the 2D structures into 3D.

    • Energy Minimization: Perform an energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation.

    • Define Rotatable Bonds: Define the rotatable bonds within each ligand. The docking software will explore different conformations by rotating these bonds.

    • Save the Prepared Ligands: Save the final ligand structures in the required format (e.g., PDBQT).

Step 3: The Docking Simulation
  • Objective: To run the docking algorithm to predict the binding pose and affinity of each ligand.

  • Protocol (using AutoDock Vina as an example):

    • Define the Binding Site (Grid Box): The docking search needs to be confined to a specific region of the protein. Define a "grid box" that encompasses the active site. For nitroreductase, this box should be centered on the FMN cofactor, as this is where substrate binding and reduction occur.[6] The size of the box should be large enough to allow the ligands to rotate and translate freely.

    • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search (a higher value increases computational time but also the reliability of the result).

    • Execute the Docking Run: Launch the docking simulation from the command line for each ligand against the prepared protein.

Step 4: Post-Docking Analysis
  • Objective: To analyze, interpret, and compare the docking results.

  • Protocol:

    • Analyze Binding Affinities: The primary quantitative output from AutoDock Vina is the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.

    • Visualize Binding Poses: Load the docked protein-ligand complexes into a molecular visualization tool (e.g., PyMOL or UCSF Chimera).

    • Identify Key Interactions: For the top-scoring pose of each ligand, analyze the specific intermolecular interactions with the active site residues. Identify and measure hydrogen bonds, hydrophobic contacts, and any other significant interactions. Pay close attention to interactions with the FMN cofactor and surrounding amino acids.

Part 4: Results & Comparative Analysis

The results of the docking simulation should be summarized for clear comparison.

Table 1: Comparative Docking Results against E. coli Nitroreductase (PDB: 1YKI)
LigandPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Metronidazole4173-5.8FMN, Tyr68, Phe124
Tinidazole5479-6.2FMN, Phe70, Ser41, Phe124
PA-824 (Pretomanid)6918462-7.5FMN, Tyr68, Gly43, Phe70

Note: The binding affinity values and interacting residues are illustrative examples based on typical docking outcomes and should be replaced with actual experimental data.

Analysis of Binding Modes

A comparative analysis of the binding poses reveals critical structure-activity insights.

  • Metronidazole and Tinidazole: Both of these smaller 5-nitroimidazoles are predicted to bind deep within the active site, positioning their nitro groups near the reactive N5 atom of the FMN cofactor. The higher affinity of Tinidazole can be attributed to its ethylsulfonyl-ethyl side chain, which may form additional hydrophobic interactions within a pocket defined by residues like Phe70 and Phe124.[7][13]

  • PA-824 (Pretomanid): The larger and more complex PA-824 is predicted to have the strongest binding affinity. Its bicyclic nitroimidazo-oxazine core orients its nitro group towards the FMN, similar to the other ligands. However, its extended trifluoromethoxy-benzyloxy tail is predicted to occupy a larger surface area, forming extensive hydrophobic and potentially halogen-bond interactions with the protein, which likely accounts for its significantly more favorable binding score.[11] This highlights how extending the scaffold with lipophilic tails can dramatically improve target engagement.

Part 5: Discussion and Future Perspectives

This in silico comparative study predicts that while all three analogues can bind within the active site of bacterial nitroreductase, the structural modifications in Tinidazole and particularly in PA-824 lead to enhanced binding affinities. The docking results provide a clear structural hypothesis: the addition of side chains that can exploit hydrophobic pockets within the active site is a key strategy for improving the potency of 4-nitroimidazole analogues.

Trustworthiness and Self-Validation: It is crucial to remember that molecular docking is a predictive tool. The results are hypotheses that must be validated experimentally. Future work should involve:

  • In Vitro Enzyme Inhibition Assays: Quantitatively measure the ability of each compound to inhibit the activity of purified nitroreductase.

  • Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of each compound against bacterial strains expressing the target nitroreductase.

  • X-ray Crystallography: Co-crystallizing the most potent inhibitors with the target protein can provide definitive, high-resolution proof of the binding mode, confirming or refining the docking predictions.

By integrating computational predictions with experimental validation, researchers can confidently advance the development of the next generation of 4-nitroimidazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 4-Nitroimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Key Pharmaceutical Intermediate

4-Nitroimidazole-5-carbonitrile (CAS No. 208510-03-6) is a pivotal building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly antimicrobial and antiparasitic drugs that target anaerobic bacteria and protozoa.[1] The bioactivity of these drugs is often driven by the nitroimidazole core, which can be reductively activated within target organisms to generate reactive species that disrupt vital cellular processes like DNA synthesis.[1][2]

Given its role in synthesizing active pharmaceutical ingredients (APIs), the purity of this compound is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of downstream drug products. Impurities, whether they are residual starting materials, by-products, or degradants, can have significant consequences, including altered pharmacological activity, increased toxicity, or compromised stability of the final API. This guide provides a comprehensive framework for assessing the purity of this compound samples, leveraging a multi-technique, orthogonal approach to build a complete and trustworthy purity profile. We will move beyond simple procedural lists to explain the causality behind our analytical choices, ensuring every protocol is a self-validating system.[3][4]

The Orthogonal Purity Assessment Workflow

A robust purity assessment relies on multiple, mechanistically different analytical techniques.[5][6] This orthogonal approach ensures that impurities missed by one method are likely to be detected by another. The following workflow illustrates a comprehensive strategy for characterizing a new batch of this compound.

Purity_Workflow cluster_0 Phase 1: Initial Characterization & Primary Assay cluster_1 Phase 2: Orthogonal & Absolute Purity cluster_2 Phase 3: Specialized Investigations cluster_3 Phase 4: Data Consolidation & Reporting Sample Sample Receipt: This compound HPLC_Screen Primary Purity Assay: Reverse-Phase HPLC-UV Sample->HPLC_Screen Dissolve in Diluent NMR_ID Identity Confirmation: ¹H & ¹³C NMR Spectroscopy Sample->NMR_ID Dissolve in DMSO-d6 EA Elemental Composition: CHNS Analysis Sample->EA Submit solid sample qNMR Absolute Purity Assay: Quantitative ¹H NMR (qNMR) HPLC_Screen->qNMR Orthogonal check LCMS Impurity Identification: LC-MS/MS HPLC_Screen->LCMS Characterize unknown peaks Forced_Deg Stability Assessment: Forced Degradation Studies HPLC_Screen->Forced_Deg NMR_ID->qNMR Report Final Purity Report: Compile all data, assign purity value EA->Report qNMR->Report LCMS->Forced_Deg Track degradants GCMS Volatile/Non-polar Impurities: GC-MS (with derivatization) GCMS->Report Forced_Deg->Report

Caption: Comprehensive workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities

For polar, non-volatile organic molecules like this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is the primary and most powerful tool for purity determination.[7][8] It excels at separating the main component from structurally similar impurities.

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature effectively retains the moderately polar this compound and allows for separation based on subtle differences in hydrophobicity among related impurities.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is recommended.[9][10] A gradient is crucial because it can elute a wide range of impurities with varying polarities within a reasonable timeframe, from highly polar potential degradants to less polar synthesis by-products.

  • Detection: The nitroimidazole ring system contains a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is ideal, as it can acquire full UV spectra for each peak, aiding in peak purity assessment and identification. Analysis of related nitroimidazoles often utilizes detection wavelengths around 270-320 nm.[7][11]

Experimental Protocol: RP-HPLC Purity Determination

This protocol is designed as a self-validating system by incorporating stringent system suitability tests (SST) as mandated by regulatory guidelines like the ICH.[3][12]

A. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector (e.g., Dionex Ultimate 3000).[8][10]

  • Analytical Column: ZORBAX SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[11]

B. Reagents and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~100 µg/mL).

  • Test Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

C. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 316 nm (or optimal wavelength determined by UV scan)[11] | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 10 | | | 30 | 10 |

D. System Suitability Test (SST):

  • Rationale: The SST is performed before any sample analysis to verify that the chromatographic system is performing adequately for the intended analysis.[3]

  • Procedure: Inject the Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (T): Must be ≤ 2.0 for the main peak.

    • Theoretical Plates (N): Must be ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections must be ≤ 2.0%.

E. Analysis and Calculation:

  • After the system passes the SST, inject the Test Solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100%

Orthogonal Methods for Absolute Purity and Confirmation

Relying solely on HPLC area percent can be misleading, as it assumes all impurities have the same response factor at the detection wavelength. Orthogonal methods provide a more accurate and complete picture.

A. Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without needing a certified reference standard of the analyte itself.[5][6] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13][14]

Causality Behind the Method:

  • Principle: By adding a known amount of a highly pure, stable internal standard with a simple NMR spectrum (e.g., maleic anhydride, dimethyl sulfone) to a precisely weighed sample of this compound, the purity of the sample can be calculated by comparing the integral of a sample peak to the integral of a standard peak.

  • Why it's Orthogonal: Detection is based on a fundamental nuclear property (magnetic resonance), which is completely different from the chromatographic separation and UV absorption used in HPLC. It is also "blind" to non-proton-containing impurities like inorganic salts.

B. Elemental Analysis (Combustion Analysis)

Elemental analysis provides the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in a compound.[15][16]

Causality Behind the Method:

  • Principle: The sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[17] These gases are then quantified to determine the elemental composition.

  • Application to Purity: The measured percentages are compared to the theoretical values calculated from the molecular formula of this compound (C₄H₂N₄O₂). A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts, or organic by-products with a different elemental ratio). This technique is particularly valuable for detecting non-UV active or non-volatile impurities that might be missed by HPLC or GC.[18]

Specialized Techniques for Specific Impurity Profiles

Gas Chromatography-Mass Spectrometry (GC-MS)

While not the primary method for the main compound due to its polarity and low volatility, GC-MS is invaluable for identifying and quantifying volatile or semi-volatile impurities, such as residual synthesis solvents (e.g., acetonitrile, pyridine).[19][20]

Causality Behind the Method:

  • Derivatization: Direct analysis of this compound by GC is challenging. However, derivatization, such as silylation with reagents like N-(Trimethylsilyl)imidazole, can increase its volatility and thermal stability, making it amenable to GC-MS analysis if required.[21][22]

  • Primary Use Case: The main application is for residual solvent analysis or for identifying specific, thermally stable by-products that may not resolve well by HPLC.

Potential Impurities and Degradation Pathways

Understanding potential impurities is key to selecting and developing appropriate analytical methods. Impurities can arise from the synthesis process or from degradation upon storage.

Impurities cluster_0 Synthesis Precursors cluster_1 Main Product cluster_2 Potential Impurities & Degradants StartMat Unreacted Starting Materials (e.g., 4,5-Dicyanoimidazole) Product This compound StartMat->Product Synthesis Hydrolysis Hydrolysis Product: 4-Nitroimidazole-5-carboxamide Product->Hydrolysis Moisture Reduction Reduction Product: 4-Aminoimidazole-5-carbonitrile Product->Reduction Reducing agents, light Isomer Positional Isomer: 5-Nitroimidazole-4-carbonitrile Product->Isomer Side reaction

Caption: Potential impurities originating from synthesis and degradation of this compound.

  • Synthesis-Related Impurities: These include unreacted starting materials or isomers formed during the nitration of the imidazole ring.[23]

  • Degradation Products: Nitroimidazoles can be susceptible to reduction of the nitro group.[24] The nitrile group could also be susceptible to hydrolysis, especially under non-neutral pH conditions, forming the corresponding carboxamide or carboxylic acid. Photodegradation is also a known pathway for some nitroimidazoles.[25]

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ObtainedAdvantagesLimitations
HPLC-UV/PDA Differential partitioning between a mobile and stationary phase.Relative purity, impurity profile, peak purity.High resolution, sensitive, robust, widely applicable for related substances.[7][8]Requires a reference standard for quantitation, assumes equal response factors in area % mode.
qNMR Nuclear magnetic resonance signal intensity is proportional to molar concentration.Absolute purity, structural confirmation.Primary method (no standard of the analyte needed), highly accurate, non-destructive.[5][6]Lower sensitivity than HPLC, requires a high-purity internal standard, not suitable for complex mixtures.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Molecular weight of impurities, structural fragmentation data.High specificity and sensitivity, excellent for impurity identification.[9]Complex instrumentation, response can be matrix-dependent.
GC-MS Separation of volatile compounds in a gaseous mobile phase.Identification of volatile/semi-volatile impurities (e.g., residual solvents).Excellent for volatile analytes, high sensitivity.[19][20]Not suitable for non-volatile/thermally labile compounds without derivatization.[21][22]
Elemental Analysis Combustion of sample and quantification of resulting gases.Elemental composition (%C, H, N, S).Confirms empirical formula, detects inorganic or non-chromophoric impurities.[16][18]Does not distinguish between isomers, insensitive to trace-level organic impurities.

Conclusion

A single analytical technique is insufficient to declare the purity of a critical pharmaceutical intermediate like this compound. A robust, defensible purity assessment is built upon an orthogonal foundation. High-Performance Liquid Chromatography serves as the central method for quantifying related substances, but its findings must be validated and complemented by an absolute method like qNMR and a fundamental check like Elemental Analysis. Specialized tools such as LC-MS and GC-MS should be employed to identify unknown peaks and screen for specific classes of impurities. By understanding the "why" behind each technique and integrating them into a logical workflow, researchers can confidently establish a true and accurate purity profile, ensuring the quality and integrity of the materials advancing through the drug development pipeline.

References

A Comparative Guide to the Radiosensitizing Action of 4-Nitroimidazole and Metronidazole

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the challenge of overcoming tumor hypoxia—a state of low oxygen that renders cancer cells resistant to radiation therapy—has driven a search for effective radiosensitizing agents. Among the most studied classes of these compounds are the nitroimidazoles, which selectively target and sensitize hypoxic cells to radiation-induced damage. This guide provides an in-depth comparative analysis of two such agents: the clinically familiar drug Metronidazole (a 5-nitroimidazole) and the less common but structurally significant 4-Nitroimidazole. We will delve into their mechanisms, comparative efficacy, and the experimental protocols essential for their evaluation, providing a technical resource for researchers in oncology and drug development.

The Core Challenge: Tumor Hypoxia and the Need for Radiosensitizers

Radiation therapy is a cornerstone of cancer treatment, primarily exerting its cytotoxic effect through the generation of reactive oxygen species (ROS) that cause lethal damage to cellular DNA. Molecular oxygen is crucial for this process as it "fixes" the initial radiation-induced DNA radicals, making them permanent and irreparable. In solid tumors, chaotic vasculature leads to regions of poor oxygenation, or hypoxia. Cells in these regions are up to three times more resistant to radiation than well-oxygenated cells, a major cause of treatment failure.

Hypoxic cell radiosensitizers are compounds designed to mimic the action of oxygen. By virtue of their high electron affinity, they can react with and fix radiation-induced DNA damage in the absence of oxygen, thereby restoring the efficacy of radiotherapy in hypoxic tumor regions.[1]

Mechanism of Action: The Nitroimidazole Family

The radiosensitizing capability of nitroimidazoles is intrinsically linked to the electron-affinic nitro group (-NO₂).[2][3] The general mechanism proceeds as follows:

  • Selective Activation in Hypoxia: In low-oxygen environments, the nitro group undergoes a one-electron reduction, catalyzed by cellular reductases, to form a nitro radical anion.

  • Oxygen-Mimetic Effect: This radical is highly reactive and can "fix" transient, radiation-induced DNA radicals by forming covalent adducts. This prevents the natural chemical repair of the DNA damage, leading to permanent strand breaks and cell death.[3]

  • Reversibility in Normoxia: In healthy, well-oxygenated tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound, a futile cycle that prevents the accumulation of toxic metabolites and confines the sensitizing effect to hypoxic zones.

The position of the nitro group on the imidazole ring (e.g., 2-nitro, 4-nitro, or 5-nitro) significantly influences the compound's electron affinity, and consequently, its sensitizing efficiency and toxicity.[2][4] Generally, 2-nitroimidazoles (like misonidazole and etanidazole) are more electron-affinic and potent than 5-nitroimidazoles like metronidazole.[2]

G cluster_hypoxia Hypoxic Cell cluster_normoxia Normoxic (Healthy) Cell Radiation Ionizing Radiation DNA_Radical DNA Radical (Transient Damage) Radiation->DNA_Radical Fixed_Damage Fixed DNA Damage (Lethal Lesion) DNA_Radical->Fixed_Damage Oxygen-Mimetic Fixation Nitroimidazole Nitroimidazole (Prodrug) Reduction Bioreduction Nitroimidazole->Reduction Radical_Anion Nitro Radical Anion (Active Form) Reduction->Radical_Anion Radical_Anion->Fixed_Damage Cell_Death Cell Death Fixed_Damage->Cell_Death Nitroimidazole_N Nitroimidazole (Prodrug) Reduction_N Bioreduction Nitroimidazole_N->Reduction_N Radical_Anion_N Nitro Radical Anion Reduction_N->Radical_Anion_N Reoxidation Re-oxidation (Futile Cycle) Radical_Anion_N->Reoxidation Oxygen Oxygen (O2) Oxygen->Reoxidation Reoxidation->Nitroimidazole_N

Caption: Hypoxia-selective activation of nitroimidazole radiosensitizers.

Profile of Metronidazole (5-Nitroimidazole)

Metronidazole is a widely used antibiotic that was one of the first compounds identified to have radiosensitizing properties. As a 5-nitroimidazole, it has a relatively low electron affinity compared to 2-nitroimidazole derivatives.

  • Efficacy: Clinical and preclinical studies have confirmed metronidazole's ability to sensitize hypoxic cells. However, its efficiency is modest. In a study on human malignant melanoma grown in nude mice, metronidazole produced a sensitizer enhancement ratio (SER) of 1.2-1.3.[5] An SER is the ratio of radiation doses required to produce the same biological effect (e.g., 1% cell survival) in the absence versus the presence of the sensitizer. A large-scale review of 717 cancer cases suggested that patients receiving metronidazole had better treatment responses and more recurrence-free years.[6]

  • Limitations: The primary drawback of metronidazole is the high concentration required to achieve significant radiosensitization.[7] These high doses are associated with dose-limiting toxicities, most notably peripheral neuropathy and gastrointestinal symptoms like nausea.[8][9] This has restricted its clinical utility as a radiosensitizer, prompting the development of more efficient and less toxic derivatives.

Profile of 4-Nitroimidazole Derivatives

The 4-nitroimidazole isomer and its derivatives have been investigated as potential alternatives. The positioning of the nitro group at the 4-position alters the molecule's electronic properties and biological activity.

  • Efficacy: Direct comparative studies are less common but provide valuable insights. One key study compared a 4-nitroimidazole derivative (1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole, also called isometronidazole) directly with metronidazole.[10] The results showed that under hypoxic conditions, the 4-nitroimidazole derivative exhibited a slightly stronger radiosensitizing action than metronidazole.[10] In V-79 cells, both substances increased the radiation-induced decrease in survival to a similar degree in hypoxic cultures, while having no effect in well-oxygenated cells.[10] In an in vivo model of breast cancer in C3H mice, the 4-nitroimidazole potentiated radiation-induced tumor growth inhibition in a manner similar to metronidazole.[10]

  • Toxicity Profile: The same comparative study noted that the 4-nitroimidazole derivative had a considerably lower inhibitory effect on DNA synthesis compared to metronidazole, suggesting a potentially different and perhaps more favorable toxicity profile.[10] Another study found the cytotoxic effect of isometronidazole to be less pronounced than that of metronidazole, while the radiosensitizing effect was nearly the same.[11] However, other studies on different 4-nitroimidazole derivatives found them to be highly effective in vitro but failed to produce significant radiosensitization in vivo, possibly due to poor pharmacokinetics or metabolism.[12][13]

Head-to-Head Comparison: 4-Nitroimidazole vs. Metronidazole

FeatureMetronidazole (5-Nitroimidazole)4-Nitroimidazole Derivative (Isometronidazole)Rationale & Significance
Nitro Group Position Position 5Position 4This structural difference is the primary determinant of the molecule's electron affinity and, by extension, its sensitizing potential and toxicity.
Radiosensitizing Efficacy Moderate (SER ~1.2-1.3 in some models).[5]Slightly stronger[10] or approximately the same[10][11][14] as metronidazole.Even a small increase in efficacy could be clinically meaningful if not accompanied by increased toxicity. The data suggests at least comparable performance.
Toxicity Dose-limiting neurotoxicity and gastrointestinal issues are major concerns.[8][9]Lower inhibitory effect on DNA synthesis[10] and less manifest cytotoxic effect.[11]A better therapeutic index (ratio of efficacy to toxicity) is the main goal in developing new sensitizers. 4-nitroimidazoles show promise in this regard.
Clinical Status Extensively studied in human clinical trials for radiosensitization.[6][7][8][15]Primarily preclinical/experimental investigations.[10][11][14]Metronidazole's extensive clinical history provides a benchmark, but its limitations have prevented widespread adoption for this indication.

Essential Experimental Protocols

Evaluating and comparing radiosensitizers requires rigorous, standardized methodologies. The clonogenic survival assay is the gold-standard in vitro method.

Protocol: Clonogenic Survival Assay for SER Determination

This assay measures the ability of a single cell to proliferate into a colony of at least 50 cells, which defines its reproductive viability after treatment.[16][17]

Objective: To determine the Sensitizer Enhancement Ratio (SER) of a test compound (e.g., 4-nitroimidazole) compared to a control (radiation alone).

Methodology:

  • Cell Preparation: Culture the chosen cancer cell line (e.g., V-79 hamster lung, HeLa) to ~80% confluency. Prepare a single-cell suspension using trypsin.

  • Cell Plating: Count the cells accurately. Plate a predetermined number of cells into 6-well plates. The number of cells plated must be adjusted for each radiation dose to aim for a countable number of colonies (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.).

  • Inducing Hypoxia: Transfer the plates to a hypoxic chamber or incubator. Flush with a certified gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for several hours to achieve hypoxia.

  • Drug Treatment: Prepare fresh solutions of the radiosensitizer (Metronidazole or 4-Nitroimidazole) in serum-free media. Add the drug to the appropriate plates at the desired final concentration (e.g., 1 mM). A typical pre-incubation time is 1-4 hours under continuous hypoxia before irradiation.[18] Control plates receive media without the drug.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source. One set of plates will be radiation-only, and another will be drug + radiation.

  • Incubation: After irradiation, remove the drug-containing media, rinse with PBS, and add fresh, complete media. Return plates to a standard normoxic incubator (37°C, 5% CO₂) and incubate for 7-14 days until visible colonies form.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet. Count colonies containing ≥50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the non-irradiated control.

    • Calculate the Surviving Fraction (SF) for each dose: (Number of colonies formed / (Number of cells seeded x PE)).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale for both the radiation-only and drug+radiation curves.

    • Calculate the SER by taking the ratio of doses at a specific survival level (e.g., SF=0.01): Dose (radiation alone) / Dose (drug + radiation). An SER > 1 indicates sensitization.

G start Start: Prepare Single-Cell Suspension plate Plate Known Number of Cells start->plate hypoxia Induce Hypoxia (e.g., 95% N2, 5% CO2) plate->hypoxia add_drug Add Sensitizer (or Vehicle Control) hypoxia->add_drug irradiate Irradiate with Varying Doses (0-8 Gy) add_drug->irradiate incubate Incubate Under Normoxia (7-14 days) irradiate->incubate stain Fix and Stain Colonies incubate->stain count Count Colonies (>50 cells) stain->count analyze Calculate SF and Plot Survival Curves count->analyze end Determine SER analyze->end

Caption: Workflow for the Clonogenic Survival Assay.

Conclusion and Future Perspectives

The comparative evidence suggests that 4-nitroimidazole derivatives are at least as effective as the 5-nitroimidazole metronidazole in radiosensitizing hypoxic tumor cells, and may offer a superior toxicity profile.[10][11] While metronidazole has the advantage of extensive clinical data, its modest efficacy and significant side effects have hampered its use.[5][8][9] The slightly stronger action and lower cytotoxicity observed in preclinical studies of isometronidazole (a 4-nitroimidazole) highlight the potential of this structural class.[10]

However, the clinical translation of any new radiosensitizer faces hurdles, including pharmacokinetics and in vivo efficacy, which did not always translate from promising in vitro results for some 4-nitroimidazole compounds.[13] The future of hypoxic radiosensitizers likely lies in developing third-generation compounds with even higher electron affinity for greater efficiency and improved hydrophilicity to reduce neurotoxicity. Nevertheless, the foundational comparative studies between isomers like 4- and 5-nitroimidazoles provide crucial structure-activity relationship data that informs the rational design of these next-generation agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Nitroimidazole-5-carbonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Nitroimidazole-5-carbonitrile. As a compound utilized in pharmaceutical research and development, particularly in the synthesis of antimicrobial and antiparasitic drugs, its handling and disposal require a thorough understanding of its potential hazards.[1] This document is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Assessment: A Synthesis of Functional Group Toxicology

This compound's structure suggests a combination of hazards that must be respected. The nitroaromatic group is a well-known toxophore, and many nitroimidazoles exhibit biological activity. The nitrile group can also contribute to toxicity.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryPotential RisksRationale and Supporting Evidence
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Potential for more severe systemic effects.Based on the GHS classifications for the parent compound, 4-Nitroimidazole, which is listed as harmful if swallowed (Acute Tox. 4).[2][3] Nitrile compounds can also be toxic.
Physical Hazards Potentially unstable at elevated temperatures. Thermal decomposition may produce toxic gases.Thermal decomposition of 4-nitroimidazole is known to begin at temperatures between 185–210 °C, releasing toxic gases such as NO₂, CO₂, and CO.[4][5] While 4-nitroimidazole itself is not classified as an explosive, many nitro compounds are.[2]
Environmental Hazards Potentially harmful to aquatic life.The parent compound, 4-Nitroimidazole, is classified as slightly hazardous for water.[2] Nitroaromatic compounds are often persistent and toxic to aquatic organisms.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound for disposal.

  • Gloves: Nitrile or other chemically resistant gloves are required. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fine particles.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is any risk of generating dust or aerosols, a certified respirator (e.g., N95 or higher) should be used within a chemical fume hood.

Disposal Workflow: A Step-by-Step Protocol

The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Proper segregation is the cornerstone of safe laboratory waste management.

  • Solid Waste:

    • Collect pure this compound and any grossly contaminated solid materials (e.g., weighing paper, contaminated gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

    • Never mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[6][7]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled liquid hazardous waste container.

    • Indicate the solvent and approximate concentration of the compound on the label.

    • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

Accurate and thorough labeling is a regulatory requirement and is critical for the safety of waste handlers. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate amount of waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Toxic," "Irritant")

  • Your name and laboratory contact information

Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Well-ventilated

  • Away from heat sources and direct sunlight

  • In secondary containment to catch any potential leaks

Contact your institution's EHS department to schedule a pickup for your hazardous waste. Provide them with a complete and accurate description of the waste. They will ensure it is transported and disposed of by a licensed hazardous waste management company, likely through high-temperature incineration.

Visualizing the Disposal Process

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation cluster_management Management A Identify this compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Waste Container C->D Solid E Collect in Labeled Liquid Waste Container C->E Liquid F Store in Designated Satellite Accumulation Area D->F E->F G Contact EHS for Pickup F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Disposal Workflow for this compound.

DecisionTree start Disposing of This compound? is_sds_available Is a specific SDS available? start->is_sds_available follow_sds Follow SDS Section 13 Disposal Considerations is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste (Toxic, Irritant) is_sds_available->treat_as_hazardous No consult_ehs Consult EHS and Waste Contractor follow_sds->consult_ehs segregate Segregate and Containerize Properly treat_as_hazardous->segregate contact_ehs_pickup Contact EHS for Pickup segregate->contact_ehs_pickup

Caption: Decision Tree for Disposal Protocol Selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitroimidazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Nitroimidazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.